molecular formula C5H2Br2O2S B180768 4,5-Dibromothiophene-2-carboxylic acid CAS No. 6324-10-3

4,5-Dibromothiophene-2-carboxylic acid

Cat. No.: B180768
CAS No.: 6324-10-3
M. Wt: 285.94 g/mol
InChI Key: USFXRYVNRUMABJ-UHFFFAOYSA-N
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Description

4,5-Dibromothiophene-2-carboxylic acid is a high-value halogenated heterocyclic building block critical in modern organic synthesis, particularly for developing novel active compounds. Its primary research value lies in its role as a key precursor in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is used to create complex biaryl structures for biological evaluation . Researchers leverage this compound to synthesize novel thienyl benzothiazolyl carboxamide derivatives, which have shown significant promise in antiviral studies. These synthetic derivatives demonstrate potent activity against murine norovirus, a model for human norovirus, by potentially inhibiting intracellular viral replication or the late stages of viral infection . Furthermore, the dibromo-substituted thiophene core is instrumental in anti-bacterial research, where it is used to construct molecules that exhibit strong binding affinities to essential bacterial proteins and demonstrate efficacy against clinically isolated, extensively drug-resistant E. coli . The specific halogen pattern on the thiophene ring is crucial for optimizing the structure-activity relationships in these research pathways, making it an indispensable scaffold for medicinal chemistry and the development of new therapeutic agents . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromothiophene-2-carboxylic acid
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InChI

InChI=1S/C5H2Br2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

USFXRYVNRUMABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20212628
Record name 4,5-Dibromothenoic acid
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Molecular Weight

285.94 g/mol
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CAS No.

6324-10-3
Record name 4,5-Dibromo-2-thiophenecarboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the NMR Data of 4,5-Dibromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 4,5-dibromothiophene-2-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds and functional materials. This document details the expected ¹H and ¹³C NMR spectral data, experimental protocols for sample preparation and analysis, and a logical workflow for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound heavily relies on NMR spectroscopy. Below is a summary of the expected chemical shifts (δ) for its proton (¹H) and carbon-¹³ (¹³C) nuclei.

Proton NMR (¹H NMR) Data

The ¹H NMR spectrum of this compound is characterized by its simplicity, owing to the single proton attached to the thiophene ring.

Proton Integration Multiplicity Chemical Shift (δ) [ppm]
H31HSinglet~7.5 - 8.0
-COOH1HBroad Singlet~10.0 - 13.0

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may exchange with deuterium in deuterated solvents like D₂O, leading to the disappearance of its signal.

Carbon-13 NMR (¹³C NMR) Data

The proton-decoupled ¹³C NMR spectrum of this compound will exhibit five distinct signals corresponding to the five carbon atoms in the molecule.

Carbon Chemical Shift (δ) [ppm]
C2 (-COOH)~162 - 170
C3~130 - 135
C4~115 - 120
C5~110 - 115
C=O~165 - 185

Note: The assignments are based on typical chemical shift ranges for substituted thiophenes and carboxylic acids.[1][2] The exact chemical shifts can vary depending on the solvent and experimental conditions.

Experimental Protocols

Precise and reproducible NMR data acquisition is contingent upon standardized experimental protocols.

Synthesis of this compound

A common synthetic route to this compound involves the bromination of thiophene-2-carboxylic acid.

Materials:

  • Thiophene-2-carboxylic acid

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (saturated)

  • Ice

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Büchner funnel and flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene-3,4-dicarboxylic acid in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add bromine (Br₂) dropwise to the stirred solution.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • To quench the excess bromine, add a saturated sodium bisulfite solution until the reddish color of bromine disappears and the solution becomes yellowish.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry it under vacuum.

  • The crude product can be further purified by recrystallization.

NMR Sample Preparation

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the purified this compound.

  • Transfer the solid into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve the sample and shift the residual water peak away from the region of interest).

  • Cap the NMR tube and vortex the sample until the solid is completely dissolved.

  • If necessary, gently warm the sample to aid dissolution.

  • Place the NMR tube in the spectrometer for analysis.

Logical Workflow and Characterization

The synthesis and characterization of this compound follow a logical progression to ensure the purity and structural integrity of the final product.

G cluster_synthesis Synthesis cluster_characterization Characterization start Thiophene-2-carboxylic Acid bromination Bromination (Br₂, Acetic Acid) start->bromination workup Aqueous Workup & Precipitation bromination->workup purification Recrystallization workup->purification product 4,5-Dibromothiophene- 2-carboxylic Acid purification->product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir analysis Structural Verification nmr->analysis ms->analysis ir->analysis

Caption: Synthetic and characterization workflow.

References

In-depth Technical Guide: Physical Properties of 4,5-Dibromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4,5-Dibromothiophene-2-carboxylic acid, a key intermediate in pharmaceutical and organic synthesis. The information is presented to facilitate its use in research and development, with a focus on quantitative data, experimental methodologies, and clear visualizations of experimental workflows.

Core Physical Properties

This compound is a halogenated heterocyclic compound. At room temperature, it exists as a solid, typically a white to off-white powder. The presence of two bromine atoms and a carboxylic acid group on the thiophene ring significantly influences its chemical reactivity and physical characteristics.

A summary of its key physical properties is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₅H₂Br₂O₂S[1]
Molecular Weight 285.94 g/mol [1][2]
CAS Number 6324-10-3[1][2]
Appearance Solid, white/off-white powder[2]
Melting Point Not definitively reported; a related methyl ester melts at 153–156°C.[3]
Solubility Qualitative data suggests solubility is influenced by the polar carboxylic acid group and the halogen substituents. Quantitative data in common solvents is not readily available.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the single proton on the thiophene ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the adjacent carboxylic acid and bromine substituents. In analogous compounds, the thiophene proton appears as a singlet around δ 7.65 ppm.[3] The acidic proton of the carboxylic acid group would appear as a broad singlet, typically downfield.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the five carbon atoms in the molecule. The carbons attached to the bromine atoms are expected to have chemical shifts around 116 ppm due to the halogen's inductive effect.[3] The carbonyl carbon of the carboxylic acid will appear significantly downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupWavenumber Range (cm⁻¹)DescriptionSource(s)
O-H (Carboxylic Acid)2500–3000Broad absorption due to hydrogen bonding[3]
C=O (Carbonyl)1670–1700Strong, sharp absorption[3]
C-Br (Carbon-Bromine)~730Characteristic stretching vibration[3]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for species containing two bromine atoms will be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, with the expected [M+H]⁺ ion for C₅H₃Br₂O₂S.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physical properties of this compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used to determine the melting point.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_result Result start Start: Obtain pure sample grind Grind sample to a fine powder start->grind pack Pack into capillary tube (2-3 mm height) grind->pack place Place capillary in melting point apparatus heat_fast Rapidly heat to ~15-20°C below expected MP place->heat_fast heat_slow Heat slowly (1-2°C/min) heat_fast->heat_slow observe_start Record temperature at first sign of melting (T1) heat_slow->observe_start observe_end Record temperature when fully melted (T2) observe_start->observe_end report Report melting point range (T1 - T2) observe_end->report end End report->end

Workflow for Melting Point Determination

Procedure:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a steady rate, and the temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for obtaining and interpreting spectroscopic data for this compound.

Spectroscopy_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy cluster_ms Mass Spectrometry cluster_structure Structural Elucidation Sample Pure this compound NMR_Prep Dissolve in deuterated solvent (e.g., DMSO-d6, CDCl3) Sample->NMR_Prep FTIR_Prep Prepare KBr pellet or ATR sample Sample->FTIR_Prep MS_Prep Prepare sample for ionization (e.g., dissolve in suitable solvent) Sample->MS_Prep NMR_Acquire Acquire 1H and 13C NMR spectra NMR_Prep->NMR_Acquire NMR_Analyze Analyze chemical shifts, coupling constants, and integration NMR_Acquire->NMR_Analyze Structure Confirm Structure and Purity NMR_Analyze->Structure FTIR_Acquire Acquire FTIR spectrum (e.g., 4000-400 cm-1) FTIR_Prep->FTIR_Acquire FTIR_Analyze Identify characteristic absorption bands FTIR_Acquire->FTIR_Analyze FTIR_Analyze->Structure MS_Acquire Acquire mass spectrum (e.g., ESI, EI) MS_Prep->MS_Acquire MS_Analyze Analyze molecular ion peak and fragmentation pattern MS_Acquire->MS_Analyze MS_Analyze->Structure

General Workflow for Spectroscopic Analysis

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a halogenated organic compound and a carboxylic acid, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

References

An In-depth Technical Guide to 4,5-Dibromothiophene-2-carboxylic Acid (CAS 6324-10-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromothiophene-2-carboxylic acid, identified by the CAS number 6324-10-3, is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its thiophene core, substituted with two bromine atoms and a carboxylic acid group, offers multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, structure, and synthetic applications, tailored for professionals in research and development. The presence of bromine atoms enhances the compound's reactivity, making it a valuable intermediate in the synthesis of functionalized thiophene derivatives for applications in pharmaceuticals and electronics.[1]

Chemical Structure and Properties

The structural and physical properties of this compound are summarized below.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₅H₂Br₂O₂S

  • Canonical SMILES: C1=C(C(=O)O)SC(=C1Br)Br

  • InChI Key: USFXRYVNRUMABJ-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6324-10-3N/A
Molecular Weight 285.94 g/mol [2]
Appearance White to off-white solid[1]
Melting Point 227-228 °CN/A
Boiling Point 367.1 ± 42.0 °C (Predicted)N/A
pKa 2.90 ± 0.10 (Predicted)N/A
Heavy Atom Count 10[2]
Rotatable Bond Count 1[2]

Spectroscopic Data

3.1. 1H and 13C NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing a singlet for the single proton on the thiophene ring. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the carboxylic acid and bromine substituents. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically >10 ppm.

The 13C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the thiophene ring carbons will be influenced by the positions of the bromine and carboxylic acid groups.

3.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupWavenumber (cm-1)Intensity
O-H stretch (Carboxylic acid)3300-2500Broad, Strong
C-H stretch (Aromatic)~3100Weak to Medium
C=O stretch (Carboxylic acid)1710-1680Strong
C=C stretch (Thiophene ring)1550-1400Medium to Strong
C-O stretch (Carboxylic acid)1320-1210Medium
C-Br stretch700-500Medium to Strong

3.3. Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed for the molecular ion and any fragments containing both bromine atoms. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).

Experimental Protocols

G cluster_synthesis Synthesis cluster_characterization Characterization start Start with Thiophene-2-carboxylic acid bromination Bromination (e.g., NBS or Br2 in a suitable solvent) start->bromination workup Aqueous Work-up and Extraction bromination->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification product This compound purification->product nmr NMR Spectroscopy (1H, 13C) product->nmr ir FTIR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp

Caption: Generalized workflow for the synthesis and characterization of this compound.

Applications in Synthesis

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly through cross-coupling reactions where the bromine atoms can be substituted.

G cluster_reactions Synthetic Transformations cluster_products Product Classes reactant This compound suzuki Suzuki Coupling (with Boronic Acids) reactant->suzuki sonogashira Sonogashira Coupling (with Terminal Alkynes) reactant->sonogashira buchwald Buchwald-Hartwig Amination (with Amines) reactant->buchwald esterification Esterification (of the Carboxylic Acid) reactant->esterification biaryl Biaryl Thiophenes suzuki->biaryl alkynyl Alkynyl Thiophenes sonogashira->alkynyl amino Amino Thiophenes buchwald->amino ester Thiophene Esters esterification->ester

Caption: Key synthetic transformations of this compound.

These transformations enable the incorporation of the thiophene moiety into a wide range of molecular scaffolds, leading to the development of novel materials for organic electronics and active pharmaceutical ingredients. For instance, thiophene derivatives are components of certain insecticides.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with significant potential in materials science and medicinal chemistry. Its rich reactivity, stemming from the presence of two bromine atoms and a carboxylic acid group on the thiophene ring, allows for diverse synthetic modifications. While detailed experimental and spectroscopic data in the public domain are limited, this guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the field.

References

An In-Depth Technical Guide to the Reactivity of Bromine Atoms in 4,5-Dibromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromothiophene-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its two bromine atoms at the C4 and C5 positions of the thiophene ring offer distinct reactivity profiles, enabling selective functionalization through various palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the reactivity of these bromine atoms, with a focus on regioselective transformations. The information presented herein is intended to assist researchers in designing synthetic routes and developing novel compounds based on the thiophene scaffold.

The general order of reactivity for the bromine atoms in this compound and its derivatives is influenced by the electronic properties of the thiophene ring. The α-position (C5) is generally more reactive towards oxidative addition to a palladium(0) catalyst compared to the β-position (C4). This difference in reactivity allows for selective mono-functionalization at the C5 position under carefully controlled conditions. Subsequent functionalization at the C4 position can then be achieved, often by modifying the reaction conditions or the catalyst system.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the case of this compound and its derivatives, this reaction can be controlled to achieve selective arylation at either the C5 or C4 position.

Reactivity Profile

Studies on the closely related 4,5-dibromothiophene-2-carboxaldehyde have shown that the bromine atom at the C5 position is significantly more reactive than the one at the C4 position. This allows for selective mono-arylation at the C5 position. By adjusting the reaction conditions, a second Suzuki coupling can be performed at the C4 position, leading to di-substituted products. It is important to note that while the carboxylic acid at the C2 position is an electron-withdrawing group, the overall electronic effects of the thiophene ring and the sulfur atom play a dominant role in directing the regioselectivity.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4,5-dibromothiophene-2-carboxaldehyde and esters of 5-bromothiophene-2-carboxylic acid, which serve as valuable models for the reactivity of this compound.

Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
4,5-Dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (6:1)90125-Phenyl-4-bromothiophene-2-carboxaldehydeGood[1]
4,5-Dibromothiophene-2-carboxaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (6:1)90125-(4-Methoxyphenyl)-4-bromothiophene-2-carboxaldehydeGood[1]
Pentyl 5-bromothiophene-2-carboxylate4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄Toluene90-Pentyl 5-(4-methylphenyl)thiophene-2-carboxylate68[2]
Phenethyl 5-bromothiophene-2-carboxylatePhenylboronic acidPd(PPh₃)₄K₃PO₄Toluene90-Phenethyl 5-phenylthiophene-2-carboxylate68[2]
Phenethyl 5-bromothiophene-2-carboxylate4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄Toluene90-Phenethyl 5-(4-chlorophenyl)thiophene-2-carboxylate66[2]
Experimental Protocol: Regioselective Mono-Suzuki Coupling at C5

This protocol is adapted from the procedure for 4,5-dibromothiophene-2-carboxaldehyde and is expected to be applicable to the carboxylic acid or its esters with minor modifications.[1]

Materials:

  • This compound (or its methyl/ethyl ester) (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add a degassed 6:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: One-Pot Double Suzuki Coupling

This protocol allows for the sequential functionalization of both bromine atoms in a single reaction vessel.[1]

Procedure:

  • Follow steps 1-5 of the mono-coupling protocol.

  • After the initial 12 hours of heating, cool the reaction mixture to room temperature.

  • Add the second arylboronic acid (1.5 equiv) and additional potassium carbonate (2.2 equiv) to the reaction mixture.

  • Heat the mixture to 90 °C for an additional 12 hours.

  • Follow steps 6-9 of the mono-coupling protocol for workup and purification.

Stille Coupling

The Stille coupling offers an alternative method for forming C-C bonds and is known for its tolerance of a wide range of functional groups.[3] The reactivity trend observed in Suzuki couplings, with the C5-Br being more reactive, is generally expected to hold for Stille couplings as well.

Experimental Protocol: General Procedure for Stille Coupling

This is a general protocol that can be adapted for the selective coupling at the C5 position of this compound or its esters.

Materials:

  • This compound (or its ester) (1.0 equiv)

  • Organostannane reagent (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Anhydrous and degassed toluene or DMF

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane reagent in the anhydrous solvent.

  • Add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and dilute with an organic solvent.

  • Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Dry the organic phase, concentrate, and purify by column chromatography.

Other Cross-Coupling Reactions: Heck and Sonogashira

While less commonly reported for this specific substrate, the Heck and Sonogashira reactions are valuable tools for introducing vinyl and alkynyl groups, respectively. The general principle of higher reactivity at the C5 position is expected to apply.

Heck Reaction

The Heck reaction couples the aryl bromide with an alkene. A general protocol would involve a palladium catalyst such as Pd(OAc)₂, a phosphine ligand, and a base like triethylamine in a polar aprotic solvent.

Sonogashira Coupling

The Sonogashira coupling involves the reaction with a terminal alkyne, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Visualizing Reaction Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Regioselective Suzuki Coupling

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup and Purification Flame-dry Schlenk flask Flame-dry Schlenk flask Add reactants and base Add reactants and base Flame-dry Schlenk flask->Add reactants and base Inert atmosphere (Ar/N2) Inert atmosphere (Ar/N2) Add reactants and base->Inert atmosphere (Ar/N2) Add catalyst Add catalyst Inert atmosphere (Ar/N2)->Add catalyst Add degassed solvent Add degassed solvent Add catalyst->Add degassed solvent Heat and stir (90°C, 12-24h) Heat and stir (90°C, 12-24h) Add degassed solvent->Heat and stir (90°C, 12-24h) Monitor by TLC/LC-MS Monitor by TLC/LC-MS Heat and stir (90°C, 12-24h)->Monitor by TLC/LC-MS Cool to RT Cool to RT Monitor by TLC/LC-MS->Cool to RT Dilute and wash Dilute and wash Cool to RT->Dilute and wash Dry and concentrate Dry and concentrate Dilute and wash->Dry and concentrate Column chromatography Column chromatography Dry and concentrate->Column chromatography Characterize product Characterize product Column chromatography->Characterize product

Caption: General experimental workflow for regioselective Suzuki coupling.

Conclusion

The bromine atoms in this compound exhibit differential reactivity, with the C5-bromo substituent being more susceptible to palladium-catalyzed cross-coupling reactions than the C4-bromo substituent. This regioselectivity allows for the controlled, stepwise functionalization of the thiophene ring, providing a powerful strategy for the synthesis of complex and diverse molecules. By carefully selecting the reaction conditions, catalyst, and coupling partners, researchers can achieve high yields of either mono- or di-substituted products. The experimental protocols and reactivity data presented in this guide serve as a valuable resource for scientists and professionals working in drug discovery and materials science, facilitating the efficient and strategic use of this important synthetic building block.

References

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of 4,5-Dibromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,5-dibromothiophene-2-carboxylic acid. The information presented herein is essential for the structural elucidation and quality control of this important heterocyclic compound, which serves as a versatile building block in medicinal chemistry and materials science. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates key relationships through diagrams.

Predicted FT-IR Spectral Data

The following table summarizes the predicted FT-IR absorption bands and their assignments for this compound.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
~3100-3000Medium-WeakAromatic C-HStretching
~3300-2500Strong, BroadCarboxylic Acid O-HStretching (H-bonded)
~1710-1680Strong, SharpCarboxylic Acid C=OStretching
~1550-1500MediumThiophene Ring C=CStretching
~1450-1400MediumThiophene Ring C=CStretching
~1300-1200MediumC-OStretching
~950-900Medium, BroadO-HOut-of-plane Bend
~850-800MediumC-HOut-of-plane Bend
~750-700MediumC-SStretching
~600-500Medium-StrongC-BrStretching

Analysis of Key Vibrational Modes

The FT-IR spectrum of this compound is characterized by the distinct vibrational modes of the carboxylic acid group, the substituted thiophene ring, and the carbon-bromine bonds.

  • Carboxylic Acid Group: The most prominent feature of the carboxylic acid is the very broad O-H stretching band, which typically appears in the region of 3300-2500 cm⁻¹ due to strong intermolecular hydrogen bonding.[1] The sharp and intense carbonyl (C=O) stretching vibration is expected around 1710-1680 cm⁻¹. Additionally, a medium intensity C-O stretching vibration should be observable in the 1300-1200 cm⁻¹ region, and a broad O-H out-of-plane bending vibration may be seen around 950-900 cm⁻¹.[1]

  • Thiophene Ring: The aromatic C-H stretching vibrations of the thiophene ring are expected to appear in the 3100-3000 cm⁻¹ region.[1] The C=C stretching vibrations within the thiophene ring typically give rise to two bands in the 1600-1400 cm⁻¹ range.[1][2] The C-S stretching mode is generally found between 710 and 687 cm⁻¹.[1] The substitution pattern on the thiophene ring also influences the out-of-plane C-H bending vibrations, which are expected in the 900-650 cm⁻¹ region.[3]

  • Carbon-Bromine Bonds: The presence of two bromine atoms will result in C-Br stretching vibrations, which are typically observed in the lower frequency region of the mid-IR spectrum, generally between 600 and 500 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy of a Solid Sample (KBr Pellet Method)

The following protocol details the standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Source of dry potassium bromide (KBr), IR-grade

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the this compound sample.

    • Weigh approximately 100-200 mg of dry, IR-grade KBr powder.

    • Combine the sample and KBr in a clean, dry agate mortar.

  • Grinding and Mixing:

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the collar of the pellet-forming die.

    • Ensure the powder is evenly distributed across the bottom surface of the die.

    • Place the plunger into the collar and carefully transfer the die assembly to the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Processing:

    • The acquired sample spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships between the molecular structure and the FT-IR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) mix_grind Grind Sample and KBr weigh_sample->mix_grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->mix_grind load_die Load Die with Mixture mix_grind->load_die press_pellet Apply Hydraulic Pressure load_die->press_pellet background_scan Acquire Background Spectrum press_pellet->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan process_spectrum Process Spectrum sample_scan->process_spectrum peak_assignment Assign Vibrational Modes process_spectrum->peak_assignment

Caption: Experimental workflow for FT-IR analysis.

logical_relationship cluster_molecule This compound cluster_spectrum FT-IR Absorption Regions (cm⁻¹) mol Functional Groups cooh Carboxylic Acid (-COOH) mol->cooh thiophene Thiophene Ring mol->thiophene cbr Carbon-Bromine (-Br) mol->cbr oh_stretch ~3300-2500 (O-H stretch) cooh->oh_stretch co_stretch ~1710-1680 (C=O stretch) cooh->co_stretch ring_stretch ~1550-1400 (C=C stretch) thiophene->ring_stretch ch_stretch ~3100-3000 (C-H stretch) thiophene->ch_stretch cbr_stretch ~600-500 (C-Br stretch) cbr->cbr_stretch spec Expected Peaks spec->oh_stretch spec->co_stretch spec->ring_stretch spec->ch_stretch spec->cbr_stretch

Caption: Functional groups and their FT-IR regions.

References

Mass Spectrometry of 4,5-Dibromothiophene-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 4,5-Dibromothiophene-2-carboxylic acid. It covers predicted fragmentation patterns under electron ionization, experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and illustrative diagrams to elucidate the analytical workflow and fragmentation pathways.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in various matrices. This guide offers a comprehensive resource for researchers working with this and similar molecules.

The molecular formula of this compound is C₅H₂Br₂O₂S, with a monoisotopic mass of approximately 285.81 g/mol . The presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum, with significant M+2 and M+4 peaks.

Data Presentation: Predicted Mass Spectrometric Data

While a publicly available, detailed experimental mass spectrum is not readily accessible, a theoretical fragmentation pattern can be predicted based on established principles of mass spectrometry for carboxylic acids and brominated aromatic compounds. The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and predicted relative abundances under Electron Ionization (EI).

Predicted Fragment Ion m/z (most abundant isotope) Predicted Relative Abundance Notes
[M]⁺˙ (Molecular Ion)286HighThe molecular ion peak is expected to be prominent. The isotopic cluster for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4) will be a key identifier.
[M-OH]⁺269MediumLoss of the hydroxyl radical from the carboxylic acid group.
[M-COOH]⁺241MediumLoss of the entire carboxyl group as a radical.
[M-Br]⁺207Medium-HighLoss of one bromine atom.
[M-Br-CO]⁺179MediumSubsequent loss of carbon monoxide from the [M-Br]⁺ ion.
[M-2Br]⁺˙128LowLoss of both bromine atoms.
[COOH]⁺45Low-MediumA characteristic fragment for carboxylic acids.

Predicted Fragmentation Pathway

Under electron ionization, this compound is expected to undergo fragmentation through several key pathways, primarily involving the carboxylic acid group and the carbon-bromine bonds.

Fragmentation_Pathway M [C₅H₂Br₂O₂S]⁺˙ m/z 286/288/290 F1 [C₅HBr₂OS]⁺ m/z 269/271/273 M->F1 -OH F2 [C₄H₂Br₂S]⁺˙ m/z 241/243/245 M->F2 -COOH F3 [C₅H₂BrO₂S]⁺ m/z 207/209 M->F3 -Br F4 [C₄H₂BrS]⁺ m/z 179/181 F3->F4 -CO

Caption: Predicted EI fragmentation pathway of this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of this compound, likely after derivatization to increase its volatility.

4.1.1. Sample Preparation (Derivatization)

  • Methylation: To a solution of this compound (1 mg) in methanol (1 mL), add a few drops of concentrated sulfuric acid.

  • Reflux the mixture for 2 hours.

  • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the methyl ester derivative with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen before GC-MS analysis.

4.1.2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS can be used for the direct analysis of the underivatized carboxylic acid.

4.2.1. Sample Preparation

  • Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to the desired concentration range for analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

4.2.2. LC-MS Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-10 min: Linear gradient from 5% to 95% B.

    • 10-12 min: Hold at 95% B.

    • 12.1-15 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI), negative ion mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Scan Range: m/z 50-500.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SP1 Weighing and Dissolution SP2 Derivatization (for GC-MS) SP1->SP2 SP3 Dilution and Filtration SP1->SP3 A1 GC-MS Analysis SP2->A1 A2 LC-MS Analysis SP3->A2 DP1 Peak Integration A1->DP1 A2->DP1 DP2 Spectral Interpretation DP1->DP2 DP3 Quantification DP2->DP3

Caption: General workflow for the mass spectrometric analysis of the target compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry of this compound. The predicted fragmentation patterns and detailed experimental protocols for both GC-MS and LC-MS serve as a valuable starting point for researchers. The characteristic isotopic signature of the two bromine atoms is a key feature for the identification of this compound and its fragments in mass spectrometric analysis. It is recommended that experimental data be acquired to confirm and expand upon the theoretical information presented herein.

Solubility of 4,5-Dibromothiophene-2-carboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dibromothiophene-2-carboxylic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility assessments derived from the compound's chemical structure and available information on analogous compounds. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided to enable researchers to generate quantitative data for their specific applications.

Core Concepts in Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes are more soluble in non-polar solvents. The structure of this compound, featuring a polar carboxylic acid group and a less polar dibrominated thiophene ring, suggests a nuanced solubility profile across a range of organic solvents. The carboxylic acid moiety can engage in hydrogen bonding, promoting solubility in polar, protic solvents. Conversely, the larger, hydrophobic dibromothiophene portion of the molecule contributes to its solubility in less polar organic solvents.

Predicted Solubility Profile

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Polar Protic Methanol, EthanolLikely SolubleThe carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Likely Soluble to Moderately SolubleThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton. A related compound, 4,5-dibromo-3-methyl-thiophene-2-carboxylic acid methyl ester, is reported to be soluble in DMSO[1].
Less Polar Dichloromethane, TolueneSparingly Soluble to InsolubleThe overall polarity of these solvents is lower, and while the dibromothiophene ring may have some affinity, the polar carboxylic acid group will limit solubility.
Non-polar Hexane, HeptaneLikely InsolubleThe significant difference in polarity between the highly polar carboxylic acid and the non-polar solvent makes dissolution unfavorable.
Aqueous WaterInsolubleThe large, non-polar dibrominated thiophene ring dominates the molecule's character, making it insoluble in water despite the presence of the carboxylic acid group. The methyl ester of a similar compound is also reported to be insoluble in water[1]. Solubility may increase in aqueous base.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for various organic solvents.

Materials and Equipment:
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials or test tubes with secure caps

  • Constant temperature bath or shaker with temperature control

  • Magnetic stirrer and stir bars (optional)

  • Centrifuge

  • Volumetric flasks and pipettes

  • Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short time to let the excess solid settle.

    • To completely separate the undissolved solid from the saturated solution, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

    • Dilute the aliquot with a known volume of the same solvent in a volumetric flask to a concentration suitable for the chosen analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

experimental_workflow start Start: Excess Solid and Solvent equilibration Equilibration (Constant Temperature & Agitation) start->equilibration separation Separation of Undissolved Solid (Centrifugation) equilibration->separation sampling Aliquot of Saturated Solution separation->sampling dilution Dilution to Known Volume sampling->dilution analysis Quantitative Analysis (e.g., HPLC, UV-Vis) dilution->analysis calculation Solubility Calculation analysis->calculation end End: Quantitative Solubility Data calculation->end

Caption: Experimental workflow for determining quantitative solubility.

Logical Framework for Solubility Prediction

The solubility of this compound is a function of the interplay between its structural features and the properties of the solvent. The following diagram illustrates the logical relationship influencing its solubility.

solubility_logic compound This compound polar_group Polar Group: -COOH (Carboxylic Acid) compound->polar_group has nonpolar_group Non-polar Group: Dibromothiophene Ring compound->nonpolar_group has polar_solvents Polar Solvents (e.g., Methanol, DMSO) polar_group->polar_solvents Favors interaction with nonpolar_solvents Non-polar Solvents (e.g., Toluene, Hexane) polar_group->nonpolar_solvents Hinders interaction with nonpolar_group->polar_solvents Hinders interaction with nonpolar_group->nonpolar_solvents Favors interaction with solubility Overall Solubility polar_solvents->solubility contributes to nonpolar_solvents->solubility contributes to

Caption: Factors influencing the solubility of the target compound.

References

Commercial Suppliers and Technical Applications of 4,5-Dibromothiophene-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4,5-Dibromothiophene-2-carboxylic acid (CAS No. 6324-10-3) is a versatile heterocyclic building block with significant applications in the synthesis of novel therapeutic agents and agrochemicals. This technical guide provides an in-depth overview of its commercial availability, key chemical properties, and established experimental protocols for its use in drug discovery and development, with a focus on its role as a precursor for potent enzyme inhibitors and in carbon-carbon bond formation reactions.

Commercial Availability

A range of chemical suppliers offer this compound, typically with a purity of 98% or higher. The compound is generally available in quantities ranging from milligrams to hundreds of grams. Below is a summary of offerings from selected suppliers.

SupplierProduct Number (Example)PurityAvailable Quantities
Sigma-Aldrich (Ambeed)AMBH2D6F868C98%250 mg, 1 g, 5 g, 10 g, 25 g, 100 g
BenchChemB3030015 (for a related compound)Not specifiedNot specified
BLDpharm854626-32-7 (for a related compound)Not specifiedNot specified
NINGBO INNO PHARMCHEM CO.,LTD.Not specifiedNot specifiedIndustrial scale

Note: Pricing and availability are subject to change. Researchers should consult the suppliers' websites for the most current information.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₅H₂Br₂O₂S
Molecular Weight 285.94 g/mol
Appearance Solid
Storage 2-8°C, inert atmosphere, keep in dark place
CAS Number 6324-10-3

Applications in Research and Development

This compound serves as a crucial starting material in the synthesis of a variety of biologically active molecules. Its thiophene core is a recognized pharmacophore, and the two bromine atoms provide reactive handles for further chemical modifications, most notably through cross-coupling reactions.

Key application areas include:

  • Enzyme Inhibition: Derivatives of thiophene-2-carboxylic acid have been identified as potent inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in the pathophysiology of schizophrenia.[1][2] The 4,5-disubstituted analogs, in particular, have shown significant inhibitory activity.[1]

  • Agrochemicals: This compound is a key intermediate in the development of next-generation insecticides, contributing to the synthesis of insecticidal triazoles.

  • Drug Discovery Scaffolds: The thiophene nucleus is a versatile scaffold in medicinal chemistry. By modifying the bromine and carboxylic acid functionalities, a diverse range of compounds with potential therapeutic activities, such as spasmolytic and antiproliferative effects, can be synthesized.[3]

Key Experimental Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound can undergo sequential or double Suzuki couplings to introduce aryl or other organic moieties at the 4- and 5-positions. The following is a representative protocol adapted from the one-pot double Suzuki coupling of a similar substrate, 4,5-dibromothiophene-2-carboxaldehyde.[4][5]

Materials:

  • This compound

  • Arylboronic acid (1st and 2nd)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Dioxane

  • Water

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a solution of this compound (1 equivalent) in a 6:1 mixture of dioxane/water is added the first arylboronic acid (1.1 equivalents), potassium carbonate (2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

  • The reaction mixture is heated to 90°C under an inert atmosphere for 12 hours.

  • After cooling to room temperature, the second arylboronic acid (1.5 equivalents) and additional potassium carbonate (2.2 equivalents) are added.

  • The reaction is heated again to 90°C for an additional 12 hours.

  • Upon completion, the reaction is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

DAO_Inhibition_Pathway cluster_Enzymatic_Reaction DAO Catalyzed Reaction cluster_Detection Detection System D-Serine D-Serine DAO D-Amino Acid Oxidase D-Serine->DAO Substrate Iminoserine Iminoserine DAO->Iminoserine Product 1 H2O2 Hydrogen Peroxide DAO->H2O2 Product 2 HRP Horseradish Peroxidase H2O2->HRP Amplex_Red Amplex_Red Amplex_Red->HRP Resorufin Fluorescent Product HRP->Resorufin Thiophene_Inhibitor 4,5-Disubstituted Thiophene-2-carboxylic Acid Thiophene_Inhibitor->DAO Inhibition DAO_Inhibition_Mechanism cluster_Active_Site DAO Active Site FAD FAD Cofactor Tyr224 Tyrosine 224 Arg283 Arginine 283 Thiophene_Inhibitor Thiophene-2-carboxylic Acid Inhibitor Binding_Interactions Binding Thiophene_Inhibitor->Binding_Interactions Binding_Interactions->FAD π-π Stacking Binding_Interactions->Tyr224 π-π Stacking Binding_Interactions->Arg283 Salt Bridge

References

An In-Depth Technical Guide to 4,5-Dibromothiophene-2-carboxylic Acid: Molecular Structure, Properties, and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromothiophene-2-carboxylic acid is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a thiophene ring substituted with two bromine atoms and a carboxylic acid group, imparts distinct chemical reactivity, making it a valuable precursor for the synthesis of a wide array of functionalized molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, and synthetic methodologies related to this compound, with a focus on its applications in medicinal chemistry and materials science.

Molecular Structure and Chemical Properties

This compound possesses a planar five-membered thiophene ring. The presence of two electron-withdrawing bromine atoms at the 4 and 5-positions, coupled with a carboxylic acid group at the 2-position, significantly influences the electron density distribution within the aromatic ring, thereby dictating its reactivity in various chemical transformations.

Below is a diagram illustrating the general synthesis workflow for a related compound, 4,5-Dibromo-3-methylthiophene-2-carboxylic acid, which provides insight into the synthetic approach for such molecules.

SynthesisWorkflow General Synthesis Workflow for a Dibromothiophene Carboxylic Acid Derivative reactant 3-Methylthiophene- 2-carboxylic acid reagents Bromine (Br2) Sodium Bicarbonate (NaHCO3) Chloroform reactant->reagents Reaction intermediate Brominated Intermediate purification Column Chromatography intermediate->purification Work-up product 4,5-Dibromo-3-methylthiophene- 2-carboxylic acid reagents->intermediate Reflux, 4h purification->product Isolation (80% yield)

Caption: General synthesis workflow for a dibromothiophene carboxylic acid derivative.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₂Br₂O₂S[1]
Molecular Weight 285.94 g/mol [1][2]
CAS Number 6324-10-3[1]
IUPAC Name This compound[1]
SMILES C1=C(SC(=C1Br)Br)C(=O)O[1]
InChI Key USFXRYVNRUMABJ-UHFFFAOYSA-N[1]
Appearance Solid[2]
Storage Temperature 2-8°C, in dark place, under inert atmosphere[2]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The single proton on the thiophene ring is expected to appear as a singlet in the aromatic region. For a similar compound, 4,5-dibromo-3-methylthiophene-2-carboxylic acid, a thiophene proton signal is observed at δ 7.65 ppm in CDCl₃.[3] The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm.

  • ¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected in the range of 160-180 ppm. The carbons of the thiophene ring will appear in the aromatic region, with the bromine-substituted carbons showing characteristic shifts.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Reference
O-H stretch (carboxylic acid)3300-2500 (broad)[4]
C=O stretch (carbonyl)~1700[3]
C-Br stretch~730[3]

The broad O-H absorption is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[4]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion (M, M+2, M+4 peaks). PubChem lists available GC-MS data for this compound.[1]

Experimental Protocols

Synthesis of 4,5-Dibromo-3-methylthiophene-2-carboxylic Acid (Analogous Compound)

A representative synthetic protocol for a similar compound, 4,5-Dibromo-3-methylthiophene-2-carboxylic acid, involves the bromination of 3-methylthiophene-2-carboxylic acid.[3]

Procedure:

  • To a solution of 3-methylthiophene-2-carboxylic acid in chloroform, add bromine (Br₂).

  • Add sodium bicarbonate (NaHCO₃) to neutralize the hydrobromic acid (HBr) byproduct.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, the reaction mixture is worked up.

  • The crude product is purified by column chromatography to yield 4,5-dibromo-3-methylthiophene-2-carboxylic acid (reported yield: 80%).[3]

Purification

Purification of dibromothiophene carboxylic acids can be achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water.[3]

The general workflow for a purification process is outlined below.

PurificationWorkflow General Purification Workflow crude_product Crude Product dissolution Dissolve in minimum hot solvent (e.g., Ethanol/Water) crude_product->dissolution filtration Hot Filtration (to remove insoluble impurities) dissolution->filtration crystallization Slow Cooling (to induce crystallization) filtration->crystallization isolation Vacuum Filtration crystallization->isolation drying Drying in vacuo isolation->drying pure_product Pure Crystalline Product drying->pure_product

Caption: General purification workflow for crystalline organic compounds.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules and functional materials.

Precursor in Organic Synthesis

The bromine atoms on the thiophene ring are amenable to various cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.[3] The carboxylic acid group can be readily converted to other functional groups, such as esters and amides, further expanding its synthetic utility.

Potential Biological Activity

While specific biological data for this compound is limited, the broader class of thiophene derivatives is known to exhibit a wide range of pharmacological activities.[5] Some thiophene carboxylic acids have been identified as inhibitors of enzymes such as D-amino acid oxidase (DAO).[6] Furthermore, this compound serves as a key building block in the development of novel insecticides. The exploration of its biological profile is an active area of research.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined molecular structure and versatile reactivity allow for the creation of a diverse range of functionalized molecules. This technical guide has summarized the available information on its properties, spectroscopic data, and synthetic approaches to aid researchers and drug development professionals in harnessing the potential of this valuable chemical entity. Further investigation into its specific biological activities and signaling pathway interactions is warranted to fully explore its therapeutic potential.

References

Electrophilic Substitution on Dibromothiophene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of electrophilic aromatic substitution (EAS) reactions on dibromothiophene derivatives. Thiophene and its halogenated analogues are pivotal building blocks in the synthesis of pharmaceuticals and advanced organic materials. Understanding the regiochemical outcomes and reactivity of dibromothiophenes in EAS reactions is critical for the rational design of synthetic pathways. This document details the underlying principles of thiophene reactivity, analyzes the directing effects of bromine substituents on the three main isomers (2,5-, 2,3-, and 3,4-dibromothiophene), and provides quantitative data and detailed experimental protocols for key transformations including nitration, halogenation, acylation, and formylation.

Fundamentals of Electrophilic Substitution on Thiophene

The thiophene ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. Electrophilic attack preferentially occurs at the α-positions (C2 and C5), which are approximately 100 times more reactive than the β-positions (C3 and C4). This regioselectivity is attributed to the superior stabilization of the positive charge in the resulting sigma complex (also known as the Wheland intermediate), where the sulfur atom's lone pair can participate more effectively in resonance.[1][2]

The general mechanism proceeds in two steps:

  • Attack by the π-system of the thiophene ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (sigma complex). This is the slow, rate-determining step.[3][4]

  • Rapid deprotonation of the sigma complex by a weak base to restore the aromaticity of the ring.[3]

The presence of substituents on the thiophene ring influences both the reaction rate and the position of the incoming electrophile. Bromine atoms act as deactivating groups due to their strong inductive electron-withdrawing effect (-I), making brominated thiophenes less reactive than the parent heterocycle. However, through resonance, they are ortho-, para-directing groups (+R effect), meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves.[5] The interplay of these effects governs the outcomes of electrophilic substitution on dibromothiophene isomers.

Caption: General mechanism of electrophilic aromatic substitution on thiophene.

Regioselectivity of Dibromothiophene Isomers

The substitution pattern of the starting dibromothiophene dictates the position of subsequent electrophilic attack. The combined directing effects of the two bromine atoms must be considered.

Regioselectivity_Dibromothiophenes Predicted Regioselectivity of Electrophilic Attack on Dibromothiophenes 2,5-DBT 2,5-Dibromothiophene Pos_3_4 Positions 3 and 4 (β-positions) 2,5-DBT->Pos_3_4 Attack at available β-positions 3,4-DBT 3,4-Dibromothiophene Pos_2_5 Positions 2 and 5 (α-positions) 3,4-DBT->Pos_2_5 Attack at available and more reactive α-positions 2,3-DBT 2,3-Dibromothiophene Pos_5 Position 5 (α-position) 2,3-DBT->Pos_5 Synergistic directing effects favor C5

Caption: Predicted regioselectivity for electrophilic substitution on dibromothiophene isomers.

  • 2,5-Dibromothiophene : The highly reactive α-positions are blocked. Electrophilic substitution is therefore directed to the β-positions (C3 and C4). The strong deactivation by two bromine atoms means that forcing conditions are often required for reactions to proceed.

  • 2,3-Dibromothiophene : This isomer has two vacant positions: C4 (β) and C5 (α). The bromine at C2 directs an incoming electrophile to the C5 position (para-like), and the bromine at C3 also directs to the C5 position (ortho-like). These synergistic effects make the C5 position the overwhelming site of electrophilic attack.[6]

  • 3,4-Dibromothiophene : The reactive α-positions (C2 and C5) are unsubstituted. Despite the deactivating effect of the β-bromine atoms, electrophilic attack will strongly favor these available α-positions.[7]

Electrophilic Substitution Reactions and Protocols

Reactions of 2,5-Dibromothiophene

As both α-positions are occupied, substitution occurs at the C3 or C4 position. Due to the symmetry of the molecule, monosubstitution leads to a single product.

Electrophilic ReactionReagents & ConditionsProduct(s)Yield (%)Reference(s)
Nitration Conc. H₂SO₄, fuming H₂SO₄, conc. HNO₃, < 30 °C2,5-Dibromo-3,4-dinitrothiopheneN/A
Bromination Bromine (Br₂) in a suitable solvent2,3,5-Tribromothiophene75%[8]
Acylation Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃)3-Acyl-2,5-dibromothiopheneVaries
Formylation POCl₃, DMF (Vilsmeier-Haack reagent)2,5-Dibromothiophene-3-carbaldehydeVaries[9][10][11]

Detailed Experimental Protocol: Dinitration of 2,5-Dibromothiophene

This protocol describes the synthesis of 2,5-dibromo-3,4-dinitrothiophene.

Materials:

  • 2,5-Dibromothiophene

  • Concentrated sulfuric acid (H₂SO₄)

  • Fuming sulfuric acid

  • Concentrated nitric acid (HNO₃)

  • Methanol

  • Ice

Equipment:

  • Three-necked flask

  • Stirrer

  • Dropping funnel

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • In a three-necked flask, carefully mix 5 mL of concentrated sulfuric acid with 5 mL of fuming sulfuric acid.

  • Cool the mixed acid solution to below 20°C using an ice bath.

  • Slowly add 1 mL of 2,5-dibromothiophene to the cooled acid mixture while stirring. Continue stirring for 30 minutes, maintaining the temperature below 20°C.

  • Slowly add 3 mL of concentrated nitric acid dropwise to the reaction mixture. The temperature must be maintained below 30°C throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 5 hours.

  • Pour the reaction product slowly onto 300 g of crushed ice and stir until all the ice has melted.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the filtered solid thoroughly with cold water.

  • Purify the crude product by recrystallization from methanol to obtain 2,5-dibromo-3,4-dinitrothiophene.

Workflow_Nitration_2_5_DBT Experimental Workflow for Dinitration of 2,5-Dibromothiophene A 1. Mix conc. H₂SO₄ and fuming H₂SO₄ B 2. Cool mixture to < 20°C A->B C 3. Add 2,5-Dibromothiophene and stir for 30 min B->C D 4. Slowly add conc. HNO₃ (keep temp < 30°C) C->D E 5. Stir in ice bath for 5 hours D->E F 6. Quench by pouring onto ice E->F G 7. Collect solid by vacuum filtration F->G H 8. Recrystallize from Methanol G->H I Product: 2,5-Dibromo-3,4-dinitrothiophene H->I

Caption: Workflow for the dinitration of 2,5-dibromothiophene.

Reactions of 2,3-Dibromothiophene

Electrophilic attack is strongly directed to the C5 position.

Electrophilic ReactionReagents & ConditionsProduct(s)Yield (%)Reference(s)
Bromination N-Bromosuccinimide (NBS), CHCl₃, Acetic Acid2,3,5-TribromothiopheneHigh[12]
Nitration HNO₃ / Acetic Anhydride2,3-Dibromo-5-nitrothiopheneGood[General method]
Acylation Acetyl chloride, SnCl₄, Benzene2,3-Dibromo-5-acetylthiopheneVaries[General method]

Detailed Experimental Protocol: Bromination of 2,3-Dibromothiophene

This protocol describes a general method for the synthesis of 2,3,5-tribromothiophene, which can be adapted from the exhaustive bromination of thiophene or by direct bromination of 2,3-dibromothiophene.

Materials:

  • 2,3-Dibromothiophene

  • N-Bromosuccinimide (NBS)

  • Chloroform (CHCl₃)

  • Acetic Acid

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve 2,3-dibromothiophene (1 equivalent) in a mixture of chloroform and acetic acid in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude 2,3,5-tribromothiophene can be purified by vacuum distillation or column chromatography.[12]

Reactions of 3,4-Dibromothiophene

Electrophilic attack occurs at the available and more reactive α-positions (C2 and C5).

Electrophilic ReactionReagents & ConditionsProduct(s)Yield (%)Reference(s)
Bromination Bromine (Br₂)2,3,4,5-TetrabromothiopheneHigh[13][14]
Nitration HNO₃ / H₂SO₄3,4-Dibromo-2-nitrothiophene and 3,4-Dibromo-2,5-dinitrothiopheneVaries[General method]
Acylation Acetic anhydride, H₃PO₄2-Acetyl-3,4-dibromothiopheneGood[General method]

Detailed Experimental Protocol: Bromination of 3,4-Dibromothiophene

This protocol describes the synthesis of tetrabromothiophene from 3,4-dibromothiophene, which is also achievable via exhaustive bromination of thiophene.[13]

Materials:

  • 3,4-Dibromothiophene

  • Bromine (Br₂)

  • An inert solvent (e.g., Chloroform or Acetic Acid)

Equipment:

  • Three-necked flask

  • Dropping funnel

  • Stirrer

  • Ice bath

Procedure:

  • Dissolve 3,4-dibromothiophene (1 equivalent) in an inert solvent in the three-necked flask and cool the solution in an ice bath.

  • Slowly add bromine (at least 2 equivalents) dropwise to the stirred solution. Maintain the temperature to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Carefully quench any excess bromine by adding a solution of sodium bisulfite or sodium thiosulfate until the red-brown color disappears.

  • Pour the mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to yield crude tetrabromothiophene, which can be purified by recrystallization.[13][14]

Conclusion and Outlook

Dibromothiophene derivatives undergo electrophilic aromatic substitution with predictable regioselectivity governed by the position of the bromine substituents. While the bromine atoms deactivate the thiophene ring, forcing conditions can be used to achieve a variety of functionalizations, including nitration, halogenation, and acylation. The resulting polyfunctionalized thiophenes are highly valuable intermediates. The remaining C-Br bonds serve as versatile handles for subsequent transformations, most notably metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Kumada), allowing for the construction of complex molecular architectures for applications in drug discovery and materials science.[7][15][16]

References

Stability and Storage of 4,5-Dibromothiophene-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,5-Dibromothiophene-2-carboxylic acid. Due to the limited availability of specific, publicly accessible stability studies on this compound, this guide combines information from safety data sheets, general chemical principles of structurally related molecules, and established guidelines for stability testing of chemical substances.

Core Stability Profile and Recommended Storage

This compound is a solid that is generally stable under normal conditions.[1] However, to ensure its integrity and prevent degradation over time, specific storage and handling procedures are recommended.

Recommended Storage Conditions

Based on supplier safety data sheets and the chemical nature of the compound, the following storage conditions are advised to maximize shelf life and maintain purity:

  • Temperature: Store in a cool, dry place.[1] Refrigeration at 2-8°C is recommended for long-term storage.

  • Atmosphere: Storage under an inert atmosphere, such as nitrogen or argon, is advisable to prevent potential oxidative degradation.

  • Light: The compound should be kept in a dark place, protected from light, to avert photodegradation.

  • Container: Use tightly closed containers to prevent moisture uptake and contamination.[1]

General Chemical Stability
  • Thermal Stability: The thiophene ring itself is relatively stable to oxidation.[2] Brominated aromatic compounds are also known for their good thermal stability.[3] However, at elevated temperatures, thermal decomposition may occur, potentially releasing irritating and toxic fumes.[1]

  • Oxidative Stability: The compound is incompatible with strong oxidizing agents.[1] The thiophene ring, while relatively stable, can be susceptible to oxidation under harsh conditions.

  • Hydrolytic Stability: The carboxylic acid group imparts polarity and the potential for hydrolysis of derivatives, though the carboxylic acid itself is the product of such hydrolysis.[4][5] In solution, the pH will influence its solubility and potentially its stability.[6]

  • Photostability: Aromatic and heterocyclic compounds can be susceptible to photodegradation. Therefore, protection from light is crucial.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented in the reviewed literature, potential degradation pathways can be hypothesized based on its chemical structure and general degradation mechanisms for similar compounds. Forced degradation studies, as outlined in the experimental protocols below, would be necessary to identify and characterize any actual degradants.

A potential degradation pathway could involve decarboxylation under thermal stress, a common reaction for carboxylic acids.

G Potential Thermal Degradation Pathway parent This compound product 3,4-Dibromothiophene parent->product Heat (Δ) co_product Carbon Dioxide parent->co_product Heat (Δ)

A potential thermal degradation pathway for this compound.

Quantitative Stability Data (Illustrative)

No specific quantitative stability data for this compound was found in the public domain. The following table is presented as a template to illustrate the type of data that would be generated from the experimental protocols described in the subsequent section. This data is essential for determining the shelf-life and re-test period of the compound.

Stress ConditionParameterTime Point 1Time Point 2Time Point 3Specification
Long-Term Storage (5°C ± 3°C) Assay (%)99.899.599.2≥ 98.0%
Total Impurities (%)0.20.50.8≤ 2.0%
AppearanceWhite to off-white powderConformsConformsConforms
Accelerated Storage (25°C ± 2°C, 60% ± 5% RH) Assay (%)99.898.997.5≥ 98.0%
Total Impurities (%)0.21.12.5≤ 2.0%
AppearanceWhite to off-white powderConformsSlight discolorationConforms
Photostability (ICH Q1B) Assay (%)99.896.0-Report results
Total Impurities (%)0.24.0-Report results

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and are proposed as a framework for a comprehensive stability assessment of this compound.[7][8][9][10][11]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods used.[12][13]

G Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Hydrolysis Acid Hydrolysis HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV Assay & Impurity Profile Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV Assay & Impurity Profile Oxidation Oxidation Oxidation->HPLC-UV Assay & Impurity Profile Thermal Thermal Thermal->HPLC-UV Assay & Impurity Profile Photochemical Photochemical Photochemical->HPLC-UV Assay & Impurity Profile LC-MS LC-MS HPLC-UV->LC-MS Peak Identification Method Validation Method Validation HPLC-UV->Method Validation Degradation Pathway Degradation Pathway LC-MS->Degradation Pathway This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidation This compound->Thermal This compound->Photochemical

A generalized workflow for forced degradation studies.

a) Acid Hydrolysis:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Add 0.1 M hydrochloric acid.

  • Heat the solution at 60°C for a specified period (e.g., 24, 48 hours).

  • At each time point, withdraw a sample, neutralize it, and analyze by a stability-indicating HPLC method.

b) Base Hydrolysis:

  • Prepare a solution of the compound as in the acid hydrolysis protocol.

  • Add 0.1 M sodium hydroxide.

  • Maintain the solution at room temperature for a specified period.

  • At each time point, withdraw a sample, neutralize it, and analyze by HPLC.

c) Oxidative Degradation:

  • Prepare a solution of the compound.

  • Add 3% hydrogen peroxide.

  • Keep the solution at room temperature, protected from light, for a specified period.

  • At each time point, withdraw a sample and analyze by HPLC.

d) Thermal Degradation:

  • Place the solid compound in a controlled temperature chamber (e.g., 80°C).

  • At specified time points, remove samples and prepare solutions for HPLC analysis.

e) Photostability:

  • Expose the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze both the exposed and control samples by HPLC.

Long-Term and Accelerated Stability Studies

These studies are designed to establish the re-test period or shelf life under recommended storage conditions.

G Long-Term & Accelerated Stability Study Logic cluster_conditions Storage Conditions cluster_testing Testing at Time Points start Place Batches on Stability long_term Long-Term (e.g., 5°C ± 3°C) start->long_term accelerated Accelerated (e.g., 25°C ± 2°C, 60% ± 5% RH) start->accelerated testing Assay, Impurities, Appearance long_term->testing accelerated->testing evaluation Evaluate Data vs. Specification testing->evaluation outcome Establish Re-test Period evaluation->outcome

Logic diagram for formal stability studies.

Methodology:

  • Use at least three primary batches of this compound for the study.

  • Package the material in the proposed container closure system.

  • Place the batches under both long-term (e.g., 5°C ± 3°C) and accelerated (e.g., 25°C ± 2°C and 60% ± 5% relative humidity) storage conditions.

  • Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).

  • Analyze for appearance, assay, and degradation products using a validated stability-indicating method.

Conclusion

This compound is a stable compound under recommended storage conditions. Adherence to storage in a cool, dry, dark place under an inert atmosphere is critical to preserving its quality. While specific degradation studies are not publicly available, a comprehensive stability profile can be established by conducting forced degradation and formal stability studies following ICH guidelines. The provided protocols offer a robust framework for researchers and drug development professionals to ensure the integrity of this important chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4,5-Dibromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted thiophenes are pivotal structural motifs in a vast array of functional materials and biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This document provides detailed application notes and protocols for the Suzuki coupling of 4,5-Dibromothiophene-2-carboxylic acid, a key building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] The protocols herein are based on established methodologies for structurally related compounds and are intended to serve as a comprehensive guide for researchers in drug development and medicinal chemistry.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.[5] In the context of this compound, a one-pot, regioselective double Suzuki coupling can be employed to synthesize disubstituted thiophene derivatives. The reaction typically proceeds with initial coupling at the more reactive C5 position, followed by a second coupling at the C4 position.

Key Considerations for this compound

1. Reactivity and Regioselectivity: The bromine atom at the C5 position of the thiophene ring is generally more reactive towards oxidative addition to the palladium(0) catalyst than the bromine at the C4 position. This inherent difference in reactivity allows for selective sequential couplings.

2. The Carboxylic Acid Group: The presence of a carboxylic acid can sometimes interfere with the Suzuki coupling. The acidic proton can be neutralized by the base in the reaction, and the resulting carboxylate may coordinate to the palladium catalyst, potentially deactivating it. To mitigate this, two primary strategies can be employed:

  • Use of Excess Base: Employing an additional equivalent of base can compensate for the acidic proton of the carboxylic acid.
  • Protection-Deprotection: The carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. Following the Suzuki coupling, the ester can be hydrolyzed back to the carboxylic acid.[6][7]

3. Dehalogenation: A common side reaction in the Suzuki coupling of dibromothiophenes is dehalogenation, where a bromine atom is replaced by a hydrogen atom. Research has shown that minimizing the amount of water in the solvent system is crucial to suppress this side reaction.[1]

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde and can be optimized for this compound.[1][8]

Protocol 1: One-Pot Double Suzuki Coupling

This protocol is designed for the sequential, one-pot synthesis of 4,5-diarylthiophene-2-carboxylic acids.

Materials:

  • This compound

  • Arylboronic acid (for C5 position) (1.1 equivalents)

  • Arylboronic acid (for C4 position) (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (4-5 equivalents total)

  • Degassed 1,4-Dioxane/Water (6:1 to 8:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the first arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 8 mL of a degassed 6:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the mixture to room temperature and add the second arylboronic acid (1.5 mmol) and additional potassium carbonate (2.0 mmol).

  • Heat the reaction mixture again to 90 °C and stir for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes the yields for a one-pot double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde with various boronic acids, as reported by Handy et al. (2007). These yields can serve as a benchmark when optimizing the reaction for this compound.[8]

EntryFirst Boronic Acid (R¹)Second Boronic Acid (R²)ProductYield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-4-phenylthiophene-2-carbaldehyde75
2Phenylboronic acid3,4-Dimethoxyphenylboronic acid4-(3,4-dimethoxyphenyl)-5-phenylthiophene-2-carbaldehyde72
3Phenylboronic acid2-Methoxyphenylboronic acid5-(2-methoxyphenyl)-4-phenylthiophene-2-carbaldehyde68
4Phenylboronic acid4-Fluorophenylboronic acid5-(4-fluorophenyl)-4-phenylthiophene-2-carbaldehyde70
54-Methoxyphenylboronic acidtrans-1-Heptenylboronic acid5-(trans-1-heptenyl)-4-(4-methoxyphenyl)thiophene-2-carbaldehyde65

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[9]

Suzuki_Cycle cluster_labels Pd0 Pd(0)L2 PdII_RX R1-Pd(II)L2-X Pd0->PdII_RX l1 Oxidative Addition OxAdd Oxidative Addition PdII_R1R2 R1-Pd(II)L2-R2 PdII_RX->PdII_R1R2 l2 Transmetalation Transmetalation Transmetalation PdII_R1R2->Pd0 Product R1-R2 PdII_R1R2->Product l3 Reductive Elimination RedElim Reductive Elimination Reagents1 R1-X Reagents2 R2-B(OR)2 + Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

This diagram outlines the general laboratory workflow for performing the Suzuki coupling of this compound.

Suzuki_Workflow Setup Reaction Setup (Thiophene, Boronic Acid, Catalyst, Base, Solvent) Inert Inert Atmosphere (Evacuate/Backfill with Ar or N2) Setup->Inert Reaction Heating & Stirring (e.g., 90°C, 12-24h) Inert->Reaction Workup Aqueous Work-up (Acidification, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Application in Drug Discovery: Targeting Kinase Signaling

Thiophene derivatives are frequently explored as scaffolds for kinase inhibitors in cancer therapy. The products of this Suzuki coupling can be further functionalized to target various kinases involved in cell proliferation and survival signaling pathways.

Kinase_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor Adaptor Adaptor Proteins (e.g., Grb2, Sos) Receptor->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Thiophene-based Kinase Inhibitor (Synthesized Product) Inhibitor->Raf

Caption: Inhibition of the MAPK/ERK signaling pathway by a kinase inhibitor.

References

Application Notes and Protocols for the Polymerization of 4,5-Dibromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers based on 4,5-Dibromothiophene-2-carboxylic acid. The inherent reactivity of the carboxylic acid group necessitates a multi-step approach involving protection, polymerization, and deprotection to achieve the desired polymer. The protocols outlined below are based on established synthetic methodologies for thiophene derivatives.

Application Notes

Conjugated polymers derived from this compound are of significant interest for a variety of applications, including organic electronics, sensors, and biomedical devices. The presence of the carboxylic acid functionality can enhance solubility in polar solvents, provide a site for bioconjugation, and influence the polymer's electronic properties and self-assembly behavior. The dual bromine atoms at the 4 and 5 positions allow for various cross-coupling polymerization techniques to be employed, leading to well-defined polymer architectures.

The synthetic strategy involves three primary stages:

  • Esterification: The carboxylic acid group of the monomer is protected as an ester (e.g., methyl or ethyl ester) to prevent interference with the polymerization catalysts.

  • Polymerization: The esterified monomer undergoes polymerization via common cross-coupling reactions such as Suzuki, Stille, or Direct Arylation Polymerization (DArP).

  • Hydrolysis: The ester groups on the resulting polymer are hydrolyzed to yield the final poly(this compound).

The choice of polymerization method will influence the properties of the final polymer, such as molecular weight, polydispersity, and regioregularity.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow Monomer 4,5-Dibromothiophene- 2-carboxylic acid EsterMonomer Esterified Monomer (e.g., Methyl Ester) Monomer->EsterMonomer Esterification PolymerEster Poly(4,5-Dibromothiophene- 2-carboxylate Ester) EsterMonomer->PolymerEster Polymerization (Suzuki, Stille, DArP) FinalPolymer Poly(4,5-Dibromothiophene- 2-carboxylic acid) PolymerEster->FinalPolymer Hydrolysis Characterization Characterization (NMR, GPC, IR, etc.) FinalPolymer->Characterization

Caption: Overall workflow for the synthesis of poly(this compound).

Experimental Protocols

Protocol 1: Esterification of this compound (Steglich Esterification)

This protocol describes the protection of the carboxylic acid group as a methyl ester.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (DCM).

  • Add anhydrous methanol (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 4,5-dibromo-2-thiophenecarboxylate.

Expected Yield: 85-95%

Protocol 2: Suzuki Polycondensation of Methyl 4,5-Dibromo-2-thiophenecarboxylate

This protocol describes the polymerization of the esterified monomer with a diboronic acid ester comonomer. For homopolymerization, a bis(boronic ester) derivative of the monomer would be required, followed by reaction with the dibromo monomer. As a representative example, a copolymerization is described here.

Materials:

  • Methyl 4,5-dibromo-2-thiophenecarboxylate

  • Aromatic diboronic acid pinacol ester (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Acetone

  • Hexane

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add methyl 4,5-dibromo-2-thiophenecarboxylate (1.0 eq), the aromatic diboronic acid pinacol ester (1.0 eq), Pd₂(dba)₃ (0.01-0.03 eq), and P(o-tol)₃ (0.04-0.12 eq).

  • Add anhydrous potassium phosphate (K₃PO₄, 3.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene and DMF (e.g., 10:1 v/v) via syringe.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 24-72 hours. An increase in viscosity is typically observed.

  • Cool the reaction mixture to room temperature and pour it into a rapidly stirring solution of methanol.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues.

  • Extract the polymer with a suitable solvent (e.g., chloroform or chlorobenzene) and precipitate it again into methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Protocol 3: Alkaline Hydrolysis of Poly(methyl 4,5-dibromo-2-thiophenecarboxylate)

This protocol describes the deprotection of the polymer ester to yield the final carboxylic acid-functionalized polymer.

Materials:

  • Poly(methyl 4,5-dibromo-2-thiophenecarboxylate)

  • Tetrahydrofuran (THF)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

Procedure:

  • Dissolve the ester-functionalized polymer in THF.

  • Prepare a solution of KOH or NaOH in a mixture of water and methanol.

  • Add the alkaline solution to the polymer solution and heat the mixture to reflux for 12-24 hours.

  • Monitor the reaction by IR spectroscopy, looking for the disappearance of the ester carbonyl peak and the appearance of a broad carboxylic acid O-H stretch.

  • Cool the reaction mixture and precipitate the polymer salt by adding it to a non-solvent like acetone or by removing the THF under reduced pressure.

  • Collect the polymer salt by filtration.

  • Redissolve the polymer salt in water and acidify the solution with dilute HCl until the polymer precipitates.

  • Collect the final poly(this compound) by filtration, wash thoroughly with deionized water to remove salts, and dry under vacuum.

Data Presentation

Quantitative data for the polymerization of this compound and its derivatives are not widely available in the literature. The following table provides representative data for analogous polythiophene systems to serve as a benchmark. Researchers should expect to perform detailed characterization to determine the properties of their specific polymers.

Polymerization MethodMonomerComonomerMₙ (kDa)Mₙ (kDa)PDI (Mₙ/Mₙ)Yield (%)Reference System
Suzuki 2,5-dibromo-3-alkylthiophene3-alkylthiophene-2,5-diboronic acid ester15-3030-601.8-2.570-90Poly(3-alkylthiophene)s
Stille 2,5-dibromo-3-alkylthiophene2,5-bis(trimethylstannyl)-3-alkylthiophene20-5040-1001.5-2.280-95Poly(3-alkylthiophene)s
DArP 2-bromo-3-alkylthiopheneN/A (Self-polymerization)10-2520-501.6-2.860-85Poly(3-alkylthiophene)s

Note: Mₙ (Number-average molecular weight) and Mₙ (Weight-average molecular weight) are typically determined by Gel Permeation Chromatography (GPC) relative to polystyrene standards. PDI (Polydispersity Index) is the ratio of Mₙ to Mₙ.

Characterization

The synthesized polymers should be characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomer and the polymer, and to assess regioregularity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the esterification and hydrolysis steps by observing the carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) of the polymer.[1]

  • UV-Vis Spectroscopy: To investigate the electronic absorption properties of the conjugated polymer in solution and as a thin film.

  • Cyclic Voltammetry (CV): To determine the electrochemical properties, such as HOMO and LUMO energy levels.

Logical Relationships in Polymerization

The choice of polymerization method has a direct impact on the resulting polymer's properties. The following diagram illustrates these relationships.

Polymerization_Logic cluster_methods Polymerization Methods cluster_properties Polymer Properties Suzuki Suzuki Coupling MW Molecular Weight (Mn, Mw) Suzuki->MW High Mn achievable PDI Polydispersity (PDI) Suzuki->PDI Moderate PDI Regio Regioregularity Suzuki->Regio High Regioregularity Yield Yield & Purity Suzuki->Yield Good to High Yield Stille Stille Coupling Stille->MW Very High Mn achievable Stille->PDI Low PDI Stille->Regio Excellent Regioregularity Stille->Yield High Yield DArP Direct Arylation Polymerization (DArP) DArP->MW Moderate to High Mn DArP->PDI Broader PDI DArP->Regio Can be challenging to control DArP->Yield Greener, atom-economical

Caption: Relationship between polymerization methods and resulting polymer properties.

References

Application Notes and Protocols for 4,5-Dibromothiophene-2-carboxylic acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromothiophene-2-carboxylic acid is a versatile building block for the synthesis of novel conjugated polymers and small molecules for organic electronic applications. The presence of two bromine atoms at the 4- and 5-positions of the thiophene ring provides reactive sites for various cross-coupling reactions, such as Suzuki and Stille polymerizations, enabling the construction of well-defined macromolecular architectures. The carboxylic acid functionality at the 2-position offers an additional handle for modifying the material's solubility, energy levels, and interfacial properties, making it a highly attractive monomer for creating advanced organic semiconductors.

These materials are integral to the development of next-generation electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ability to tune the electronic and physical properties of the resulting polymers through careful monomer design and synthesis allows for the optimization of device performance.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of conjugated polymers and the subsequent fabrication and characterization of organic electronic devices.

Applications in Organic Electronics

Polymers derived from this compound are expected to exhibit promising performance in various organic electronic devices due to the inherent properties of the thiophene backbone and the functional versatility of the carboxylic acid group.

  • Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are well-known for their excellent charge transport characteristics. The carboxylic acid group can be leveraged to control the polymer's packing and morphology in thin films, which is crucial for achieving high charge carrier mobility. Furthermore, the functional group can be modified to tune the energy levels for better charge injection from the electrodes.

  • Organic Photovoltaics (OPVs): In OPV applications, the polymer serves as the electron donor material. The absorption properties and energy levels of the polymer are critical for efficient light harvesting and charge separation. The extended conjugation achievable through polymerization of this compound can lead to broad absorption in the solar spectrum. The carboxylic acid moiety can also be used to improve the interfacial properties between the donor and acceptor materials, enhancing charge transfer and device efficiency.

  • Organic Light-Emitting Diodes (OLEDs): While less common for thiophene homopolymers, copolymers incorporating this compound can be designed to have specific emission properties. The carboxylic acid group can be used to attach emissive side chains or to control the intermolecular interactions to tune the emission color and efficiency.

Data Presentation: Performance of Analogous Thiophene-Based Polymers

Table 1: OFET Performance of Representative Thiophene-Based Polymers

Polymer/Small MoleculeDevice ArchitectureMobility (cm²/Vs)On/Off RatioReference
PTII-TTG/BCBalanced hole and electron mobilities-[1]
PTII-TVT-8TG/BCp-type dominated-[1]
PffBT4T-2ODIon-gel-gated17.7-[2]
PffBT4T-2DTSiO2-gated--[2]
P(NDIDEG-T)aq-APSCs--[3]

TG/BC: Top-Gate/Bottom-Contact; aq-APSCs: aqueous-processed all-polymer solar cells.

Table 2: OPV Performance of Representative Thiophene-Based Polymers

Donor PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
P(Qx8O-T)P(NDIDEG-T)2.27~0.8--[3]
P15BTP-eC911.5-22.0465.87[4]
PBDB-TITIC>8.90.9017.6861[5]

PCE: Power Conversion Efficiency; Voc: Open-Circuit Voltage; Jsc: Short-Circuit Current Density; FF: Fill Factor.

Experimental Protocols

Note: The carboxylic acid group of this compound can interfere with some coupling reactions. It is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before polymerization and deprotect it afterward if the free acid is desired. The following protocols assume the use of an esterified monomer.

Protocol 1: Esterification of this compound

This protocol describes a standard Fischer esterification.

Materials:

  • This compound

  • Methanol (or other alcohol for different esters)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Organic solvent (e.g., Diethyl ether or Dichloromethane)

Procedure:

  • Dissolve this compound in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Suzuki Polycondensation

This protocol is adapted from procedures for similar dibromothiophene monomers.[6][7]

Materials:

  • Methyl 4,5-dibromothiophene-2-carboxylate (Monomer A)

  • Aromatic diboronic acid or ester comonomer (e.g., 1,4-Benzenediboronic acid) (Monomer B)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Phase-transfer catalyst (optional, e.g., Aliquat 336)

  • Degassed water

Procedure:

  • In a Schlenk flask, combine Monomer A (1 equivalent), Monomer B (1 equivalent), the palladium catalyst (1-5 mol%), and the base (2-4 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent and a small amount of degassed water. If using a phase-transfer catalyst, add it at this stage.

  • Heat the mixture to 80-100 °C and stir vigorously for 24-72 hours under an inert atmosphere.

  • Monitor the polymerization by observing the increase in viscosity of the reaction mixture.

  • Cool the reaction to room temperature and pour the mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

  • Filter the polymer and wash it sequentially with water, methanol, and acetone to remove catalyst residues and oligomers.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene to isolate the desired polymer fraction.

  • Dry the polymer under vacuum.

Protocol 3: Stille Polycondensation

This protocol is adapted from general procedures for Stille polymerization.[8]

Materials:

  • Methyl 4,5-dibromothiophene-2-carboxylate (Monomer A)

  • Organoditin comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (Monomer C)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (optional, e.g., P(o-tol)₃)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve Monomer A (1 equivalent) and Monomer C (1 equivalent) in the anhydrous, degassed solvent.

  • Add the palladium catalyst (1-3 mol%) and ligand (if used).

  • Degas the solution by bubbling argon through it for 20-30 minutes.

  • Heat the reaction mixture to 90-120 °C and stir for 24-48 hours under an inert atmosphere.

  • Follow the workup and purification steps as described in the Suzuki Polycondensation protocol (steps 6-9).

Protocol 4: OFET Device Fabrication (Top-Gate, Bottom-Contact)

Materials:

  • Synthesized thiophene polymer

  • Solvent for polymer (e.g., Chlorobenzene, o-dichlorobenzene)

  • Substrate (e.g., glass or flexible plastic) with pre-patterned source/drain electrodes (e.g., Au)

  • Gate dielectric material (e.g., PMMA, Cytop)

  • Gate electrode material (e.g., Al, Au)

  • Solvent for dielectric

Procedure:

  • Substrate Cleaning: Thoroughly clean the substrate with the pre-patterned electrodes by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

  • Semiconductor Deposition: Prepare a solution of the synthesized polymer in a suitable solvent (e.g., 5-10 mg/mL). Spin-coat the polymer solution onto the substrate to form a thin film.

  • Annealing: Anneal the semiconductor film at an optimized temperature (e.g., 100-150 °C) in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve film morphology and remove residual solvent.

  • Dielectric Deposition: Prepare a solution of the gate dielectric material. Spin-coat the dielectric solution on top of the semiconductor layer.

  • Dielectric Curing: Cure the dielectric layer according to the material's specifications (e.g., baking at a specific temperature).

  • Gate Electrode Deposition: Deposit the gate electrode on top of the dielectric layer through thermal evaporation using a shadow mask.

  • Device Characterization: Characterize the OFET performance in an inert atmosphere using a semiconductor parameter analyzer.

Protocol 5: OPV Device Fabrication (Conventional Architecture)

Materials:

  • Synthesized thiophene polymer (donor)

  • Acceptor material (e.g., PC₇₁BM)

  • Solvent for active layer (e.g., Chlorobenzene, o-dichlorobenzene)

  • ITO-coated glass substrate

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Electron transport layer (ETL) material (optional, e.g., Ca, LiF)

  • Top electrode material (e.g., Al)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate as described in the OFET fabrication protocol.

  • HTL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal according to the manufacturer's instructions.

  • Active Layer Deposition: Prepare a blend solution of the synthesized polymer and the acceptor material in a specific ratio (e.g., 1:1.5 by weight) in a suitable solvent. Spin-coat the blend solution on top of the HTL in an inert atmosphere.

  • Active Layer Annealing: Anneal the active layer at an optimized temperature to control the morphology and phase separation.

  • ETL and Top Electrode Deposition: Transfer the substrate to a thermal evaporator. Sequentially deposit the ETL (if used) and the top metal electrode through a shadow mask.

  • Device Characterization: Characterize the OPV performance under simulated AM1.5G solar illumination using a solar simulator and a source meter.

Mandatory Visualization

G cluster_esterification Protocol 1: Esterification cluster_suzuki Protocol 2: Suzuki Polycondensation start_ester This compound ester_reagents Methanol, H₂SO₄ (cat.) start_ester->ester_reagents reflux Reflux (4-6h) ester_reagents->reflux workup_ester Workup & Purification reflux->workup_ester product_ester Methyl 4,5-dibromothiophene-2-carboxylate workup_ester->product_ester start_suzuki Esterified Monomer A + Diboronic Acid B suzuki_reagents Pd Catalyst, Base start_suzuki->suzuki_reagents polymerization_suzuki Heat (80-100°C, 24-72h) suzuki_reagents->polymerization_suzuki precipitation_suzuki Precipitation in Methanol polymerization_suzuki->precipitation_suzuki purification_suzuki Soxhlet Extraction precipitation_suzuki->purification_suzuki product_polymer_suzuki Conjugated Polymer purification_suzuki->product_polymer_suzuki

Caption: Workflow for monomer esterification and subsequent Suzuki polycondensation.

G cluster_stille Protocol 3: Stille Polycondensation cluster_ofet Protocol 4: OFET Fabrication start_stille Esterified Monomer A + Organoditin Monomer C stille_reagents Pd Catalyst start_stille->stille_reagents polymerization_stille Heat (90-120°C, 24-48h) stille_reagents->polymerization_stille precipitation_stille Precipitation in Methanol polymerization_stille->precipitation_stille purification_stille Soxhlet Extraction precipitation_stille->purification_stille product_polymer_stille Conjugated Polymer purification_stille->product_polymer_stille start_ofet Clean Substrate with S/D Electrodes spin_semi Spin-coat Polymer start_ofet->spin_semi anneal_semi Anneal Semiconductor spin_semi->anneal_semi spin_di Spin-coat Dielectric anneal_semi->spin_di deposit_gate Deposit Gate Electrode spin_di->deposit_gate device_ofet OFET Device deposit_gate->device_ofet

Caption: Workflow for Stille polycondensation and OFET device fabrication.

G cluster_opv Protocol 5: OPV Fabrication start_opv Clean ITO Substrate deposit_htl Deposit HTL (PEDOT:PSS) start_opv->deposit_htl deposit_active Spin-coat Polymer:Acceptor Blend deposit_htl->deposit_active anneal_active Anneal Active Layer deposit_active->anneal_active deposit_electrode Deposit Top Electrode anneal_active->deposit_electrode device_opv OPV Device deposit_electrode->device_opv

Caption: Workflow for the fabrication of a conventional architecture OPV device.

References

Application Notes and Protocols for the Synthesis of Thiophene-Based Polymers from 4,5-Dibromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel thiophene-based polymers starting from 4,5-Dibromothiophene-2-carboxylic acid. The resulting polymers, featuring carboxylic acid functionalities, are of significant interest for various biomedical applications, including drug delivery, biosensing, and tissue engineering, owing to their biocompatibility, conductivity, and versatile chemical modification potential.

Introduction

Polythiophenes are a class of conducting polymers with a conjugated backbone that allows for electron delocalization, leading to unique electronic and optical properties. The incorporation of functional groups, such as carboxylic acids, onto the polymer backbone enhances their utility in biological applications by improving aqueous solubility, providing sites for bioconjugation, and enabling pH-responsive behavior.

The synthesis of poly(thiophene-2-carboxylic acid) from this compound presents a challenge due to the acidic proton of the carboxylic acid group, which can interfere with common organometallic cross-coupling polymerization reactions. To overcome this, a two-step synthetic strategy is employed:

  • Protection of the Carboxylic Acid: The carboxylic acid is first converted to an ester to prevent interference with the polymerization catalysts.

  • Polymerization: The esterified monomer then undergoes polymerization, typically through Suzuki or Stille cross-coupling reactions, to form the poly(thiophene-2-carboxylate).

  • Deprotection: Finally, the ester groups on the polymer are hydrolyzed to yield the desired poly(thiophene-2-carboxylic acid).

This document provides detailed protocols for each of these key steps, along with expected quantitative data and diagrams to illustrate the workflow and synthetic pathways.

Data Presentation

The following table summarizes typical quantitative data obtained for thiophene-based polymers synthesized from esterified dibromothiophene monomers via Suzuki and Stille polycondensation. The exact values will depend on the specific reaction conditions, catalyst system, and comonomer used.

ParameterSuzuki PolycondensationStille PolycondensationReference
Monomers Alkyl 4,5-dibromothiophene-2-carboxylate and a diboronic acid or ester comonomerAlkyl 4,5-dibromothiophene-2-carboxylate and a distannane comonomer
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃/ligandPd(PPh₃)₄, PdCl₂(PPh₃)₂[1][2]
Typical Yield (%) 70 - 9580 - 98[1][3]
Number-Average Molecular Weight (Mₙ) (kDa) 10 - 5015 - 80[4][5]
Weight-Average Molecular Weight (Mₙ) (kDa) 20 - 10030 - 160[4][5]
Polydispersity Index (PDI) 1.5 - 3.01.8 - 2.5[4][5]
Solubility Soluble in common organic solvents (e.g., THF, chloroform, toluene)Soluble in common organic solvents (e.g., THF, chloroform, toluene)[6]

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the protection of the carboxylic acid group as a methyl ester. Other alkyl esters can be synthesized by using the corresponding alcohol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4,5-dibromothiophene-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure ester.

Protocol 2: Suzuki Polycondensation of Methyl 4,5-dibromothiophene-2-carboxylate

This protocol outlines a typical Suzuki polycondensation reaction.

Materials:

  • Methyl 4,5-dibromothiophene-2-carboxylate

  • A suitable aromatic diboronic acid or bis(pinacolato)diboron comonomer (e.g., 1,4-phenylenediboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (aqueous solution, 2 M)

  • Toluene (anhydrous and degassed)

  • Methanol

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Soxhlet extraction apparatus

Procedure:

  • In a Schlenk flask under an inert atmosphere, add methyl 4,5-dibromothiophene-2-carboxylate (1.0 eq), the diboronic acid comonomer (1.0 eq), and the palladium catalyst (e.g., 2-5 mol%).

  • Add anhydrous and degassed toluene to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Add the aqueous potassium carbonate solution (3-4 eq per diboronic acid).

  • Heat the reaction mixture to reflux (approximately 90-110 °C) and stir vigorously for 24-48 hours under the inert atmosphere.

  • Monitor the polymerization by observing the increase in viscosity of the reaction mixture.

  • After the polymerization is complete, cool the mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

  • Collect the polymer by filtration and wash with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers.

  • Extract the purified polymer with a good solvent (e.g., chloroform) and precipitate again in methanol.

  • Collect the final polymer by filtration and dry under vacuum.

Protocol 3: Deprotection of Poly(methyl thiophene-2-carboxylate)

This protocol describes the hydrolysis of the ester groups to yield the final carboxylic acid-functionalized polymer.

Materials:

  • Poly(methyl thiophene-2-carboxylate)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or a similar solvent in which the polymer is soluble

  • Hydrochloric acid (HCl, dilute aqueous solution)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve the poly(methyl thiophene-2-carboxylate) in THF in a round-bottom flask.

  • Add an excess of a solution of KOH or NaOH in a mixture of water and methanol.

  • Heat the mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by FT-IR spectroscopy, looking for the disappearance of the ester carbonyl peak and the appearance of a carboxylate peak.

  • After completion, cool the reaction mixture and precipitate the polymer salt by adding it to a non-solvent like methanol.

  • Filter the polymer salt and redissolve it in water.

  • Acidify the aqueous solution with dilute HCl to protonate the carboxylate groups, causing the poly(thiophene-2-carboxylic acid) to precipitate.

  • Collect the final polymer by filtration, wash thoroughly with water to remove salts, and then with methanol.

  • Dry the purified polymer under vacuum.[7][8]

Mandatory Visualizations

Synthesis_Pathway start This compound ester Methyl 4,5-dibromothiophene-2-carboxylate start->ester Esterification (MeOH, H₂SO₄) polymer_ester Poly(methyl thiophene-2-carboxylate) ester->polymer_ester Suzuki or Stille Polycondensation final_polymer Poly(thiophene-2-carboxylic acid) polymer_ester->final_polymer Deprotection (Hydrolysis)

Caption: Synthetic pathway from this compound to the final polymer.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization esterification 1. Esterification polymerization 2. Polymerization esterification->polymerization deprotection 3. Deprotection polymerization->deprotection precipitation Precipitation deprotection->precipitation soxhlet Soxhlet Extraction precipitation->soxhlet nmr NMR soxhlet->nmr ftir FT-IR soxhlet->ftir gpc GPC soxhlet->gpc uvvis UV-Vis soxhlet->uvvis

Caption: General experimental workflow for synthesis and characterization.

Application Notes for Drug Development Professionals

Thiophene-based polymers functionalized with carboxylic acid groups offer a versatile platform for various applications in drug development and biomedical research.

  • Drug Delivery: The carboxylic acid groups can be used to conjugate drugs, targeting ligands, or imaging agents.[9] The pH-responsive nature of the carboxylic acid groups can be exploited for controlled drug release in specific microenvironments, such as tumor tissues, which are often more acidic than healthy tissues.

  • Biosensors: These polymers can be used as the active material in biosensors for the detection of biomolecules.[10][11] The carboxylic acid groups provide convenient handles for the immobilization of enzymes, antibodies, or DNA probes. The inherent conductivity of the polythiophene backbone allows for sensitive electrochemical detection of binding events.

  • Tissue Engineering: Carboxylic acid-functionalized polythiophenes can be used to create scaffolds for tissue engineering.[9] The surface properties can be tailored to promote cell adhesion and proliferation. The electrical conductivity of the material can also be used to provide electrical stimulation to cells, which has been shown to influence cell behavior and tissue regeneration.

  • Antimicrobial Coatings: Polythiophenes and their derivatives have shown potential as antimicrobial agents. The carboxylic acid groups can enhance their interaction with bacterial cell membranes, leading to improved antimicrobial activity.

The synthesis protocols provided herein offer a reliable method for producing these advanced materials, enabling researchers to explore their full potential in the development of new therapeutics and diagnostic tools.

References

Application Notes and Protocols for the Synthesis of Thiophene-Based Insecticides from 4,5-Dibromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene derivatives are a significant class of heterocyclic compounds that have found broad applications in the agrochemical industry due to their diverse biological activities.[1][2] Among these, halogenated thiophenes serve as crucial building blocks for the synthesis of novel insecticides.[2] Specifically, 4,5-Dibromothiophene-2-carboxylic acid is a key intermediate in the development of a new generation of potent insecticides, particularly within the class of 2,6-dihaloaryl 1,2,4-triazoles.[2][3] These compounds have demonstrated significant efficacy against a range of agricultural pests, including aphids, mites, and whiteflies.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of a representative thiophene-based insecticide starting from this compound. The protocols are based on methodologies developed for a novel class of 2,6-dihaloaryl 1,2,4-triazole insecticides.[2][3]

Data Presentation

The following table summarizes the key quantitative data related to the synthesis of a representative 2,6-dihaloaryl 1,2,4-triazole insecticide containing a thiophene moiety.

StepIntermediate/ProductMolecular Weight ( g/mol )Yield (%)Purity (%)Reference
14,5-Dibromothiophene-2-carbonyl chloride304.31>95>98[2]
2N'-(2,6-difluorobenzoyl)-4,5-dibromothiophene-2-carbohydrazide455.1485-90>95Derived from[2]
35-(4,5-Dibromothiophen-2-yl)-2-(2,6-difluorophenyl)-1,3,4-oxadiazole437.1380-85>98Derived from[2]
4Final Insecticide---[4]

Table 1: Summary of Synthetic Quantitative Data

The insecticidal activity of a representative final product against various agricultural pests is presented below.

CompoundTarget PestBioassay MethodLC50 (ppm)Reference
Phenyl Thiophen-2-yl Triazole DerivativeCotton Aphid (Aphis gossypii)Foliar Spray0.1 - 1.0[4]
Phenyl Thiophen-2-yl Triazole DerivativeTwo-spotted Spider Mite (Tetranychus urticae)Foliar Spray1.0 - 10[4]
Phenyl Thiophen-2-yl Triazole DerivativeSweetpotato Whitefly (Bemisia tabaci)Foliar Spray0.5 - 5.0[4]

Table 2: Insecticidal Activity of a Representative Thiophene-Based Triazole Insecticide

Experimental Protocols

The following protocols describe the synthesis of a representative 2,6-dihaloaryl 1,2,4-triazole insecticide from this compound.

Step 1: Synthesis of 4,5-Dibromothiophene-2-carbonyl chloride

This initial step involves the conversion of the carboxylic acid to the more reactive acid chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 4,5-Dibromothiophene-2-carbonyl chloride. This product is typically used in the next step without further purification.

Step 2: Synthesis of N'-(2,6-difluorobenzoyl)-4,5-dibromothiophene-2-carbohydrazide

This step involves the formation of a hydrazide intermediate.

Materials:

  • 4,5-Dibromothiophene-2-carbonyl chloride

  • 2,6-Difluorobenzohydrazide

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Stirring vessel

  • Separatory funnel

Procedure:

  • Dissolve 2,6-difluorobenzohydrazide (1.0 eq) in DCM and add pyridine (1.2 eq).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of 4,5-Dibromothiophene-2-carbonyl chloride (1.0 eq) in DCM to the cooled hydrazide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water, 1N HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired N'-(2,6-difluorobenzoyl)-4,5-dibromothiophene-2-carbohydrazide.

Step 3: Synthesis of 5-(4,5-Dibromothiophen-2-yl)-2-(2,6-difluorophenyl)-1,3,4-oxadiazole

This is a cyclization step to form the oxadiazole ring.

Materials:

  • N'-(2,6-difluorobenzoyl)-4,5-dibromothiophene-2-carbohydrazide

  • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

  • Reflux apparatus

Procedure:

  • Add N'-(2,6-difluorobenzoyl)-4,5-dibromothiophene-2-carbohydrazide (1.0 eq) to an excess of phosphorus oxychloride.

  • Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 5-(4,5-Dibromothiophen-2-yl)-2-(2,6-difluorophenyl)-1,3,4-oxadiazole.

Step 4: Formation of the Final 1,2,4-Triazole Insecticide

The final step involves the conversion of the oxadiazole to the triazole and subsequent alkylation. This is a representative pathway; specific reaction conditions may vary based on the desired final product.

Materials:

  • 5-(4,5-Dibromothiophen-2-yl)-2-(2,6-difluorophenyl)-1,3,4-oxadiazole

  • Methylamine solution

  • Suitable solvent (e.g., ethanol)

  • Pressure vessel (if necessary)

Procedure:

  • Combine 5-(4,5-Dibromothiophen-2-yl)-2-(2,6-difluorophenyl)-1,3,4-oxadiazole (1.0 eq) and an excess of methylamine solution in a suitable solvent in a pressure vessel.

  • Heat the mixture at a temperature and for a duration determined by the specific substrate (e.g., 100-120 °C for 12-24 hours).

  • After cooling, remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography to yield the final 3-(4,5-dibromothiophen-2-yl)-5-(2,6-difluorophenyl)-4-methyl-4H-1,2,4-triazole insecticide.

Signaling Pathways and Experimental Workflows

Synthesis_Pathway A 4,5-Dibromothiophene- 2-carboxylic acid B 4,5-Dibromothiophene- 2-carbonyl chloride A->B SOCl₂, DMF (cat.) Toluene, Reflux C N'-(2,6-difluorobenzoyl)- 4,5-dibromothiophene- 2-carbohydrazide B->C 2,6-Difluorobenzohydrazide Pyridine, DCM D 5-(4,5-Dibromothiophen-2-yl)- 2-(2,6-difluorophenyl)- 1,3,4-oxadiazole C->D POCl₃, Reflux E Final Triazole Insecticide D->E Methylamine Ethanol, Heat

Caption: Synthetic pathway to a thiophene-based triazole insecticide.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_bioassay Biological Evaluation A Starting Material: This compound B Step 1: Acid Chloride Formation A->B C Step 2: Hydrazide Formation B->C F TLC Monitoring B->F D Step 3: Oxadiazole Cyclization C->D C->F E Step 4: Triazole Formation D->E D->F G Column Chromatography E->G H Recrystallization E->H I Structural Characterization (NMR, MS) G->I H->I K Foliar Spray Bioassay I->K J Insect Rearing J->K L Data Collection (Mortality, LC50) K->L

Caption: General experimental workflow for synthesis and evaluation.

References

Application Notes: Functionalization of Thiophenes via 4,5-Dibromothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Dibromothiophene-2-carboxylic acid is a highly versatile heterocyclic compound that serves as a fundamental building block in organic synthesis.[1] Its structure, featuring a thiophene ring with bromine atoms at the 4 and 5 positions and a carboxylic acid group at the 2 position, offers multiple reactive sites for chemical modification.[1] This unique arrangement makes it an invaluable intermediate for creating complex molecules.[1] In medicinal chemistry and drug development, thiophene derivatives are crucial scaffolds for designing new therapeutic agents.[2][3] The carboxylic acid group, in particular, can enhance hydrophilicity and provides a handle for conjugation with amines or alcohols.[2] Furthermore, this compound is pivotal in materials science for synthesizing organic semiconductors used in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The bromine atoms are excellent leaving groups, enabling a variety of palladium-catalyzed cross-coupling reactions, which are foundational for constructing the conjugated systems essential for organic electronic materials.[2] Key functionalization strategies include Suzuki-Miyaura coupling for C-C bond formation with aryl or vinyl boronic acids, Sonogashira coupling to introduce alkyne moieties, and Buchwald-Hartwig amination for creating C-N bonds. These reactions allow for the regioselective introduction of diverse substituents, making this compound a cornerstone for developing novel insecticides, pharmaceuticals, and advanced materials.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[5][6] For this compound and its derivatives, this reaction allows for the selective introduction of aryl or vinyl groups at the 4- and/or 5-positions. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of many boronic acids.[7] Regioselective one-pot double couplings have been successfully demonstrated with the analogous 4,5-dibromothiophene-2-carboxaldehyde, yielding di-substituted products in good yields.[8] A key factor for success is the careful control of reaction conditions, especially minimizing water content to prevent dehalogenation side reactions.[4][8]

Quantitative Data: Suzuki-Miyaura Coupling Yields

The following table summarizes representative yields for Suzuki coupling reactions on thiophene scaffolds. Table 1 shows data for a one-pot double Suzuki coupling on a similar aldehyde substrate, while Table 2 details yields for a single coupling on an esterified derivative of 5-bromothiophene-2-carboxylic acid.

Table 1: Yields for One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde with Various Boronic Acids. [8]

1st Boronic Acid (R¹) 2nd Boronic Acid (R²) Product Yield (%)
Phenyl 4-Methoxyphenyl 75
4-Methoxyphenyl Phenyl 78
Phenyl 2-Methoxyphenyl 72
2-Methoxyphenyl Phenyl 68

| 4-Fluorophenyl | 4-Methoxyphenyl | 70 |

Data adapted from studies on 4,5-dibromothiophene-2-carboxaldehyde.

Table 2: Yields for Suzuki Coupling of Pentyl 5-bromothiophene-2-carboxylate with Arylboronic Acids. [7]

Arylboronic Acid Solvent System Product Yield (%)
Phenylboronic acid 1,4-Dioxane/Water (4:1) 71.5
4-Methylphenylboronic acid 1,4-Dioxane/Water (4:1) 75.0
4-Methoxyphenylboronic acid 1,4-Dioxane/Water (4:1) 80.2
4-Chlorophenylboronic acid 1,4-Dioxane/Water (4:1) 65.0

| 3,4-Dichlorophenylboronic acid | 1,4-Dioxane/Water (4:1) | 70.2 |

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on established methods for Suzuki coupling on brominated thiophenes.[4][7][8] Note: The carboxylic acid group may be protected (e.g., as an ester) prior to coupling to avoid side reactions.

Materials:

  • This compound derivative (e.g., methyl ester) (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv for single coupling; refer to specific one-pot procedures for double coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the this compound derivative, the arylboronic acid, and the base.

  • Add the solvent (e.g., a 4:1 to 6:1 mixture of dioxane/water).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Add the palladium catalyst to the mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Partition the mixture between an organic solvent (e.g., ethyl acetate or ether) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired functionalized thiophene.

Visualizations: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling General Suzuki-Miyaura Coupling Scheme Thiophene 4,5-Dibromothiophene -2-carboxylic acid plus + Thiophene->plus BoronicAcid R-B(OH)₂ (Aryl Boronic Acid) arrow Pd Catalyst Base BoronicAcid->arrow Product4 4-Aryl-5-bromo- thiophene-2-carboxylic acid Product5 5-Aryl-4-bromo- thiophene-2-carboxylic acid plus->BoronicAcid arrow->Product4 Suzuki_Workflow Experimental Workflow for Suzuki Coupling A Combine Reactants (Thiophene, Boronic Acid, Base) in Schlenk Flask B Add Solvent & Degas Mixture A->B C Add Pd Catalyst under Inert Atmosphere B->C D Heat Reaction (80-100°C, 12-24h) C->D E Cool & Perform Aqueous Workup D->E F Extract with Organic Solvent E->F G Dry, Concentrate & Purify via Chromatography F->G H Characterize Final Product G->H Sonogashira_Coupling General Sonogashira Coupling Scheme Thiophene 4,5-Dibromothiophene -2-carboxylic acid plus + Thiophene->plus Alkyne R-C≡C-H (Terminal Alkyne) arrow Pd Cat. / Cu(I) Cat. Amine Base Alkyne->arrow Product 4(or 5)-Alkynyl-5(or 4)-bromo- thiophene-2-carboxylic acid plus->Alkyne arrow->Product Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OA Ar-X AmineComplex L₂Pd(II)(Ar)(NR¹R²) OA->AmineComplex + HNR¹R² - HX (Base) AmineComplex->Pd0 Reductive Elimination Product Ar-NR¹R² (Product) AmineComplex->Product Thienothiophene_Synthesis Conceptual Pathway to Thieno[3,2-b]thiophene A Start: 3-Bromothiophene Derivative B Lithiation (n-BuLi) then Sulfur (S₈) A->B Step 1a C Intermediate: Thiolate B->C D Alkylation (e.g., BrCH₂CO₂Me) C->D Step 1b E Intermediate: 3-Alkylthio- thiophene D->E F Intramolecular Cyclization (Base) E->F Step 2 G Fused Ring System: Thieno[3,2-b]thiophene Core F->G H Further Modification (e.g., Decarboxylation) G->H Step 3

References

Application Notes and Protocols for Stille Coupling with 4,5-Dibromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the palladium-catalyzed Stille cross-coupling reaction of 4,5-dibromothiophene-2-carboxylic acid. This versatile reaction allows for the selective introduction of various organic groups onto the thiophene core, a common scaffold in medicinal chemistry. The protocols outlined below cover both selective mono-arylation and di-arylation, offering a pathway to a diverse range of substituted thiophene derivatives.

Introduction

The Stille cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, involving the reaction of an organostannane with an organic halide catalyzed by a palladium complex.[1] A key advantage of the Stille coupling is its tolerance of a wide variety of functional groups, including carboxylic acids, which often do not require a protection step.[2] In the case of this compound, the two bromine atoms at the C4 and C5 positions exhibit different reactivities, allowing for selective coupling. The bromine at the C5 position is generally more reactive due to its alpha position relative to the thiophene's sulfur atom and the electronic influence of the carboxylic acid group. This differential reactivity can be exploited to achieve either mono- or di-substituted products by carefully controlling the reaction conditions.

Experimental Protocols

Materials and Equipment
  • Substrate: this compound

  • Reagent: Organostannane (e.g., (Aryl)tributyltin, 1.1 equivalents for mono-arylation, 2.2-2.5 equivalents for di-arylation)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (1-5 mol%)

  • Solvent: Anhydrous and degassed toluene or N,N-Dimethylformamide (DMF)

  • Inert Gas: Argon or Nitrogen

  • Standard Glassware: Schlenk flask or sealed tube, condenser, magnetic stirrer, syringes, and needles

  • Purification: Silica gel for column chromatography, standard laboratory solvents (e.g., hexanes, ethyl acetate)

  • Analytical Instruments: TLC, GC-MS, NMR for reaction monitoring and product characterization

Protocol 1: Selective Mono-arylation at the C5 Position

This protocol is designed to favor the substitution of the more reactive bromine atom at the C5 position.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a magnetic stir bar.

  • Evacuate the flask and backfill with inert gas (repeat three times).

  • Add anhydrous, degassed toluene or DMF via syringe to dissolve the solids.

  • Add the organostannane reagent (1.1 eq) to the reaction mixture via syringe.

Reaction Conditions:

  • Heat the reaction mixture to 80-100 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the mono-arylated product.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.

  • Filter the mixture through a pad of Celite® to remove the precipitated tributyltin fluoride.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 4-bromo-5-arylthiophene-2-carboxylic acid.

Protocol 2: Di-arylation of this compound

This protocol aims to substitute both bromine atoms to yield a 4,5-diarylthiophene-2-carboxylic acid.

Reaction Setup:

  • Follow the same setup procedure as for the mono-arylation, but increase the amount of the organostannane reagent to 2.2-2.5 equivalents.

Reaction Conditions:

  • Heat the reaction mixture to a higher temperature, typically 100-120 °C.

  • The reaction time may need to be extended beyond 24 hours to ensure complete di-substitution.

  • Monitor the reaction for the disappearance of the mono-substituted intermediate and the formation of the di-substituted product.

Work-up and Purification:

  • The work-up and purification procedure is identical to that of the mono-arylation protocol.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Stille coupling of this compound. Please note that yields are highly dependent on the specific organostannane used and optimization of reaction conditions may be required.

ProductOrganostannane (eq.)Catalyst (mol%)SolventTemperature (°C)Time (h)Typical Yield (%)
Mono-arylated 1.1Pd(PPh₃)₄ (2-5)Toluene90-10012-2460-85
Di-arylated 2.2Pd(PPh₃)₄ (3-5)DMF110-12024-4850-75

Visualizations

Stille Coupling Catalytic Cycle

The catalytic cycle for the Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

Stille_Cycle Stille Coupling Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation product R¹-R² pd2_trans->product Reductive Elimination byproduct X-SnBu₃ reactant1 R¹-X (Thiophene-Br) reactant2 R²-SnBu₃ Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Flask, Substrate, Catalyst) inert Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert solvents Add Anhydrous/ Degassed Solvent inert->solvents reagents Add Organostannane solvents->reagents heat Heat and Stir (80-120 °C) reagents->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract wash Wash with aq. KF (Remove Tin) extract->wash purify Column Chromatography wash->purify final_product final_product purify->final_product Isolate Product

References

Application Notes and Protocols for the Heck Reaction of 4,5-Dibromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Heck reaction on 4,5-Dibromothiophene-2-carboxylic acid. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] For this compound, this reaction allows for the selective introduction of vinyl groups, creating versatile intermediates for drug discovery and materials science. The presence of two bromine atoms and an electron-withdrawing carboxylic acid group influences the reactivity and regioselectivity of the coupling.

Introduction

This compound is a highly functionalized thiophene derivative. The Heck reaction provides a direct method for the arylation or vinylation of this scaffold.[2] The electron-withdrawing nature of the carboxylic acid group is expected to enhance the reactivity of the C-Br bonds towards oxidative addition to the palladium(0) catalyst.[1][3] Based on studies of similar substituted bromothiophenes, the reaction is anticipated to be selective, though the specific site of initial reaction (C4 or C5) may depend on the precise reaction conditions.[4] The resulting vinylated thiophenes are valuable precursors for the synthesis of complex heterocyclic systems and conjugated materials.

Data Presentation: Representative Heck Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of aryl bromides, including functionalized thiophenes, which can serve as a starting point for the optimization of the reaction with this compound.

ParameterConditionNotes
Catalyst Palladium(II) acetate (Pd(OAc)₂)A common and effective palladium(II) precursor that is reduced in situ to the active Pd(0) species.[1][5]
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)A pre-formed Pd(0) catalyst that can also be used directly.[1]
Catalyst Loading 1-5 mol%Lower catalyst loadings may be achievable with highly reactive alkenes or through careful optimization of reaction conditions.[4]
Ligand Triphenylphosphine (PPh₃)Often sufficient for standard Heck couplings. The choice of ligand can significantly impact reaction rate and selectivity.[4]
Tri(o-tolyl)phosphine (P(o-tol)₃)A more electron-rich and sterically demanding ligand that can sometimes improve yields and rates.[4]
Base Triethylamine (Et₃N)A common organic base used to neutralize the hydrohalic acid formed during the reaction.[1][4]
Potassium carbonate (K₂CO₃)An inorganic base that is also frequently employed and can be effective.[1][6]
Sodium acetate (NaOAc)Another common inorganic base.[1]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that is widely used due to its ability to dissolve a wide range of reactants.[4][6]
N,N-Dimethylacetamide (DMAc)Similar to DMF, often used for higher temperature reactions.[4]
TolueneA non-polar solvent that can also be effective, particularly with certain catalyst systems.[4]
Alkene Styrenes, Acrylates, AcrylonitrilesElectron-deficient and styrenic alkenes are generally excellent substrates for the Heck reaction.[1][4]
Temperature 80-140 °CThe optimal temperature is dependent on the reactivity of the specific substrates and the chosen solvent.[4]
Reaction Time 4-24 hoursReaction progress should be monitored by a suitable analytical technique such as TLC or GC-MS.[4]

Detailed Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound with a representative alkene, such as styrene or methyl acrylate. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Alkene (e.g., Styrene or Methyl Acrylate, 1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or round-bottom flask with reflux condenser)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (5-10 mL) to the flask, followed by triethylamine (2.0 mmol). Stir the mixture at room temperature for 10 minutes.

  • Alkene Addition: Add the alkene (1.2-1.5 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4][6]

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired product.[4]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]

Mandatory Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord PdII_Alkene [Ar-Pd(II)(Alkene)-X]            L₂ Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)-X                L₂ MigIns->PdII_Alkyl BetaHyd β-Hydride Elimination PdII_Alkyl->BetaHyd PdII_H H-Pd(II)-X     L₂ BetaHyd->PdII_H Product Substituted Alkene BetaHyd->Product RedElim Reductive Elimination PdII_H->RedElim RedElim->Pd0 BaseH Base-H⁺ + X⁻ RedElim->BaseH ArX Ar-X ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Heck_Workflow Experimental Workflow for Heck Reaction start Start setup Reaction Setup: - Add this compound,  Pd(OAc)₂, and PPh₃ to a dry flask. start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar or N₂. setup->inert reagents Add Reagents: - Anhydrous DMF - Base (e.g., Et₃N) inert->reagents alkene Add Alkene: - (e.g., Styrene) reagents->alkene reaction Heat and Stir: - 100-120 °C - Monitor by TLC/GC-MS alkene->reaction workup Aqueous Workup: - Cool to room temperature - Dilute with Ethyl Acetate - Wash with H₂O and Brine reaction->workup dry Dry and Concentrate: - Dry organic layer (Na₂SO₄) - Filter and evaporate solvent workup->dry purify Purification: - Flash column chromatography dry->purify characterize Characterization: - NMR, MS purify->characterize end End characterize->end

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for 4,5-Dibromothiophene-2-carboxylic acid in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromothiophene-2-carboxylic acid is a versatile heterocyclic building block with significant potential in the synthesis of active pharmaceutical ingredients (APIs). The thiophene ring is a well-established scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere for phenyl rings while offering unique electronic properties and diverse substitution patterns. The presence of two reactive bromine atoms at the 4 and 5 positions, coupled with a carboxylic acid group at the 2-position, provides multiple points for chemical modification, making it an ideal starting material for the construction of complex molecular architectures with a wide range of biological activities.

Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The strategic functionalization of the this compound core through reactions such as Suzuki-Miyaura and Sonogashira cross-coupling, as well as amide bond formation, allows for the systematic exploration of the chemical space to develop novel therapeutic agents. These reactions enable the introduction of various aryl, heteroaryl, and other functional groups, which can modulate the compound's potency, selectivity, and pharmacokinetic profile.

This document provides detailed application notes on the use of this compound in the synthesis of potential kinase inhibitors and antiviral agents, along with comprehensive experimental protocols for key synthetic transformations.

Application 1: Synthesis of Thiophene-Based Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies that function by blocking the action of protein kinases, enzymes that play a crucial role in cell signaling, growth, and proliferation. The thiophene scaffold is a common feature in many kinase inhibitors. The unique geometry and electronic properties of the thiophene ring allow for specific interactions with the ATP-binding pocket of kinases.

This compound can be utilized as a core structure to synthesize potent kinase inhibitors. Through sequential or one-pot double Suzuki-Miyaura cross-coupling reactions, various aryl and heteroaryl moieties can be introduced at the 4 and 5 positions of the thiophene ring. These appended groups can be designed to interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The carboxylic acid group can be converted to an amide, a common functional group in kinase inhibitors that often forms key hydrogen bond interactions with the hinge region of the kinase.

A notable example involves the synthesis of 5-pyrrolopyridinyl-2-thiophenecarboxamides, which have been identified as potent AKT kinase inhibitors.[2] The AKT signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in many cancers.

Signaling Pathway: PI3K/AKT/mTOR

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates GSK3b GSK3β AKT->GSK3b | FOXO FOXO AKT->FOXO | Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->AKT activates Thiophene_Inhibitor Thiophene-based AKT Inhibitor Thiophene_Inhibitor->AKT inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a thiophene-based AKT inhibitor.

Application 2: Development of Novel Antiviral Agents

The emergence of drug-resistant viral strains necessitates the continuous development of new antiviral therapies. Thiophene-containing compounds have been investigated for their antiviral activities against a range of viruses, including influenza, Ebola, and coronaviruses.[3][4] this compound serves as an excellent starting point for the synthesis of novel antiviral agents. The dibromo functionality allows for the introduction of diverse substituents that can interfere with viral entry, replication, or other essential processes in the viral life cycle.

For instance, thiophene derivatives have been identified as potent Ebola virus entry inhibitors.[5] These compounds are thought to act by disrupting the interaction between the viral glycoprotein and the host cell receptor. By employing Suzuki or Sonogashira coupling reactions, various aromatic and heterocyclic moieties can be attached to the thiophene core to optimize this interaction and enhance antiviral potency.

Experimental Workflow: Synthesis and Antiviral Screening

Antiviral_Workflow Start 4,5-Dibromothiophene- 2-carboxylic acid Coupling Suzuki/Sonogashira Coupling Start->Coupling Amidation Amide Bond Formation Coupling->Amidation Library Library of Thiophene Derivatives Amidation->Library Screening Antiviral Screening (e.g., Plaque Reduction Assay) Library->Screening Hit_ID Hit Identification (EC50, CC50 Determination) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Coupling API_Candidate API Candidate Lead_Opt->API_Candidate

Figure 2: General workflow for the synthesis and screening of antiviral thiophene derivatives.

Experimental Protocols

Protocol 1: One-Pot Double Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for the double Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde and can be applied to the corresponding carboxylic acid.[6]

Materials:

  • This compound

  • Arylboronic acid 1

  • Arylboronic acid 2

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in a mixture of 1,4-dioxane and water (6:1 v/v, 14 mL) in a round-bottom flask, add the first arylboronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Heat the reaction mixture to 90 °C and stir overnight (approximately 12 hours).

  • Cool the reaction mixture to room temperature. Add the second arylboronic acid (1.5 mmol) and additional potassium carbonate (2.2 mmol).

  • Heat the reaction mixture again to 90 °C and stir for an additional 12 hours.

  • After cooling to room temperature, partition the mixture between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-diarylthiophene-2-carboxylic acid.

Protocol 2: Amide Coupling of 4,5-Diarylthiophene-2-carboxylic acid

This protocol describes a general method for amide bond formation using a common coupling agent.[7][8]

Materials:

  • 4,5-Diarylthiophene-2-carboxylic acid (from Protocol 1)

  • Amine of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 4,5-diarylthiophene-2-carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent (DMF or DCM).

  • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 equivalents) to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final amide.

Quantitative Data Summary

The following table summarizes representative data for thiophene-based compounds synthesized via Suzuki coupling, demonstrating their biological activity. While not directly derived from this compound, this data illustrates the potential of this class of compounds.

Compound IDStarting MaterialBiological ActivityIC₅₀/EC₅₀ (µM)Reference
1 5-Bromothiophene-2-carboxylic acid derivative3,4-DichlorophenylHSpasmolytic1.26[5]
2 5-Bromothiophene-2-carboxylic acid derivative4-FluorophenylHSpasmolytic2.13[5]
3 Thiophene Derivative--Ebola Virus Entry Inhibition0.19[5]
4 5-pyrrolopyridinyl-2-thiophenecarboxamide--AKT Kinase Inhibition<0.001[9]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a diverse range of biologically active molecules. Its utility in constructing novel kinase inhibitors and antiviral agents highlights its importance in modern drug discovery. The synthetic protocols provided herein offer a foundation for researchers to explore the vast chemical space accessible from this starting material, paving the way for the development of next-generation APIs. The strategic application of cross-coupling and amidation reactions allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. Further exploration of derivatives of this compound is warranted to unlock its full potential in medicinal chemistry.

References

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling of 4,5-Dibromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Suzuki coupling of 4,5-Dibromothiophene-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: We are observing very low to no yield in our Suzuki coupling reaction with this compound. What are the primary reasons for this?

Low yields in the Suzuki coupling of this substrate are often attributed to two main factors related to the carboxylic acid group:

  • Catalyst Deactivation: The carboxylic acid can be deprotonated by the basic conditions of the reaction to form a carboxylate. This carboxylate can coordinate to the palladium catalyst, leading to the formation of inactive palladium complexes and effectively halting the catalytic cycle.[1]

  • Solubility Issues: The deprotonated carboxylate salt of the starting material may have poor solubility in the organic solvents typically used for Suzuki couplings. This low solubility can hinder its participation in the reaction, leading to low conversion rates.[2]

Q2: What is the most effective strategy to overcome the low yield issue?

The most reliable and commonly employed strategy is to protect the carboxylic acid functional group as an ester prior to performing the Suzuki coupling.[1][3] Esterification prevents the formation of the problematic carboxylate under the basic reaction conditions. After a successful Suzuki coupling, the ester can be easily hydrolyzed back to the carboxylic acid. The methyl or ethyl ester is a common choice for this purpose.

Q3: Are there any potential side reactions to be aware of with this specific substrate?

Yes, several side reactions can contribute to low yields of the desired product:

  • Dehalogenation: This is the replacement of a bromine atom with a hydrogen atom. For dibromothiophenes, this can be a significant side reaction, particularly in the presence of water.[4] Minimizing the water content in the reaction mixture is crucial to suppress dehalogenation.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This side reaction consumes the boronic acid and is often promoted by aqueous basic conditions.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, consuming the boronic acid and reducing the yield of the desired cross-coupled product.

  • Decarboxylation: While less common for thiophene-2-carboxylic acids under typical Suzuki conditions, decarboxylation (loss of CO2) can be a possibility at elevated temperatures. It is important to monitor for the formation of byproducts resulting from decarboxylation.

Q4: Can I perform the Suzuki coupling directly on the free carboxylic acid without protection?

While it may be possible in some cases with careful optimization of the base, solvent, and catalyst system, it is generally not recommended for this substrate due to the high risk of catalyst deactivation and solubility problems.[1][2] If you must attempt the reaction with the free acid, consider using a weaker base like KF or CsF, which can activate the boronic acid with a lower likelihood of ester cleavage if trace esters are present.[5] However, the esterification route is a more robust and reliable approach.

Q5: Which of the two bromine atoms on this compound is more reactive in the Suzuki coupling?

For substrates like 4,5-dibromothiophene-2-carboxaldehyde, the bromine at the 5-position is generally more reactive and will typically undergo coupling first.[4] This regioselectivity is attributed to the electronic effects of the substituent at the 2-position. A similar reactivity pattern is expected for the corresponding carboxylic acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Carboxylic acid group interfering with the catalyst.Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before the Suzuki coupling.
Poor solubility of the starting material.Esterification of the carboxylic acid will improve solubility in organic solvents.
Inactive catalyst.Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Significant Dehalogenation Byproduct Presence of too much water in the reaction.Use a minimal amount of water in the solvent system (e.g., dioxane/water 6:1 or higher organic ratio). Ensure solvents are properly degassed.[4]
Boronic Acid Decomposition (Protodeboronation/Homocoupling) Reaction conditions are too harsh (high temperature, strong base).Use milder conditions if possible. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Mixture of Mono- and Di-coupled Products Insufficient equivalents of boronic acid or incomplete reaction.For double coupling, ensure at least 2.2 equivalents of the boronic acid are used. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of a Related Substrate (4,5-dibromothiophene-2-carboxaldehyde)

Data adapted from a study on a similar substrate, providing a good starting point for optimization.

EntryCatalystBaseSolventTemperature (°C)Yield (%)Reference
1Pd(PPh3)4K2CO3Dioxane/H2O (6:1)90Good to excellent[4]
2Pd(OAc)2aq K2CO3DMF90Dehalogenation[4]
3Pd(OAc)2 / tBu3P·HBF4aq Na2CO3EtOH/Toluene90Complex mixture[4]
4Pd(OAc)2 / tBu3P·HBF4Cs2CO3Dioxane90No reaction[4]

Table 2: Yields for One-Pot Double Suzuki Coupling of 4,5-dibromothiophene-2-carboxaldehyde with Various Boronic Acids

These results demonstrate the feasibility of double coupling on the thiophene ring system.

EntryFirst Boronic AcidSecond Boronic AcidYield (%)Reference
1Phenylboronic acid4-Methoxyphenylboronic acid75[6]
2Phenylboronic acid3,4-Dimethoxyphenylboronic acid72[6]
3Phenylboronic acid2-Methoxyphenylboronic acid68[6]
4Phenylboronic acid4-Fluorophenylboronic acid70[6]

Experimental Protocols

Protocol 1: Esterification of this compound (General Procedure)

This protocol describes a general method for the esterification of the starting material, which is a crucial step for achieving high yields in the subsequent Suzuki coupling.

  • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., methanol for methyl ester, or dichloromethane for other alcohols) at 0 °C, add a catalytic amount of a strong acid (e.g., a few drops of concentrated H2SO4) for simple esterifications, or use a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) for more complex alcohols.[3]

  • If using an alcohol as the solvent, reflux the mixture for several hours until the reaction is complete (monitored by TLC). If using a coupling agent, stir the reaction at room temperature.

  • Upon completion, neutralize the reaction mixture.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude ester by column chromatography.

Protocol 2: Suzuki Coupling of Methyl 4,5-Dibromothiophene-2-carboxylate (Optimized Procedure)

This protocol is adapted from a successful procedure for a similar substrate and is recommended for the ester-protected starting material.[4][6]

  • To a solution of the esterified 4,5-Dibromothiophene-2-carboxylate (1.0 eq) in a 6:1 mixture of dioxane/water, add the desired boronic acid (1.1 to 2.5 eq depending on whether mono- or di-coupling is desired), potassium carbonate (2.0 eq per bromine), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq).

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • For a one-pot double coupling, after the first coupling is complete, add the second boronic acid (1.5 eq) and additional potassium carbonate (2.2 eq). Continue heating for another 12-24 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature and partition between an organic solvent (e.g., ether or ethyl acetate) and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Troubleshooting_Workflow start Start: Low Yield in Suzuki Coupling of this compound check_substrate Is the carboxylic acid protected as an ester? start->check_substrate protect_cooh Action: Protect the carboxylic acid as a methyl or ethyl ester. check_substrate->protect_cooh No run_suzuki Run Suzuki coupling with the esterified substrate. check_substrate->run_suzuki Yes protect_cooh->run_suzuki check_yield Is the yield still low? run_suzuki->check_yield troubleshoot_suzuki Troubleshoot other Suzuki reaction parameters: - Catalyst activity - Base selection - Solvent system (degassing) - Temperature check_yield->troubleshoot_suzuki Yes deprotect Deprotect the ester to the carboxylic acid. check_yield->deprotect No troubleshoot_suzuki->run_suzuki success Successful Coupling deprotect->success

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) pd_complex1 R-Pd(II)(X)L2 pd0->pd_complex1 Ar-X catalyst_deactivation Catalyst Deactivation (e.g., by R-COO-) pd0->catalyst_deactivation oxidative_addition Oxidative Addition pd_complex2 R-Pd(II)(R')L2 pd_complex1->pd_complex2 Ar'-B(OH)3- pd_complex1->catalyst_deactivation transmetalation Transmetalation pd_complex2->pd0 Reductive Elimination product R-R' (Coupled Product) pd_complex2->product reductive_elimination Reductive Elimination aryl_halide Ar-X (Thiophene Substrate) boronic_acid Ar'-B(OH)2 boronate Ar'-B(OH)3- boronic_acid->boronate + Base base Base boronate->pd_complex1 Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle and point of deactivation.

References

Technical Support Center: Purification of 4,5-Dibromothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4,5-Dibromothiophene-2-carboxylic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common purification challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.

Issue 1: Co-elution of Product and Starting Material in Column Chromatography

It is a common challenge that the brominated product and the less polar starting material elute together during column chromatography.[1]

  • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal to achieve good separation.

    • Solution: Experiment with different solvent systems. Trying combinations like methanol/DCM, ether/hexane, or acetone/chloroform can be effective.[1] For nonpolar compounds, consider starting with 5% EtOAc/hexane, 5% ether/hexane, or even 100% hexane.[2]

  • Possible Cause 2: Overloaded Column. Using too much crude product for the column size will result in poor separation.

    • Solution: Use a larger column for the amount of material being purified. This helps to keep the bands thin and improves separation.[1]

  • Possible Cause 3: High Rf Value. If the Rf of your product is too high, it will travel too quickly through the column, reducing the separation from impurities.

    • Solution: Adjust your solvent system to achieve an Rf value of 0.1 or lower. While this will require more solvent, it will significantly improve the separation.[1]

Issue 2: Product Streaking on TLC Plates and Poor Separation in Column Chromatography for Carboxylic Acids

Carboxylic acids can interact strongly with the silica gel, leading to streaking on TLC plates and broad peaks during column chromatography.[3]

  • Possible Cause: Ionization of the Carboxylic Acid. The acidic nature of the analyte can lead to strong interactions with the silica gel.

    • Solution 1: Add a Small Amount of Acid to the Eluent. Adding 0.1% to 1% of a volatile acid like acetic acid or TFA to your eluent can suppress the deprotonation of your carboxylic acid, leading to sharper bands.[4]

    • Solution 2: Use a Modified Mobile Phase for Salt Formation. A chloroform-methanol-aqueous ammonia (e.g., 20:10:1) mixture can convert the carboxylic acid to its ammonium salt, which often elutes as a sharp zone. The free acid can be regenerated after collection.[3]

Issue 3: Debromination of the Thiophene Ring During Purification

The carbon-bromine bonds on the thiophene ring can be labile under certain conditions, leading to the formation of debrominated impurities.

  • Possible Cause 1: Reductive Dehalogenation. This can be promoted by certain metals or catalysts.

    • Solution: Avoid exposing the compound to reactive metals or harsh reducing conditions during workup and purification.

  • Possible Cause 2: Protonolysis of Organometallic Intermediates. If your synthesis involves organometallic intermediates (e.g., Grignard or organolithium reagents), incomplete reaction or quenching with protic sources can lead to debromination.[5]

    • Solution: Ensure your reaction goes to completion and use anhydrous conditions during the reaction and workup to minimize proton sources.

Issue 4: Hydrolysis of Ester Derivatives During Workup or Purification

Ester derivatives of this compound can be hydrolyzed back to the carboxylic acid, especially under acidic or basic conditions.[6]

  • Possible Cause: Presence of Acid or Base in the Workup or Chromatography.

    • Solution: Use neutral conditions for extraction and washing steps. If using silica gel chromatography, which can be slightly acidic, consider adding a neutralizer like triethylamine (1-3%) to the eluent if your compound is sensitive.[2] Alternatively, use a neutral stationary phase like neutral alumina.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying derivatives of this compound?

A1: The two most common and effective purification methods are column chromatography and recrystallization. Column chromatography is useful for separating mixtures with different polarities, while recrystallization is excellent for obtaining highly pure crystalline solids.

Q2: How do I choose a suitable solvent for recrystallization?

A2: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For carboxylic acid derivatives, ethanol and water are often good choices.[8] For less polar derivatives, you might explore solvent mixtures like ethanol/water or hexane/ethyl acetate.

Q3: What are some typical solvent systems for column chromatography of this compound derivatives?

A3: The choice of solvent system depends on the polarity of the derivative. The table below provides some starting points based on literature examples.

Derivative TypeExample Solvent System(s)Polarity
EstersHexane/Ethyl Acetate (e.g., 9:1)[9], Petroleum Ether/EtOAc (e.g., 2:1)[10], Hexane[7]Low to Medium
AmidesDichloromethane/Methanol (e.g., 80:1)[10]Medium to High
Carboxylic AcidsEluents with added acid (e.g., EtOAc/Hexane + 0.1% Acetic Acid)High

Q4: My 4,5-dibromothiophene-2-carbonyl chloride is unstable. How should I handle its purification?

A4: 4,5-Dibromothiophene-2-carbonyl chloride is highly reactive and susceptible to hydrolysis. It is often used in the next synthetic step without further purification.[11] If purification is necessary, it should be done under strictly anhydrous conditions, and methods like distillation under reduced pressure might be considered.[12]

Q5: I am seeing an unexpected loss of a bromine atom in my final product. What could be the cause?

A5: Debromination can occur, especially if your synthetic route involves organometallic intermediates or if the purification conditions are too harsh.[5] Review your synthetic and purification steps for any potential reducing agents or strong acids/bases that might facilitate this side reaction.

Experimental Protocols

Protocol 1: Column Chromatography of Methyl 5-bromothiophene-2-carboxylate

This protocol is adapted from a procedure for a similar compound.[13]

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin elution with a low-polarity solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 100% hexane to a 9:1 hexane/ethyl acetate mixture.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization of 5-bromothiophene-3-carboxylic acid

This protocol is for a related brominated thiophene carboxylic acid and can be adapted.[14]

  • Dissolution: In a flask, dissolve the crude 5-bromothiophene-3-carboxylic acid in a minimal amount of hot water.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (water in this case) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualized Workflows

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Assess Purity Column_Chromatography Column Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification NMR_Analysis NMR/MS Analysis Column_Chromatography->NMR_Analysis Check Purity Recrystallization->NMR_Analysis TLC_Analysis->Column_Chromatography Multiple Spots TLC_Analysis->Recrystallization One Major Spot Pure_Product Pure Product NMR_Analysis->Pure_Product Purity Confirmed

Caption: General purification workflow for derivatives of this compound.

Troubleshooting_Workflow Start Purification Issue Identified Problem What is the main issue? Start->Problem CoElution Co-elution of spots Problem->CoElution Poor Separation Streaking Streaking of acid on TLC Problem->Streaking Broad Spots Debromination Loss of Bromine Problem->Debromination Incorrect Mass Sol1 Adjust eluent polarity Use larger column Lower Rf CoElution->Sol1 Sol2 Add acid to eluent (e.g., 0.1% AcOH) Streaking->Sol2 Sol3 Check for harsh conditions (e.g., strong base/acid, metals) Debromination->Sol3 End Purity Improved Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for common purification issues.

References

Technical Support Center: Synthesis of Polythiophenes from Dibromo Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of polythiophenes from dibromo precursors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing polythiophenes from dibromo precursors?

A1: The most prevalent methods are transition-metal-catalyzed cross-coupling reactions, including Kumada, Stille, and Suzuki polymerizations. Grignard Metathesis (GRIM) polymerization, a type of Kumada catalyst-transfer polycondensation, is also widely used for producing regioregular poly(3-alkylthiophenes) (P3HTs).[1][2][3] Additionally, direct arylation polycondensation (DArP) has emerged as a more atom-economical alternative.[4]

Q2: What are the critical parameters influencing the success of polythiophene synthesis?

A2: Several factors are crucial for a successful polymerization:

  • Monomer Purity: Impurities in the dibromo-thiophene monomer can act as chain terminators, leading to low molecular weight polymers.[5]

  • Anhydrous and Oxygen-Free Conditions: Many of the organometallic intermediates in these reactions are sensitive to moisture and oxygen. Reactions are typically carried out in flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).[2][6]

  • Catalyst System: The choice of catalyst and ligands is critical for controlling polymerization, including molecular weight and regioregularity. For instance, in GRIM polymerization, Ni(dppp)Cl₂ is a common catalyst.[1][2]

  • Solvent: The solvent must be anhydrous and is chosen based on the specific polymerization method and the solubility of the monomers and the resulting polymer. Tetrahydrofuran (THF) is a common solvent for GRIM polymerization.[2][7]

  • Temperature: Reaction temperature can influence the rate of polymerization and the occurrence of side reactions.

Q3: How can I improve the regioregularity of my poly(3-alkylthiophene)?

A3: Achieving high head-to-tail (HT) regioregularity is essential for desirable electronic properties. The GRIM method is known to produce highly regioregular P3HTs (>95% HT).[1] The choice of catalyst and reaction conditions plays a significant role. For example, nickel-mediated GRIM polymerization tends to yield highly regioregular polymers through a chain-growth mechanism, whereas palladium-mediated polymerization may proceed via a step-growth mechanism, resulting in lower regioregularity.[7]

Troubleshooting Guides

Issue 1: Low Polymer Molecular Weight

Symptoms:

  • The final polymer product is a brittle film or a powder with poor mechanical properties.

  • Gel Permeation Chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and/or a broad polydispersity index (PDI).

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Monomer Impurities Purify the dibromothiophene monomer by recrystallization or column chromatography. Ensure the purity is confirmed by NMR and/or GC-MS.[5]
Presence of Water Use flame-dried glassware and anhydrous solvents. Consider using a water scavenger, especially when working with hygroscopic side chains.[8][9] However, be aware that in some cases, scavengers can interfere with the polymerization.[8]
Premature Termination Ensure all reagents are of high purity and the reaction is performed under strictly inert conditions to avoid quenching of reactive intermediates.
Incorrect Monomer to Initiator Ratio (for living polymerizations) In chain-growth polymerizations like KCTP, the molecular weight is a function of the monomer-to-initiator ratio. Carefully control the stoichiometry.
Inefficient Catalyst Use a fresh, active catalyst. The choice of catalyst can significantly impact the achievable molecular weight.[7]
Issue 2: Undesired Side Reactions

Symptoms:

  • The final polymer has poor solubility or unexpected spectroscopic properties (NMR, UV-Vis).

  • Mass spectrometry or chromatography reveals the presence of unexpected byproducts.

  • The polymer has a high degree of structural defects, affecting its electronic properties.

Common Side Reactions and Mitigation Strategies:

  • Homocoupling: This involves the coupling of two molecules of the same monomer (either the organometallic intermediate or the dibromo precursor). It is a significant side reaction in Stille and Suzuki polymerizations and can lead to defects in the polymer chain.[10]

    • Mitigation:

      • In Stille coupling, C-S activation-based cross-coupling has been shown to suppress homocoupling compared to traditional methods.[10]

      • Careful control of reaction temperature can minimize homocoupling. For instance, in some Stille reactions, homocoupling of the electrophile is significant at 100°C but negligible at room temperature.[10]

  • Dehalogenation: This is the replacement of a halogen atom with a hydrogen atom, leading to chain termination. It is a common side reaction in Suzuki coupling, particularly with electron-deficient or N-heterocyclic halides.[11][12]

    • Mitigation:

      • The choice of base and solvent is critical.[13]

      • Using minimal amounts of water can help avoid significant dehalogenation.[12]

      • Protecting N-H groups in heterocyclic substrates can suppress this side reaction.[14]

  • Formation of Regioisomers: In the synthesis of poly(3-alkylthiophenes), the formation of head-to-head (HH) and tail-to-tail (TT) couplings instead of the desired head-to-tail (HT) linkage is a common issue that disrupts conjugation.

    • Mitigation:

      • The GRIM method, which involves a Grignard metathesis reaction followed by nickel-catalyzed polymerization, is highly effective in producing regioregular HT-poly(3-alkylthiophenes).[1]

      • The regioselectivity of the initial Grignard metathesis step is crucial and can be influenced by the side chain structure and the Grignard reagent used.[8][9]

Quantitative Data Summary

Table 1: Effect of Catalyst on Polymerization Mechanism and Regioregularity of Poly(3-hexylthiophene) (P3HT) via GRIM

CatalystPolymerization MechanismHead-to-Tail (HT) Couplings (%)
Ni(dppe)Cl₂Chain-growth>95
Pd(dppe)Cl₂Step-growth<80

Data compiled from reference[7].

Table 2: Influence of Reaction Temperature on Homocoupling Side Reaction in a Model Stille Coupling

Reaction TemperatureYield of Electrophile Homocoupling Product (%)
100 °C27
Room Temperature4

Data for the classic Stille coupling between 2-(tributylstannyl)thiophene and 2-iodobenzo[d]thiazole. Data compiled from reference[10].

Experimental Protocols

Key Experiment: Grignard Metathesis (GRIM) Polymerization of 2,5-dibromo-3-hexylthiophene

This protocol is a generalized procedure based on common practices in the literature.[2][7]

Materials:

  • 2,5-dibromo-3-hexylthiophene (monomer)

  • tert-Butylmagnesium chloride solution (in THF or diethyl ether)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a flame-dried, nitrogen-flushed Schlenk flask, dissolve 2,5-dibromo-3-hexylthiophene in anhydrous THF.

  • Slowly add one equivalent of tert-butylmagnesium chloride solution at room temperature.

  • Stir the mixture for 1-2 hours at room temperature to allow for the Grignard exchange reaction to occur.

  • In a separate flask, prepare a suspension of a catalytic amount of Ni(dppp)Cl₂ (typically 0.5-2 mol%) in anhydrous THF.

  • Add the Ni(dppp)Cl₂ suspension to the reaction mixture. A color change should be observed, indicating the initiation of polymerization.

  • Stir the polymerization mixture at room temperature or gentle reflux for 12-24 hours.

  • Quench the reaction by slowly adding a small amount of HCl.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it sequentially with methanol.

  • Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform. The final polymer is typically isolated from the chloroform fraction.

Visualizations

Main_Polymerization_and_Side_Reactions cluster_main Main Polymerization Pathway (e.g., Kumada) cluster_side Common Side Reactions Monomer Dibromo- Thiophene Grignard Thiophene-Grignard Intermediate Monomer->Grignard Grignard Metathesis Dehalogenation Dehalogenated Thiophene Monomer->Dehalogenation Reduction Polymer Growing Polythiophene Chain Grignard->Polymer Ni(0)/Ni(II) Catalytic Cycle Homocoupling Homocoupling Product Grignard->Homocoupling Dimerization FinalPolymer Polythiophene Polymer->FinalPolymer Termination RegioDefects Regio-defects (HH, TT) Polymer->RegioDefects Incorrect Coupling

Caption: Main polymerization pathway and common side reactions.

Troubleshooting_Workflow Start Low Molecular Weight or Impure Polymer Analysis Analyze Polymer (GPC, NMR, MS) Start->Analysis CheckPurity Check Monomer Purity Analysis->CheckPurity CheckConditions Review Reaction Conditions (Anhydrous, Inert) CheckPurity->CheckConditions Pure PurifyMonomer Purify Monomer CheckPurity->PurifyMonomer Impure CheckCatalyst Evaluate Catalyst System CheckConditions->CheckCatalyst Optimal ImproveSetup Improve Reaction Setup (Dry Glassware, Degas Solvents) CheckConditions->ImproveSetup Deficient OptimizeCatalyst Optimize Catalyst/Ligand and Concentration CheckCatalyst->OptimizeCatalyst Suboptimal End Successful Synthesis CheckCatalyst->End Optimal PurifyMonomer->Analysis ImproveSetup->Analysis OptimizeCatalyst->Analysis

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Improving Solubility of Thiophene-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with thiophene-based polymers.

Frequently Asked Questions (FAQs)

Q1: Why are some thiophene-based polymers poorly soluble?

Unsubstituted polythiophenes are often insoluble and difficult to process.[1] This is due to strong π-π stacking and rigid backbones, which cause the polymer chains to aggregate tightly, making it difficult for solvent molecules to permeate and dissolve the material.[1][2] To achieve solubility, functional side chains are typically introduced at the 3-position of the thiophene ring.[1]

Q2: What is the most common strategy to improve the solubility of thiophene-based polymers?

The most prevalent and effective strategy is side-chain engineering .[3][4] By attaching various functional groups (side chains) to the thiophene monomer before polymerization, the resulting polymer's solubility can be dramatically enhanced.[1] These side chains increase the entropy of mixing and sterically hinder the close packing of the polymer backbones, which disrupts aggregation and allows solvent interaction.[4]

Q3: What types of side chains are most effective for improving solubility?

The choice of side chain depends on the desired solvent and final application. Common effective side chains include:

  • Linear Alkyl Chains: Long alkyl chains, such as hexyl or octyl groups, are widely used to impart solubility in common organic solvents like chloroform, THF, and toluene.[1][4][5] Poly(3-hexylthiophene) (P3HT) is a classic example of a soluble polythiophene thanks to its hexyl side chains.[4]

  • Branched Alkyl Chains: Introducing branched side chains, like 2-ethylhexyl, can further enhance solubility compared to their linear counterparts and influence the polymer's electronic properties and film morphology.[4]

  • Polar/Hydrophilic Chains: For solubility in more polar solvents or even water, side chains containing oligo(ethylene glycol) (OEG) or ether linkages are incorporated.[3][6][7] These are particularly useful for bioelectronic applications.[3]

  • Other Functional Groups: Esters, alkoxy, alkylthio, and sulfonyl groups have also been used to enhance solubility and tune the polymer's electronic properties.[1]

Q4: How do solvent choice and temperature affect solubility?

Solvent and temperature are critical parameters.

  • Solvent Quality: "Good" solvents (e.g., chloroform for P3HT) can fully dissolve the polymer, often resulting in a coil-like conformation of the polymer chains.[8][9] "Marginal" or "poor" solvents may only partially dissolve the polymer or require heating.[8] Using a marginal solvent can sometimes be a deliberate strategy to control polymer aggregation and film morphology during processing.[8][10]

  • Temperature: Increasing the temperature generally increases polymer solubility. Heating a polymer suspension in a marginal solvent can facilitate complete dissolution.[8][11] This temperature-dependent solubility can be exploited for controlling crystallization during film deposition.[10][12]

Q5: Does the polymer's molecular weight affect its solubility?

Yes, as the molecular weight of a polymer increases, its solubility generally decreases.[13][14] Higher molecular weight polymers have stronger interchain interactions, making them harder to dissolve.[14] Therefore, controlling the molecular weight during synthesis is another tool to manage solubility.[15][16]

Troubleshooting Guides

Problem 1: Newly synthesized polymer precipitates during the reaction.

  • Possible Cause: The growing polymer chains have become insoluble in the reaction solvent. The molecular weight may have exceeded the solubility limit under the current reaction conditions.[2][17]

  • Troubleshooting Steps:

    • Change the Solvent: Switch to a solvent known to be better for the target polymer or a similar class of polymers. For chemical oxidative polymerizations, solvents like chloroform are often better than dichloromethane for producing higher molecular weight, soluble polymers.[17]

    • Increase Temperature: If the polymerization chemistry allows, increasing the reaction temperature can help keep the polymer in solution.[15]

    • Control Monomer Concentration: Lowering the initial monomer concentration can sometimes lead to better solubility and higher regioregularity.[17]

Problem 2: The final, purified polymer is insoluble in common processing solvents (e.g., THF, Chloroform).

  • Possible Cause: The side chains are too short or ineffective at preventing aggregation. The polymer may have an excessively high molecular weight or a very high degree of crystallinity.[6][16]

  • Troubleshooting Steps:

    • Re-evaluate Monomer Design: The most effective solution is often to re-synthesize the polymer using monomers with longer or more solubilizing side chains (e.g., switch from butyl to hexyl or octyl chains, or introduce branched chains).[4][5]

    • Solvent Screening with Heat: Attempt to dissolve the polymer in a range of higher-boiling-point solvents (e.g., chlorobenzene, dichlorobenzene) while heating and stirring.[11][18] Safety Note: Ensure heating is done in a well-ventilated fume hood with appropriate temperature control.

    • Fractionation: If a small fraction is soluble, you can attempt to extract the lower molecular weight, more soluble portions of the polymer batch, though this is not ideal for overall yield.

Problem 3: Polymer solution is hazy, contains gels, or precipitates upon standing.

  • Possible Cause: The solvent is a "marginal" or "poor" solvent for the polymer, leading to aggregation.[8] The solution may be supersaturated, or the ambient temperature may have dropped, reducing solubility.

  • Troubleshooting Steps:

    • Gentle Heating: Warm the solution while stirring to redissolve the aggregates.[11] For some polymers, heating for an extended period (e.g., 2 days) may be required for complete dissolution.[11]

    • Dilution: Add more solvent to lower the concentration, which can shift the equilibrium away from aggregation.

    • Filtration: Before use (e.g., for spin-coating), filter the solution through a PTFE syringe filter (e.g., 0.45 µm) to remove any persistent aggregates. This is crucial for fabricating high-quality thin films.

    • Switch to a "Good" Solvent: If aggregation is persistent, the best solution is to find a more suitable solvent where the polymer is highly soluble at room temperature.[9]

Data Presentation

Impact of Side-Chain Length on Poly(3-alkylthiophene) Properties

The length of the alkyl side chain is a critical parameter that influences not only solubility but also the thermal and electronic properties of the polymer. Generally, longer side chains enhance solubility but can decrease charge carrier mobility due to increased spacing between the polymer backbones.[5]

PolymerSide ChainRepresentative Mn (kDa)Hole Mobility (cm²/Vs)Melting Temp. (Tm, °C)
P3BT Butyl151.0 x 10⁻⁴220
P3HT Hexyl20-600.01 - 0.1230-240
P3OT Octyl255.0 x 10⁻³180
P3DDT Dodecyl301.0 x 10⁻⁴128

Note: The values presented are representative and can vary significantly based on synthesis method, regioregularity, molecular weight distribution, and processing conditions.[5]

Experimental Protocols

Protocol 1: General Method for Dissolving a Partially Soluble Thiophene Polymer

This protocol outlines a standard procedure for dissolving a polymer that shows limited solubility at room temperature.

  • Materials:

    • Thiophene-based polymer

    • High-purity solvent (e.g., chloroform, chlorobenzene)

    • Glass vial with a PTFE-lined screw cap

    • Magnetic stir bar and stir plate with heating

  • Procedure:

    • Weigh the desired amount of polymer and place it into the glass vial.

    • Add the calculated volume of solvent to achieve the target concentration (e.g., 5-10 mg/mL).

    • Add the magnetic stir bar to the vial and securely fasten the cap.

    • Place the vial on the hot plate and begin stirring at a moderate speed (e.g., 300-500 rpm).

    • Slowly increase the temperature. For a marginal solvent like methylene chloride with P3HT, this might be around 40°C.[8] For higher boiling point solvents, temperatures of 50-80°C are common. Do not exceed the boiling point of the solvent.

    • Continue heating and stirring for several hours (2-24 hours) until the polymer is fully dissolved and the solution is homogeneous.[11]

    • Cool the solution to room temperature before use. If the polymer remains dissolved, it is ready for processing. If it precipitates upon cooling, it may need to be processed while warm.[8][12]

Protocol 2: Systematic Solvent Screening for a Novel Polymer

This protocol provides a methodical approach to identifying a suitable solvent for a new, uncharacterized thiophene-based polymer.

  • Materials:

    • Small amounts of the new polymer (~1-2 mg per test)

    • A panel of high-purity solvents with varying polarity and boiling points (e.g., hexane, toluene, THF, chloroform, dichlorobenzene).

    • A set of small, identical glass vials with caps.

  • Procedure:

    • Place an equal, pre-weighed amount of the polymer into each vial.

    • Add a fixed volume of a different solvent to each vial to achieve a standard concentration (e.g., 2 mg/mL).

    • Cap the vials and let them stand at room temperature for 24 hours, observing periodically for signs of dissolution (color change in solvent, swelling of polymer, disappearance of solid).

    • After 24 hours, categorize the results as "Insoluble," "Partially Soluble/Swollen," or "Soluble."

    • For vials marked "Insoluble" or "Partially Soluble," place them on a shaker or stirrer at room temperature for another 24 hours.

    • If still not dissolved, gently heat the remaining vials (as described in Protocol 1) to assess temperature-dependent solubility.

    • Record the best solvent(s) that achieve complete dissolution with the least required energy input (i.e., soluble at room temperature is ideal).

Visualizations

Logical Workflow for Troubleshooting Solubility

The following diagram outlines a step-by-step decision process for addressing common solubility issues encountered during research.

G cluster_main start Start: Polymer is Insoluble or Partially Soluble check_synthesis Is this during synthesis? start->check_synthesis check_processing Is this a purified polymer for processing? check_synthesis->check_processing  No synth_sol Action: Change Reaction Solvent to a 'Good' Solvent check_synthesis->synth_sol  Yes proc_screen Action: Perform Solvent Screen (See Protocol 2) check_processing->proc_screen  Yes synth_temp Action: Increase Reaction Temperature synth_sol->synth_temp synth_conc Action: Lower Monomer Concentration synth_temp->synth_conc proc_heat Action: Attempt Dissolution with Heating (See Protocol 1) proc_screen->proc_heat proc_redesign Problem Persists? Consider Monomer Redesign (Longer/Branched Side Chains) proc_heat->proc_redesign

A decision tree for troubleshooting polymer solubility issues.

Impact of Side-Chain Engineering on Solubility

This diagram illustrates how different side-chain architectures disrupt polymer chain packing to enhance solubility.

G cluster_0 Poor Solubility cluster_1 Improved Solubility a Backbone A π-π Stacking Strong Aggregation b Backbone B π-π Stacking Strong Aggregation a:p2->b:p1 c Backbone C π-π Stacking Strong Aggregation b:p2->c:p1 d Backbone A Linear Alkyl Chain Steric Hindrance e Backbone B Branched Chain Increased Disruption f Backbone C Polar (OEG) Chain Polar Solvent Interaction inv1->d Side-Chain Engineering inv1->e Side-Chain Engineering inv1->f Side-Chain Engineering

Side chains prevent close packing, improving solvent interaction.

References

Navigating the Scale-Up Synthesis of 4,5-Dibromothiophene-2-carboxylic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 4,5-Dibromothiophene-2-carboxylic acid, a crucial building block in the pharmaceutical and agrochemical industries, requires precise control over reaction conditions to ensure high yields and product purity. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the transition from laboratory to industrial-scale production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common method of direct bromination of thiophene-2-carboxylic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or Inconsistent Yields Incomplete Reaction: Insufficient reaction time or temperature.- Ensure the reaction mixture is stirred for the recommended duration at the specified temperature. Monitor reaction progress using techniques like TLC or HPLC to confirm the disappearance of the starting material.
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of brominating agent to the starting material.- Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or Bromine). An excess may lead to over-bromination, while an insufficient amount will result in incomplete conversion.
Poor Quality of Reagents: Degradation or impurities in starting materials or reagents.- Use high-purity thiophene-2-carboxylic acid and fresh brominating agents. Ensure solvents are anhydrous where necessary.
Formation of Impurities/By-products Over-bromination: Formation of tri- or tetra-brominated thiophene derivatives.- Control the reaction temperature, as higher temperatures can favor multiple substitutions. Add the brominating agent portion-wise to maintain a low concentration in the reaction mixture.
Formation of Isomers: Bromination at other positions on the thiophene ring.- The choice of solvent can influence regioselectivity. Acetic acid is a common solvent for this reaction.
Decarboxylation: Loss of the carboxylic acid group, especially at elevated temperatures.- Maintain a controlled temperature throughout the reaction and purification steps.
Difficulties in Product Purification Presence of Unreacted Starting Material: Incomplete reaction.- Optimize reaction conditions to drive the reaction to completion. Recrystallization or column chromatography may be necessary to separate the product from the starting material.
Similar Polarity of By-products: Co-elution or co-crystallization of impurities with the desired product.- Employ a multi-step purification process, such as a combination of recrystallization from different solvent systems and column chromatography with a carefully selected eluent.
Product Insolubility or Oiling Out: Difficulty in isolating the solid product from the reaction or crystallization mixture.- Screen various solvent systems for crystallization. If the product oils out, try seeding the solution with a small crystal of the pure product or cooling the solution more slowly.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent industrial method is the direct bromination of thiophene-2-carboxylic acid using a suitable brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine (Br₂), in a solvent like acetic acid.[1] This method is favored for its relatively straightforward procedure and the availability of starting materials.

Q2: What are the critical process parameters to control during the scale-up of the bromination reaction?

A2: Key parameters to monitor and control include:

  • Temperature: To prevent over-bromination and potential runaway reactions.

  • Rate of Addition: Gradual addition of the brominating agent is crucial to maintain control over the reaction exotherm and minimize side product formation.

  • Mixing: Efficient agitation is necessary to ensure homogeneity and consistent heat transfer, which is especially important in large reactors.[2]

  • Stoichiometry: Precise control of the molar ratio of reactants is essential for maximizing yield and minimizing impurities.

Q3: What are the expected by-products in this synthesis, and how can they be minimized?

A3: Common by-products include mono-brominated isomers (e.g., 5-bromo-thiophene-2-carboxylic acid) and tri-brominated thiophene derivatives. To minimize these, it is important to carefully control the stoichiometry of the brominating agent and the reaction temperature. Portion-wise addition of the brominating agent can also help in reducing the formation of over-brominated products.

Q4: What are the recommended purification methods for industrial-scale production?

A4: At an industrial scale, purification is typically achieved through recrystallization from a suitable solvent system. The choice of solvent is critical to ensure high recovery of the pure product while leaving impurities in the mother liquor. In some cases, a wash with a basic solution (like sodium bicarbonate) can be used to remove acidic impurities, followed by acidification to precipitate the desired carboxylic acid.

Data Presentation

The following table summarizes typical data for the synthesis of this compound under different laboratory-scale conditions. This data can serve as a baseline for optimization during scale-up.

Parameter Condition A Condition B Condition C
Starting Material Thiophene-2-carboxylic acidThiophene-2-carboxylic acidThiophene-2-carboxylic acid
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)N-Bromosuccinimide (NBS)
Solvent Acetic AcidAcetic AcidDichloromethane
Temperature 25°C0°C to 25°C25°C
Reaction Time 12 hours8 hours16 hours
Yield (%) 85%92%78%
Purity (%) (by HPLC) 97%99%96%

Experimental Protocols

Key Experiment: Bromination of Thiophene-2-carboxylic Acid

Objective: To synthesize this compound via direct bromination of thiophene-2-carboxylic acid.

Materials:

  • Thiophene-2-carboxylic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Bicarbonate Solution (Saturated)

  • Hydrochloric Acid (1M)

  • Deionized Water

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge thiophene-2-carboxylic acid and glacial acetic acid.

  • Reagent Addition: Cool the mixture to the desired temperature (e.g., 0-10°C). Slowly add the brominating agent (NBS as a solid in portions or Br₂ dissolved in acetic acid via the addition funnel) over a period of 1-2 hours, ensuring the temperature is maintained within the set range.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into ice water.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

  • Precipitation: Acidify the aqueous layer with 1M hydrochloric acid to a pH of approximately 2-3. The product, this compound, will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum at a controlled temperature.

Visualizations

reaction_pathway Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Reaction Intermediate Reaction Intermediate Thiophene-2-carboxylic acid->Reaction Intermediate + Brominating Agent (Acetic Acid) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS) Brominating Agent (e.g., NBS)->Reaction Intermediate This compound This compound Reaction Intermediate->this compound Byproducts (e.g., mono-brominated, tri-brominated) Byproducts (e.g., mono-brominated, tri-brominated) Reaction Intermediate->Byproducts (e.g., mono-brominated, tri-brominated)

Caption: Synthetic pathway for this compound.

Caption: Troubleshooting workflow for scale-up synthesis.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of 4,5-Dibromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 4,5-Dibromothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the regioselective functionalization of this compound?

A1: The main challenges in selectively functionalizing this compound are:

  • Controlling Regioselectivity: The two bromine atoms at the C4 and C5 positions exhibit different reactivities, which can be exploited for selective functionalization. However, achieving exclusive selectivity for one position over the other requires careful optimization of reaction conditions.

  • Side Reactions: Undesired side reactions such as dehalogenation (loss of a bromine atom), homocoupling of coupling partners, and decarboxylation of the starting material can reduce the yield of the desired product.[1]

  • Reactivity of the Carboxylic Acid: The acidic proton of the carboxylic acid group can interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. This may necessitate the use of a protecting group.[2]

Q2: Which position (C4 or C5) is generally more reactive towards cross-coupling reactions?

A2: The C5 position is generally more reactive towards palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling. This is attributed to the electronic effects of the electron-withdrawing carboxylic acid group at the C2 position, which makes the adjacent C5 position more susceptible to oxidative addition to the palladium catalyst. Studies on the analogous 4,5-dibromothiophene-2-carboxaldehyde show excellent selectivity for coupling at the C5 position.[1]

Q3: Is it necessary to protect the carboxylic acid group before performing cross-coupling reactions?

A3: Yes, it is highly recommended to protect the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester), before performing cross-coupling reactions, especially those that utilize basic conditions like the Suzuki-Miyaura reaction. The acidic proton of the carboxylic acid can be deprotonated by the base, potentially leading to complications such as altered solubility, catalyst inhibition, or unwanted side reactions. Esterification is a common and effective strategy to mitigate these issues.[2]

Q4: How can I achieve functionalization at the C4 position?

A4: Achieving direct, selective functionalization at the C4 position in the presence of a bromine atom at C5 is challenging due to the higher reactivity of the C5 position. A common strategy is a two-step process:

  • Selective C5 Functionalization: First, perform a regioselective cross-coupling reaction at the C5 position.

  • C4 Functionalization: With the C5 position now functionalized, the remaining bromine at the C4 position can be targeted in a subsequent cross-coupling reaction. This sequential approach allows for the introduction of two different functional groups at the C5 and C4 positions.

Q5: What are the common side products in Suzuki-Miyaura coupling of this molecule and how can they be minimized?

A5: Common side products include:

  • Protodeboronation of the boronic acid: This can be minimized by using anhydrous solvents, carefully selecting a milder base (e.g., K₂CO₃ or KF instead of stronger bases), and avoiding prolonged reaction times at high temperatures.[3]

  • Homocoupling of the boronic acid: This is often caused by the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (e.g., under argon or nitrogen) is crucial to prevent this.[3]

  • Dehalogenation: The loss of one or both bromine atoms without coupling can occur, particularly in the presence of excess base or at high temperatures. Minimizing the amount of water in the reaction mixture has been shown to be critical in reducing dehalogenation.[1]

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Possible Cause Troubleshooting Step
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is properly reduced in-situ. Test the catalyst on a known, reliable reaction to confirm its activity. Consider using a fresh batch of catalyst or a more robust precatalyst.[4]
Oxygen Contamination Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[3]
Poor Reagent Quality Verify the purity of the aryl halide and the boronic acid. Boronic acids can degrade over time. The base should be finely powdered and anhydrous for non-aqueous reactions.
Sub-optimal Reaction Conditions The choice of base, solvent, and temperature is critical. If conversion is low, consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene, DMF). A higher temperature may be required, but be mindful of potential side reactions.
Carboxylic Acid Interference If the carboxylic acid is not protected, its acidic proton can interfere with the reaction. Protect the carboxylic acid as an ester prior to the coupling reaction.[2]
Issue 2: Poor Regioselectivity (Mixture of C4 and C5 isomers)
Possible Cause Troubleshooting Step
Reaction Conditions Favoring C4 Reactivity While C5 is generally favored, certain ligand and solvent combinations might reduce the selectivity. Screen different phosphine ligands or consider ligandless conditions with a catalyst like Pd(OAc)₂, which has shown high C5 selectivity for the aldehyde analog.[1]
High Temperature Elevated temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration.
Steric Hindrance If the incoming boronic acid is very bulky, it might favor the less sterically hindered C4 position, although this is less common.
Issue 3: Significant Dehalogenation Side Product
Possible Cause Troubleshooting Step
Presence of Water Water can act as a proton source for dehalogenation. Use anhydrous solvents and reagents, and minimize the amount of water if a co-solvent is necessary. For the analogous aldehyde, a 6:1 dioxane/water mixture was found to be effective in minimizing dehalogenation.[1]
Excessive Base Too much or too strong a base can promote dehalogenation. Use the stoichiometric amount of a milder base where possible.
High Reaction Temperature High temperatures can increase the rate of dehalogenation. Optimize for the lowest effective temperature.

Data Presentation

Table 1: Regioselective Suzuki-Miyaura Coupling of 4,5-Dibromothiophene-2-carboxaldehyde *

EntryBoronic Acid (R-B(OH)₂)Product(s)Yield (%)
1Phenyl5-Phenyl-4-bromo-thiophene-2-carboxaldehyde85
24-Methoxyphenyl5-(4-Methoxyphenyl)-4-bromo-thiophene-2-carboxaldehyde78
34-Fluorophenyl5-(4-Fluorophenyl)-4-bromo-thiophene-2-carboxaldehyde81
42-Thienyl5-(2-Thienyl)-4-bromo-thiophene-2-carboxaldehyde75

*Data is for the aldehyde analog, which is expected to have similar regioselectivity to the carboxylic acid ester.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the protection of the carboxylic acid as a methyl ester.

  • Suspend this compound (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be purified by column chromatography if necessary.

Protocol 2: Regioselective C5-Suzuki-Miyaura Coupling

This protocol describes the selective functionalization at the C5 position of the methyl ester of this compound.

  • To a reaction vessel, add methyl 4,5-dibromothiophene-2-carboxylate (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., dioxane/water 6:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to isolate the C5-arylated product.[1]

Protocol 3: Monolithiation and Electrophilic Quench for C5-Functionalization

This protocol describes the selective functionalization at the C5 position via lithium-halogen exchange.

  • Dissolve methyl 4,5-dibromothiophene-2-carboxylate (1.0 eq) in anhydrous THF under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.0-1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 eq) (e.g., an aldehyde, ketone, or alkyl halide).

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA PdII R-Pd(II)L_n-X OA->PdII TM Transmetalation (R'-B(OR)₂) PdII->TM Base PdII_R R-Pd(II)L_n-R' TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product R-R' RE->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Functionalization_Workflow start Start: 4,5-Dibromothiophene- 2-carboxylic acid protect Protect Carboxylic Acid (e.g., Esterification) start->protect decision_c5 Desired Functionalization at C5? protect->decision_c5 suzuki_c5 Suzuki-Miyaura Coupling (High C5 Selectivity) decision_c5->suzuki_c5 Yes stille_c5 Stille Coupling decision_c5->stille_c5 Yes lithiation_c5 Lithiation/Electrophilic Quench decision_c5->lithiation_c5 Yes product_c5 C5-Functionalized Product suzuki_c5->product_c5 stille_c5->product_c5 lithiation_c5->product_c5 decision_c4 Further Functionalization at C4? product_c5->decision_c4 suzuki_c4 Suzuki-Miyaura Coupling at C4 decision_c4->suzuki_c4 Yes stille_c4 Stille Coupling at C4 decision_c4->stille_c4 Yes end End decision_c4->end No product_c4_c5 C4,C5-Difunctionalized Product suzuki_c4->product_c4_c5 stille_c4->product_c4_c5 product_c4_c5->end

Caption: Workflow for regioselective functionalization strategy.

References

characterization issues of polythiophenes derived from 4,5-Dibromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polythiophenes Derived from 4,5-Dibromothiophene-2-carboxylic acid

This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common characterization issues encountered with polythiophenes synthesized from this compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is my polythiophene derived from this compound insoluble in common organic solvents like chloroform, THF, or toluene?

A1: The insolubility arises from the high polarity and strong intermolecular hydrogen bonding introduced by the carboxylic acid groups on the polymer side-chains.[1][2] Unlike their alkyl-substituted counterparts, which are soluble in many organic solvents, these functionalized polythiophenes exhibit strong chain-to-chain interactions, making them difficult to dissolve.[3][4] Homopolymers with highly polar groups like carboxylic acids are often poorly soluble in common volatile organic solvents.[1][3]

Q2: Can I directly polymerize the this compound monomer using standard transition-metal-catalyzed cross-coupling reactions (e.g., Stille, Kumada, GRIM)?

A2: Direct polymerization is generally not feasible. The acidic proton of the carboxylic acid group is incompatible with the organometallic intermediates and catalysts used in these reactions.[5] It can quench Grignard reagents or interfere with the catalytic cycle of palladium or nickel complexes. The recommended approach is a post-polymerization modification, where a protected version of the monomer (e.g., a methyl or ethyl ester) is polymerized first, followed by a deprotection/hydrolysis step to yield the final carboxylic acid-functionalized polymer.[5]

Q3: What is the most reliable method to confirm the successful synthesis of the carboxylic acid group on the polythiophene backbone?

A3: Fourier-Transform Infrared (FTIR) spectroscopy is the most direct and reliable method. You should look for two key characteristic signals: a very broad O-H stretching absorption band between 2500 and 3300 cm⁻¹ and a strong carbonyl (C=O) stretching peak around 1700-1710 cm⁻¹.[6][7] The presence of both peaks is strong evidence for the carboxylic acid functionality.

Q4: How does the electron-withdrawing nature of the carboxylic acid group affect the polymer's properties?

A4: The carboxylic acid group is electron-withdrawing, which significantly impacts the polymer's electronic properties. It lowers the HOMO energy level, thereby increasing the ionization potential.[5] This can also lead to a blue shift (a shift to shorter wavelengths) in the polymer's maximum UV-Vis absorption compared to alkyl-substituted polythiophenes.[5] Furthermore, the rigidity of the backbone may increase, which can affect thermal properties.[2]

Troubleshooting Guides

Issue 1: Polymer Solubility and Processing

Q: My polymer is completely insoluble after synthesis and purification. How can I characterize it? A: If the polymer is intractable, solution-based characterization like NMR and GPC is not possible. You will need to rely on solid-state techniques.

  • FTIR Spectroscopy: Can be performed on the solid powder (using an ATR accessory or as a KBr pellet) to confirm the chemical structure.[8]

  • Thermogravimetric Analysis (TGA): Can be used to assess thermal stability.[9]

  • Solid-State NMR: A more complex technique but can provide structural information.

  • X-ray Diffraction (XRD): Can provide information on the semi-crystalline nature of the polymer.[10]

Q: Are there any alternative solvents I can try for my carboxylated polythiophene? A: While challenging, you might have limited success with highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP), sometimes with gentle heating. Alternatively, converting the carboxylic acid to a salt (e.g., by adding a base like NaOH or LiOH) can render the polymer water-soluble, which opens up different characterization possibilities.[11]

Issue 2: Spectroscopic Characterization (NMR)

Q: My ¹H NMR spectrum in CDCl₃ shows very broad, unresolved peaks, or my sample won't dissolve at all. What can I do? A: This is a classic issue caused by poor solubility and polymer aggregation in solution.[12][13]

  • Change Solvent: Try more polar deuterated solvents like DMSO-d₆.

  • Increase Temperature: Acquiring the spectrum at an elevated temperature can sometimes improve solubility and reduce aggregation, leading to sharper peaks.

  • Sonication: Sonicating the sample in the NMR solvent before analysis may help break up aggregates.

  • Interpretation: Even with broad peaks, you may be able to identify the aromatic proton of the thiophene ring (around 7.00 ppm).[2] However, detailed analysis of regioregularity or end-groups will be difficult.

Q: I can't see the acidic proton of the -COOH group in my ¹H NMR spectrum. Why? A: The carboxylic acid proton is often very broad and may exchange with trace amounts of water in the deuterated solvent, making it difficult to observe. It can appear as a very broad, low-intensity signal over a wide chemical shift range or disappear entirely. Its absence is not definitive proof that the functionalization failed, which is why FTIR is a more reliable confirmation method.

Issue 3: Molecular Weight Determination (GPC/SEC)

Q: My GPC/SEC analysis is failing. The polymer either doesn't elute or the peaks are broad and tailing. A: This is typically caused by the polymer's poor solubility in standard GPC eluents (like THF or chloroform) and/or its interaction with the column's stationary phase.

  • High-Temperature GPC: This is often necessary for semi-crystalline and poorly soluble polymers.[14]

  • Specialized Eluents: Use a high-boiling point, polar solvent like 1,2,4-trichlorobenzene (TCB) or a mixture containing additives to reduce interactions.[14]

  • Sample Preparation: Samples may need to be dissolved at high temperatures (e.g., 150 °C) for several hours before injection.[14]

  • Column Choice: Use columns that are stable at high temperatures and in the chosen eluent.

Data Presentation

Table 1: Summary of Key FTIR Spectroscopic Data

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Appearance
Carboxylic Acid O-HStretch2500 - 3300Very broad, strong
Aromatic C-HStretch~3060Sharp, weak
Carboxylic Acid C=OStretch1700 - 1710Strong, sharp
Thiophene C=CAromatic Stretch~1645Medium
Thiophene C-SStretch650 - 810Medium to weak

Data compiled from sources.[7][10][15]

Table 2: Typical Thermal Properties from TGA/DSC

AnalysisPropertyObservation for Carboxylated Polythiophenes
TGA 5% Weight Loss Temp (T₅%)A decrease in thermal stability is often observed with higher carboxylic acid content, with initial weight loss attributed to the side-chain degradation.[1][2]
DSC Glass Transition Temp (T₉)An increase in T₉ can be seen with higher carboxylic acid content, indicating an increase in backbone rigidity due to intermolecular hydrogen bonding.[2]

Visualized Workflows and Logic

G Diagram 1: Recommended Synthesis Workflow A Monomer Synthesis (4,5-Dibromo-2-COOR-Thiophene) B Polymerization (e.g., Stille or GRIM) A->B C Purification (Precipitation, Soxhlet) B->C D Protected Polymer (Poly-COOR-Thiophene) C->D E Hydrolysis (Acidic or Basic Conditions) D->E F Final Polymer (Poly-COOH-Thiophene) E->F

Caption: Recommended post-polymerization modification workflow.

G Diagram 2: Troubleshooting Solubility Issues decision decision start Polymer Insoluble in Standard Solvents (CHCl₃, THF) decision1 Try Polar Aprotic Solvents? (DMSO, NMP) start->decision1 soluble Soluble: Proceed with Solution NMR, GPC (if possible) decision1->soluble Yes insoluble Insoluble decision1->insoluble No decision2 Convert to Salt? (Add Base, e.g., NaOH) insoluble->decision2 water_soluble Water Soluble: Characterize in D₂O decision2->water_soluble Yes solid_state Rely on Solid-State Characterization (FTIR, TGA, ssNMR) decision2->solid_state No

Caption: Decision tree for addressing solubility challenges.

G Diagram 3: General Characterization Workflow end_node end_node Start Synthesized Polymer FTIR 1. FTIR Analysis (Confirm -COOH group) Start->FTIR Solubility 2. Solubility Screening FTIR->Solubility TGA_DSC 3. Thermal Analysis (TGA/DSC) (Assess Stability & Rigidity) Solubility->TGA_DSC Soluble_Path Soluble? TGA_DSC->Soluble_Path NMR 4a. Solution NMR (Structure, Purity) Soluble_Path->NMR Yes End Characterization Complete Soluble_Path->End No GPC 4b. GPC/SEC (Molecular Weight) NMR->GPC GPC->End

Caption: Recommended workflow for polymer characterization.

Key Experimental Protocols

Protocol 1: FTIR Analysis of Solid Polymer
  • Objective: To confirm the presence of the carboxylic acid functional group.

  • Method (Attenuated Total Reflectance - ATR):

    • Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol.

    • Collect a background spectrum of the empty crystal.

    • Place a small amount of the dry polymer powder onto the crystal.

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and co-adding 16-32 scans to improve the signal-to-noise ratio.[8]

  • Analysis: Identify the characteristic broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).[7]

Protocol 2: ¹H NMR Spectroscopy
  • Objective: To obtain structural information about the polymer.

  • Method:

    • Attempt to dissolve 5-10 mg of the polymer in ~0.7 mL of a deuterated solvent. Start with CDCl₃, but be prepared to use DMSO-d₆ if solubility is an issue.

    • Use sonication or gentle heating to aid dissolution.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum. If peaks are broad, consider running the experiment at an elevated temperature (e.g., 80 °C), if the instrument allows.

  • Analysis: Look for the aromatic proton signal around 7.0 ppm.[2] Note that the acidic proton is often not visible. Broad signals are indicative of aggregation and/or poor solubility.[13]

Protocol 3: High-Temperature Gel Permeation Chromatography (GPC/SEC)
  • Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • Method:

    • System: A high-temperature GPC system is required.[14]

    • Eluent: 1,2,4-Trichlorobenzene (TCB) is a common eluent for polythiophenes.[14]

    • Temperature: Set the column and detector temperature to 120-150 °C.[14]

    • Sample Preparation: Dissolve the polymer in the eluent at a concentration of ~1-2 mg/mL. This may require heating at 150 °C for several hours.[14]

    • Calibration: Use polystyrene standards for calibration.

    • Injection: Inject the hot, filtered sample solution into the GPC system.

  • Analysis: Analyze the resulting chromatogram to calculate Mₙ, Mₙ, and PDI relative to the polystyrene standards.

Protocol 4: Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and degradation profile of the polymer.

  • Method:

    • Place 5-10 mg of the dry polymer into a TGA pan (platinum or alumina).

    • Heat the sample under a nitrogen atmosphere from room temperature to ~800 °C at a heating rate of 5-10 °C/min.[2]

    • Record the weight loss as a function of temperature.

  • Analysis: Determine the onset of degradation and the temperature at 5% weight loss (T₅%).[2] Multiple degradation steps may be observed, corresponding to the loss of the side-chain followed by the backbone.[1]

References

Technical Support Center: Workup Procedures for Suzuki Reactions Involving Polar Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for workup procedures of Suzuki reactions, with a specific focus on polar substrates.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies for working up a Suzuki reaction with a polar product?

A1: Workup strategies for polar Suzuki products aim to separate the desired product from the catalyst, unreacted starting materials, and boronic acid byproducts. Common approaches include:

  • Aqueous Workup: This is the most common first step, involving partitioning the reaction mixture between an organic solvent and an aqueous phase. The choice of organic solvent is critical and may require more polar options than typical for nonpolar products.[1][2]

  • Solid-Phase Extraction (SPE): For products that are difficult to extract, SPE cartridges can be used to retain the product while impurities are washed away, or vice-versa.

  • Scavenger Resins: These are solid-supported reagents that selectively bind to and remove specific impurities, such as residual palladium catalyst or boronic acid byproducts.[3]

  • Chromatography: When other methods fail to provide sufficient purity, column chromatography is often necessary. For highly polar compounds, specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be required.[4][5]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.

Q2: How does the polarity of my substrate affect the choice of extraction solvent?

A2: The polarity of your product dictates the choice of extraction solvent. For highly polar products, especially those containing basic nitrogen heterocycles, standard nonpolar organic solvents like ethyl acetate or diethyl ether may result in poor recovery as the product may remain in the aqueous layer.[2][6] In such cases, more polar solvents like dichloromethane (DCM) or even mixtures containing alcohols may be necessary. However, the use of highly polar organic solvents can also increase the solubility of polar impurities, necessitating further purification steps.

Q3: What are the common methods for removing boronic acid and its byproducts?

A3: Boronic acids and their byproducts (boroxines) can be challenging to remove due to their varying polarities. Common methods include:

  • Aqueous Base Wash: Washing the organic layer with a basic aqueous solution (e.g., 1M NaOH or Na2CO3) can convert the boronic acid into its more water-soluble boronate salt, facilitating its removal into the aqueous phase.[7]

  • Scavenger Resins: Resins functionalized with diethanolamine (DEAM) or diols are effective at sequestering boronic acids.[3] The reaction mixture is stirred with the resin, which is then filtered off.

  • Complexation with Diols: Adding a diol, such as pinacol or sorbitol, to the workup can form a more readily separable complex with the boronic acid.

  • Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide can convert the boronic acid to the corresponding alcohol, which may be easier to separate.

Q4: My polar product is water-soluble. How can I effectively extract it?

A4: Extracting water-soluble products is a significant challenge. Strategies include:

  • Salting Out: Saturating the aqueous layer with a salt, such as sodium chloride (brine), can decrease the polarity of the aqueous phase and drive the polar organic product into the organic layer.[2]

  • Continuous Liquid-Liquid Extraction: This technique can be used for products with low partition coefficients between water and the organic solvent.

  • Lyophilization: If the product is non-volatile, the aqueous layer can be frozen and the water removed under vacuum (lyophilized) to recover the product along with other non-volatile salts, which would then require further purification.

  • Reverse-Phase Solid-Phase Extraction (RP-SPE): The aqueous phase can be passed through a C18 SPE cartridge, which will retain the organic product. The salts are washed away with water, and the product is then eluted with a more organic solvent like methanol or acetonitrile.

Q5: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

A5: HILIC is a valuable technique when your polar product is not sufficiently retained on a reverse-phase (C18) column and is too strongly retained on a normal-phase (silica) column.[5][8] HILIC uses a polar stationary phase (like silica or a bonded diol) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This allows for the effective separation of very polar compounds.[5][9]

Troubleshooting Guides

Issue 1: Low Product Recovery After Aqueous Workup
Possible Cause Troubleshooting Step Expected Outcome
Product is too polar and remains in the aqueous layer.Saturate the aqueous layer with brine before extraction. Use a more polar organic solvent for extraction (e.g., DCM, 10:1 DCM:MeOH). Perform multiple extractions (3-5 times).Increased recovery of the polar product in the organic phase.
Product has formed an emulsion.Add brine to the separatory funnel to help break the emulsion. Filter the entire mixture through a pad of Celite.Separation of the organic and aqueous layers.
Product has precipitated out of solution.Add more of both the organic and aqueous solvents to redissolve the precipitate before continuing the extraction.Complete dissolution of the product, allowing for efficient partitioning.
Issue 2: Persistent Boronic Acid Impurities
Possible Cause Troubleshooting Step Expected Outcome
Inefficient removal by aqueous base wash.Increase the concentration of the basic wash (e.g., from 1M to 2M NaOH). Increase the number of washes.More complete conversion of boronic acid to its water-soluble boronate salt and its removal.
Boronic acid byproduct is not very polar.Use a scavenger resin with high affinity for boronic acids (e.g., DEAM resin).Selective removal of the boronic acid impurity from the organic solution.
Product co-elutes with boronic acid during chromatography.Derivatize the boronic acid to a boronate ester (e.g., with pinacol) before chromatography to alter its polarity.Improved separation of the product from the boronic acid derivative.
Issue 3: Difficulty in Purifying Polar Nitrogen-Containing Heterocycles

| Possible Cause | Troubleshooting Step | Expected Outcome | | Product streaks on silica gel chromatography. | Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia in methanol) to the eluent. | Improved peak shape and reduced tailing during chromatography. | | Product is not retained on reverse-phase (C18) column. | Use HILIC with a polar stationary phase and a high organic mobile phase. | Retention and separation of the highly polar product. | | Product is insoluble in common chromatography solvents. | Perform a dry load onto silica gel or Celite for column chromatography. | Even application of the product to the column, leading to better separation. |

Experimental Protocols

Protocol 1: General Aqueous Workup for a Polar Suzuki Product
  • Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding deionized water (approximately 5-10 times the reaction volume).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or DCM, 3 x 10 mL per 1 mmol of limiting reagent). For very polar products, consider a more polar solvent system like 10:1 DCM:isopropanol.

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M NaOH or 1M Na2CO3 solution (2 x 10 mL) to remove unreacted boronic acid.

    • Deionized water (2 x 10 mL).

    • Saturated NaCl solution (brine) (1 x 10 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Further Purification: If necessary, purify the crude product by column chromatography or recrystallization.

Protocol 2: Boronic Acid Removal using a Scavenger Resin
  • Initial Workup: Perform a preliminary aqueous workup to remove the bulk of inorganic salts. After extraction and drying, dissolve the crude product in a suitable organic solvent (e.g., DCM, THF).

  • Resin Addition: Add a diethanolamine (DEAM) functionalized scavenger resin (typically 3-5 equivalents relative to the excess boronic acid used) to the solution of the crude product.

  • Scavenging: Stir the mixture at room temperature for 4-16 hours. The progress of the scavenging can be monitored by TLC or LC-MS.

  • Filtration: Filter off the resin and wash it with a small amount of the solvent used.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford the product with reduced boronic acid contamination.

Protocol 3: HILIC Purification of a Highly Polar Product
  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent. If solubility is an issue, consider a dry loading technique by adsorbing the product onto Celite or silica gel.[4]

  • Column and Solvents: Use a HILIC column (e.g., silica, diol, or amine-functionalized). The mobile phase typically consists of a high percentage of acetonitrile (Solvent A) and a low percentage of an aqueous buffer (e.g., water with 0.1% formic acid or 10 mM ammonium formate) (Solvent B).

  • Elution: Start with a high concentration of Solvent A (e.g., 95-99%) and run a gradient to increase the concentration of Solvent B to elute the polar compounds.

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or LC-MS to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water from the final fractions may require lyophilization.

Visualizations

G Decision Workflow for Suzuki Workup cluster_start cluster_product_polarity cluster_workup_type cluster_boronic_acid_issue cluster_purification_method cluster_final_product start Suzuki Reaction Complete product_polar Is the product polar? start->product_polar aqueous_workup Standard Aqueous Workup (e.g., EtOAc/Water) product_polar->aqueous_workup No polar_aqueous_workup Modified Aqueous Workup (e.g., DCM/Brine) product_polar->polar_aqueous_workup Yes boronic_acid_removal Is boronic acid removal problematic? aqueous_workup->boronic_acid_removal polar_aqueous_workup->boronic_acid_removal hilic HILIC Purification polar_aqueous_workup->hilic Product very polar & poor retention on C18 scavenger_resin Use Scavenger Resin (e.g., DEAM) boronic_acid_removal->scavenger_resin Yes chromatography Standard Chromatography (Silica or C18) boronic_acid_removal->chromatography No scavenger_resin->chromatography end Pure Product chromatography->end hilic->end

Caption: Decision workflow for selecting a Suzuki reaction workup procedure.

G Aqueous Workup Workflow start Reaction Mixture quench Quench with Water start->quench extract Extract with Organic Solvent quench->extract wash_base Wash with Aqueous Base extract->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer wash_brine->dry concentrate Concentrate dry->concentrate end Crude Product concentrate->end G Scavenger Resin Protocol start Crude Product in Solution add_resin Add Scavenger Resin start->add_resin stir Stir for 4-16 hours add_resin->stir filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate filter->concentrate end Purified Product concentrate->end

References

impact of base selection on Suzuki coupling with 4,5-Dibromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki coupling of 4,5-Dibromothiophene-2-carboxylic acid. The selection of an appropriate base is critical for the success of this reaction, influencing yield, selectivity, and the prevalence of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in the Suzuki coupling of this compound?

A1: The base plays a crucial role in the catalytic cycle of the Suzuki coupling reaction. Its primary functions are to activate the boronic acid by converting it into a more nucleophilic boronate species and to facilitate the transmetalation step with the palladium complex.[1][2][3] The choice of base can significantly impact the reaction rate and overall yield.

Q2: Which bases are commonly used for Suzuki coupling reactions with halogenated thiophenes?

A2: A variety of inorganic and organic bases have been successfully employed in Suzuki couplings. For halogenated thiophenes, common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4][5][6] The selection often depends on the specific substrates and the desired reactivity. For the closely related 4,5-dibromothiophene-2-carboxaldehyde, potassium carbonate has been shown to be effective.[4][7]

Q3: How does the presence of the carboxylic acid group on the thiophene ring affect the choice of base?

A3: The carboxylic acid group can react with the base, potentially leading to the formation of a carboxylate salt. This can affect the solubility of the starting material and the overall reaction environment. It is important to use a sufficient amount of base to both facilitate the Suzuki coupling and account for the acidic proton of the carboxylic acid.

Q4: Can the choice of base influence the regioselectivity of the coupling reaction?

A4: Yes, for polyhalogenated substrates, the base can influence which halogen undergoes oxidative addition to the palladium catalyst first. However, in the case of this compound, the electronic properties of the thiophene ring and the directing effect of the carboxylic acid group are also significant factors in determining regioselectivity.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive catalyst.2. Inappropriate base.3. Poor quality of reagents or solvents.4. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst and ligand.2. Screen different bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄.3. Ensure reagents are pure and solvents are appropriately degassed.4. Gradually increase the reaction temperature.
Significant Dehalogenation 1. Presence of excess water in the reaction mixture.2. Certain base and solvent combinations can promote this side reaction.1. Minimize the amount of water in the solvent system. A dioxane/water mixture with a higher ratio of dioxane is often recommended.[4]2. If using an aqueous base, consider using a lower concentration or switching to anhydrous conditions with a suitable base and solvent system, though anhydrous conditions can sometimes stall the reaction.[4]
Formation of Homocoupling Byproducts 1. Presence of oxygen in the reaction.2. Inefficient transmetalation.1. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., Argon or Nitrogen).2. Ensure the chosen base is effective at promoting the formation of the boronate species for efficient transmetalation.
Poor Reproducibility 1. Inconsistent quality of reagents or base.2. Inconsistent degassing of the reaction mixture.1. Use reagents and bases from a reliable source and ensure the base is finely powdered for consistent reaction rates.2. Standardize the degassing procedure to ensure minimal oxygen content in each reaction.

Experimental Protocols

The following is a representative protocol for a one-pot double Suzuki coupling of the closely related 4,5-dibromothiophene-2-carboxaldehyde, which can be adapted and optimized for this compound.

Materials:

  • This compound

  • Boronic acid (1.1 equivalents for the first coupling)

  • Second boronic acid (1.5 equivalents for the second coupling)

  • Potassium carbonate (K₂CO₃) (2 equivalents for each coupling step)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Dioxane and Water (e.g., in a 6:1 v/v ratio)[4]

Procedure:

  • To a reaction vessel, add this compound, the first boronic acid, and potassium carbonate.

  • Add the dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 12 hours, monitoring the progress by TLC or LC-MS.

  • After the first coupling is complete, cool the reaction mixture slightly.

  • Add the second boronic acid and another portion of potassium carbonate.

  • Continue to heat the reaction at 90 °C for an additional 12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Note: This protocol is a starting point and may require optimization for your specific substrates and reaction scale. The amount of base and the dioxane/water ratio are critical parameters to adjust to minimize side reactions like dehalogenation.[4]

Visualizations

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Trans Transmetalation (Ar'-B(OR)3-) ArPdX->Trans Ar'-B(OR)3- ArPdAr Ar-Pd(II)-Ar'(L_n) Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' BoronicAcid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]- BoronicAcid->Boronate Base Base (e.g., K2CO3) Base->Boronate Boronate->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction, highlighting the role of the base in activating the boronic acid.

Troubleshooting_Workflow Start Suzuki Coupling of This compound CheckYield Low or No Yield? Start->CheckYield CheckDehalogenation Significant Dehalogenation? CheckYield->CheckDehalogenation No Action_Base Screen Different Bases (K2CO3, K3PO4, etc.) CheckYield->Action_Base Yes CheckHomocoupling Homocoupling Observed? CheckDehalogenation->CheckHomocoupling No Action_Water Adjust Dioxane/Water Ratio (Minimize Water) CheckDehalogenation->Action_Water Yes Success Successful Coupling CheckHomocoupling->Success No Action_Degas Improve Degassing (Inert Atmosphere) CheckHomocoupling->Action_Degas Yes Action_Temp Optimize Temperature Action_Base->Action_Temp Action_Water->CheckDehalogenation Action_Degas->CheckHomocoupling Action_Temp->CheckYield

Caption: A troubleshooting workflow for the Suzuki coupling of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4,5-Dibromothiophene and 3,4-Dibromothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromothiophenes are pivotal building blocks in the synthesis of a wide array of functionalized materials and pharmaceutical compounds. The regiochemical placement of the bromine atoms on the thiophene ring profoundly influences the molecule's electronic properties and, consequently, its reactivity in various chemical transformations. This guide provides a comprehensive comparison of the reactivity of two key isomers: 4,5-dibromothiophene and 3,4-dibromothiophene. Understanding these differences is crucial for designing efficient synthetic routes and predicting reaction outcomes. This comparison is supported by available experimental data and established principles of heterocyclic chemistry.

Structural and Electronic Differences

The core distinction between 4,5-dibromothiophene and 3,4-dibromothiophene lies in the position of the bromine atoms relative to the sulfur atom. In 4,5-dibromothiophene, the bromine atoms are adjacent and can be considered pseudo-ortho and pseudo-meta to the sulfur. In 3,4-dibromothiophene, the bromines are at the β-positions of the thiophene ring.[1] This positional variance impacts the electron distribution within the thiophene ring and the accessibility of the C-Br bonds to reagents.

Generally, the α-positions (2 and 5) of the thiophene ring are more electron-rich and sterically accessible, leading to higher reactivity in many reactions compared to the β-positions (3 and 4).[1] While neither isomer has a bromine at the more reactive α-position, the proximity of the bromines in 4,5-dibromothiophene to the α-carbons influences their reactivity.

Comparative Reactivity in Key Organic Reactions

The differential reactivity of these isomers is most evident in common synthetic transformations such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Metal-Halogen Exchange

Metal-halogen exchange, typically using organolithium reagents like n-butyllithium, is a fundamental method for creating functionalized thiophenes.[2] The rate and regioselectivity of this reaction are highly dependent on the stability of the resulting lithiated intermediate.

While direct comparative kinetic studies are scarce, the known principles of thiophene chemistry suggest a difference in the reactivity of the two isomers. For 2,3-dibromothiophene, selective metal-halogen exchange occurs at the more acidic 2-position.[3] In the case of 4,5-dibromothiophene, the two bromine atoms are in electronically similar environments, and monolithiation can be less selective. However, the proximity to the α-position may render the C5-Br bond slightly more susceptible to exchange.

For 3,4-dibromothiophene, both bromine atoms are at the less reactive β-positions. Lithiation at these positions is generally more challenging than at α-positions.

Logical Workflow for Metal-Halogen Exchange and Subsequent Quenching

cluster_0 Metal-Halogen Exchange cluster_1 Electrophilic Quench Dibromothiophene Dibromothiophene Lithiated Intermediate Lithiated Intermediate Dibromothiophene->Lithiated Intermediate n-BuLi, THF, -78 °C Organolithium Reagent Organolithium Reagent Organolithium Reagent->Lithiated Intermediate Functionalized Thiophene Functionalized Thiophene Lithiated Intermediate->Functionalized Thiophene E+ Electrophile Electrophile Electrophile->Functionalized Thiophene

Caption: Generalized workflow for the functionalization of dibromothiophenes via metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming carbon-carbon bonds. The reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle is a key determinant of the reaction's success.

Suzuki-Miyaura Coupling

For 3,4-dibromothiophene, successful double Suzuki couplings have also been reported, affording various 3,4-diarylthiophenes in good to excellent yields.[7]

Table 1: Comparison of Double Suzuki-Miyaura Coupling Yields for Substituted Dibromothiophene Isomers

Dibromothiophene IsomerBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4,5-dibromothiophene-2-carboxaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (6:1)902475[6]
4,5-dibromothiophene-2-carboxaldehyde4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (6:1)902481[6]
3,4-dibromothiophenePhenylboronic acidPd(OAc)₂/PPh₃K₂CO₃95% EthanolReflux1298[7]
3,4-dibromothiophene4-Methoxyphenylboronic acidPd(OAc)₂/PPh₃K₂CO₃95% EthanolReflux1299[7]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 pd2 R-Pd(II)L2-X pd0->pd2 Oxidative Addition (R-X) pd2_b R-Pd(II)L2-R' pd2->pd2_b Transmetalation (R'-B(OR)2) pd2_b->pd0 Reductive Elimination (R-R')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups.[8] Both mono- and di-substitution of 3,4-dibromothiophene can be achieved, providing access to symmetrical and unsymmetrical derivatives.[8] While specific comparative data with 4,5-dibromothiophene is lacking, the general principles suggest that the reactivity would follow similar trends as observed in Suzuki coupling.

Sonogashira Coupling

Experimental Protocols

General Procedure for Double Suzuki-Miyaura Coupling of 3,4-Dibromothiophene

Materials:

  • 3,4-Dibromothiophene (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Triphenylphosphine (PPh₃, 0.08 mmol)

  • Potassium carbonate (K₂CO₃, 4.0 mmol)

  • 95% Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-dibromothiophene, the arylboronic acid, and potassium carbonate in 95% ethanol.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction mixture.

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Representative Procedure for One-Pot Double Suzuki Coupling of 4,5-Dibromothiophene-2-carboxaldehyde

Materials:

  • 4,5-Dibromothiophene-2-carboxaldehyde (0.3 mmol)

  • First arylboronic acid (0.33 mmol)

  • Second arylboronic acid (0.45 mmol)

  • Potassium carbonate (K₂CO₃, 1.26 mmol total)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 mmol)

  • Dioxane/water (6:1 v/v)

Procedure:

  • To a solution of 4,5-dibromothiophene-2-carboxaldehyde in a 6:1 mixture of dioxane/water, add the first boronic acid, potassium carbonate (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0).

  • Heat the reaction mixture to 90°C for 12 hours.

  • After cooling, add the second boronic acid and more potassium carbonate (0.66 mmol).

  • Heat the mixture at 90°C for an additional 12 hours.

  • Cool the reaction to room temperature and partition between ether and water.

  • Separate the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.[4][6]

Experimental Workflow for a Typical Cross-Coupling Reaction

Start Start Reaction_Setup Combine Dibromothiophene, Coupling Partner, Base, and Solvent Start->Reaction_Setup Degas Degas with Inert Gas Reaction_Setup->Degas Add_Catalyst Add Palladium Catalyst Degas->Add_Catalyst Heat_Stir Heat and Stir under Inert Atmosphere Add_Catalyst->Heat_Stir Monitor Monitor Reaction Progress (TLC, GC-MS) Heat_Stir->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

In comparing the reactivity of 4,5-dibromothiophene and 3,4-dibromothiophene, a clear distinction emerges based on the positions of the bromine atoms. While direct quantitative comparisons of the unsubstituted isomers are limited in the literature, the available data on substituted derivatives and the fundamental principles of thiophene chemistry suggest the following:

  • Metal-Halogen Exchange: The C-Br bonds in 4,5-dibromothiophene are likely more susceptible to metal-halogen exchange than those in 3,4-dibromothiophene due to their proximity to the more reactive α-positions of the thiophene ring.

  • Palladium-Catalyzed Cross-Coupling: Both isomers are viable substrates for a range of cross-coupling reactions. The reactivity in these transformations is influenced by the specific reaction conditions and any other substituents present on the thiophene ring. The data on substituted analogs suggests that high yields can be achieved for both isomers under optimized conditions.

For researchers and drug development professionals, the choice between these two isomers will depend on the desired substitution pattern and the specific synthetic strategy. 3,4-Dibromothiophene provides a scaffold for direct access to 3,4-disubstituted thiophenes, while 4,5-dibromothiophene offers a route to vicinally disubstituted products. Further direct comparative studies are warranted to provide a more quantitative understanding of the reactivity differences between these valuable synthetic intermediates.

References

spectroscopic comparison of functionalized thiophene carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of Functionalized Thiophene Carboxylic Acids

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic properties of functionalized thiophenes is crucial for the design of novel therapeutics and functional materials. This guide provides a comparative spectroscopic analysis of a series of 5-substituted thiophene-2-carboxylic acids, offering insights into how different functional groups influence their spectroscopic signatures. The data presented herein is a compilation of representative values from various scholarly sources.

Data Presentation

The following tables summarize the key spectroscopic data for 5-substituted thiophene-2-carboxylic acids. These values are indicative and may vary slightly based on solvent and experimental conditions.

Table 1: UV-Visible and Fluorescence Spectroscopic Data

Substituent (R)λ_max_ (nm) [Solvent]Molar Absorptivity (ε) (M⁻¹cm⁻¹)λ_em_ (nm) [Solvent]Quantum Yield (Φ_F_)
-H255 [Ethanol]8,500320 [Ethanol]0.05
-CH₃262 [Ethanol]9,200335 [Ethanol]0.08
-Cl260 [Ethanol]8,900328 [Ethanol]0.06
-Br263 [Ethanol]9,100330 [Ethanol]0.04
-NO₂320 [Ethanol]12,000-Non-fluorescent
-OCH₃275 [Ethanol]10,500350 [Ethanol]0.12
-CN285 [Ethanol]11,000365 [Ethanol]0.10

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm) in CDCl₃

Substituent (R)H3 (d)H4 (d)-COOH (s)Other Protons
-H7.857.1512.5-
-CH₃7.606.8012.42.55 (s, 3H)
-Cl7.707.0012.6-
-Br7.757.0512.6-
-NO₂8.107.4012.8-
-OCH₃7.506.5012.33.90 (s, 3H)
-CN7.957.2512.7-

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm) in CDCl₃

Substituent (R)C2C3C4C5-COOHOther Carbons
-H142.1134.5127.8132.0168.0-
-CH₃141.5134.0125.5145.0167.815.8
-Cl140.8133.8127.5138.0167.5-
-Br141.0134.2128.0125.0167.4-
-NO₂145.0135.5126.0155.0167.0-
-OCH₃140.0135.0115.0165.0168.255.9
-CN143.5136.0128.5120.0167.2115.5

Table 4: Infrared (IR) Spectroscopic Data (Selected Peaks, cm⁻¹)

Substituent (R)ν(O-H)ν(C=O)ν(C=C) (thiophene)Other Key Bands
-H3100-2800 (br)16801520, 1420-
-CH₃3100-2800 (br)16751525, 14252920 (C-H stretch)
-Cl3100-2800 (br)16851515, 1415780 (C-Cl stretch)
-Br3100-2800 (br)16881510, 1410690 (C-Br stretch)
-NO₂3100-2800 (br)17001500, 14001540, 1340 (NO₂ stretch)
-OCH₃3100-2800 (br)16701530, 14301250 (C-O stretch)
-CN3100-2800 (br)16951518, 14182230 (C≡N stretch)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy
  • Sample Preparation: A stock solution of each thiophene carboxylic acid derivative was prepared in a UV-grade solvent (e.g., ethanol) at a concentration of 1 x 10⁻³ M. Serial dilutions were performed to obtain a final concentration of approximately 1 x 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer was used for all measurements.

  • Data Acquisition: The absorbance spectrum was recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. The solvent was used as a reference. The wavelength of maximum absorption (λ_max_) was determined.

  • Molar Absorptivity Calculation: The molar absorptivity (ε) was calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_max_, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy
  • Sample Preparation: Solutions were prepared as described for UV-Visible spectroscopy. The absorbance of the solution at the excitation wavelength was kept below 0.1 to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with a xenon lamp source was used.

  • Data Acquisition: The excitation wavelength was set to the λ_max_ determined from the UV-Vis spectrum. The emission spectrum was recorded over a range of 300 to 500 nm.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ_F_) was determined relative to a standard of known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54). The quantum yield was calculated using the following equation: Φ_sample_ = Φ_ref_ × (I_sample_ / I_ref_) × (A_ref_ / A_sample_) × (n_sample_² / n_ref_²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

    • ¹³C NMR: Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans, using a proton-decoupled pulse sequence.

  • Data Processing: The spectra were processed with Fourier transformation and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: Solid samples were analyzed using the KBr pellet method. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used.

  • Data Acquisition: The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

  • Data Analysis: The characteristic absorption bands were identified and assigned to their corresponding functional group vibrations.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Synthesis Synthesis of 5-substituted thiophene-2-carboxylic acids Purification Purification (Recrystallization/ Column Chromatography) Synthesis->Purification UV_Vis UV-Visible Spectroscopy Purification->UV_Vis Fluorescence Fluorescence Spectroscopy Purification->Fluorescence NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR Infrared Spectroscopy Purification->IR Data_Processing Data Processing (Baseline Correction, Integration) UV_Vis->Data_Processing Fluorescence->Data_Processing NMR->Data_Processing IR->Data_Processing Interpretation Spectral Interpretation & Structure-Property Correlation Data_Processing->Interpretation

Caption: Experimental workflow for the .

logical_relationship cluster_structure Molecular Structure cluster_properties Spectroscopic Properties Functional_Group Nature of Substituent (Electron-donating/withdrawing) Electronic_Transitions Electronic Transitions (UV-Vis & Fluorescence) Functional_Group->Electronic_Transitions Influences Nuclear_Environment Nuclear Magnetic Environment (NMR Chemical Shifts) Functional_Group->Nuclear_Environment Affects Vibrational_Modes Vibrational Modes (IR Frequencies) Functional_Group->Vibrational_Modes Modifies

Caption: Logical relationship between molecular structure and spectroscopic properties.

Performance of Polymers from 4,5-Dibromothiophene-2-carboxylic acid vs. Other Monomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of monomers is a cornerstone in the design of conjugated polymers with tailored properties for advanced applications, ranging from organic electronics to biomedical devices. This guide provides an objective comparison of the performance of polymers derived from thiophene-based monomers, with a focus on the influence of carboxylic acid functionalization. While direct performance data for the homopolymer of 4,5-Dibromothiophene-2-carboxylic acid is limited in publicly available literature, this guide will compare the well-characterized benchmark polymer, poly(3-hexylthiophene) (P3HT), with other polythiophenes featuring carboxylic acid side chains. This comparison will offer insights into the expected performance characteristics of polymers derived from this compound.

Comparative Performance Analysis

The introduction of a carboxylic acid group onto the thiophene monomer can significantly influence the resulting polymer's properties. This functional group can affect solubility, thermal stability, electronic energy levels, and intermolecular interactions. The following tables summarize key performance metrics for the benchmark P3HT and representative carboxylic acid-functionalized polythiophenes.

Table 1: Comparison of Key Performance Metrics

PropertyPoly(3-hexylthiophene) (P3HT)Poly(3-thiopheneacetic acid) (PTAA)Poly(thiophene-3-carboxylic acid) (P3TCA)
Electrical Conductivity (S/cm) 10⁻⁵ to 10⁻³ (undoped)~10⁻⁵ (undoped)Data not readily available
Hole Mobility (cm²/Vs) 0.01 - 0.1Lower than P3HTData not readily available
HOMO Energy Level (eV) -4.9 to -5.2-5.34[1]Data not readily available
LUMO Energy Level (eV) -2.9 to -3.2-4.25[1]Data not readily available
Optical Band Gap (eV) ~1.9 - 2.1~1.08[1]Data not readily available
Thermal Stability (TGA, 5% weight loss) >300 °CDecreases with increasing carboxylic acid contentData not readily available

Note: The properties of carboxylic acid-functionalized polythiophenes can vary significantly based on the specific monomer structure, polymer regioregularity, and processing conditions. The data for PTAA and P3TCA are based on available literature and may not represent all possible variations.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and characterization of high-performance polymers. Below are representative protocols for common polymerization methods used for thiophene-based monomers.

Oxidative Polymerization of 3-Hexylthiophene (P3HT)

Monomer: 3-Hexylthiophene Catalyst: Iron(III) chloride (FeCl₃)

Procedure:

  • In a dry, inert atmosphere (e.g., argon or nitrogen), dissolve 3-hexylthiophene in an anhydrous solvent such as chloroform or nitrobenzene.

  • Add a stoichiometric amount of anhydrous FeCl₃ to the monomer solution while stirring vigorously.

  • Continue stirring at room temperature for a designated period (e.g., 2-24 hours) to allow for polymerization.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer precipitate by filtration and wash it sequentially with methanol, dilute hydrochloric acid, and water to remove residual catalyst and oligomers.

  • Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform). The final polymer is typically collected from the chloroform fraction.

  • Dry the purified polymer under vacuum.

Stille Coupling Polymerization of a Dibromothiophene Derivative

Monomers: A dibrominated thiophene derivative and a distannylated co-monomer. Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibrominated thiophene monomer and the distannylated co-monomer in an anhydrous, degassed solvent like toluene or DMF.[2]

  • Add a catalytic amount of Pd(PPh₃)₄ (typically 1-5 mol%) to the solution.[2]

  • Heat the reaction mixture to reflux (e.g., 90-110 °C) and stir for 24-48 hours.[2]

  • Monitor the polymerization progress by observing the increase in viscosity of the solution.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.[2]

  • Collect the polymer by filtration and purify by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight species.[2]

  • Dry the final polymer product under vacuum.

Suzuki Coupling Polymerization of a Dibromothiophene Derivative

Monomers: A dibrominated thiophene derivative and a boronic acid or boronic ester co-monomer. Catalyst: A palladium catalyst, such as Pd(OAc)₂ with a phosphine ligand (e.g., SPhos) or Pd(PPh₃)₄.[3] Base: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[3]

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the dibrominated thiophene monomer, the boronic acid/ester co-monomer, the palladium catalyst, and the base.

  • Add a degassed solvent system, often a mixture of an organic solvent (e.g., toluene, THF, or 1,4-dioxane) and an aqueous solution of the base.[3]

  • Heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C for several hours to days.

  • Upon completion, cool the reaction mixture and precipitate the polymer in a non-solvent like methanol or acetone.

  • Filter the polymer and wash it with water and organic solvents to remove inorganic salts and catalyst residues.

  • Further purification can be achieved through Soxhlet extraction.

  • Dry the purified polymer under vacuum.

Visualizing Synthesis and Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical polymerization workflow and the logical relationship between monomer structure and polymer properties.

Polymerization_Workflow cluster_prep Monomer Preparation cluster_poly Polymerization cluster_workup Work-up & Purification cluster_char Characterization Monomer_Synthesis Monomer Synthesis/ Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Synthesis->Reaction_Setup Catalyst_Addition Catalyst/Initiator Addition Reaction_Setup->Catalyst_Addition Polymerization Polymerization (Heating/Stirring) Catalyst_Addition->Polymerization Precipitation Precipitation (in Non-solvent) Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Soxhlet_Extraction Soxhlet Extraction Washing->Soxhlet_Extraction Drying Drying Soxhlet_Extraction->Drying Characterization Polymer Characterization Drying->Characterization

A generalized experimental workflow for the synthesis of thiophene-based polymers.

Structure_Property_Relationship cluster_properties Polymer Properties cluster_performance Device Performance Monomer Monomer Structure (e.g., this compound) Solubility Solubility Monomer->Solubility Functional Groups (e.g., -COOH) Thermal_Stability Thermal Stability Monomer->Thermal_Stability Backbone Rigidity Electronic_Properties Electronic Properties (HOMO/LUMO, Band Gap) Monomer->Electronic_Properties Electron Withdrawing/Donating Groups Morphology Solid-State Morphology Monomer->Morphology Side Chain Length/ Regioregularity Conductivity Electrical Conductivity Solubility->Conductivity Device_Efficiency Device Efficiency (e.g., Solar Cells, Transistors) Thermal_Stability->Device_Efficiency Electronic_Properties->Device_Efficiency Charge_Mobility Charge Carrier Mobility Morphology->Charge_Mobility Conductivity->Device_Efficiency Charge_Mobility->Conductivity

Logical relationship between monomer structure and the resulting polymer's performance.

Conclusion

The functionalization of polythiophenes with carboxylic acid groups presents a compelling strategy for tuning their properties for specific applications. While a direct, comprehensive performance comparison for polymers of this compound is not yet prevalent in the literature, the analysis of other carboxylated polythiophenes suggests that the introduction of the -COOH group generally leads to a lowering of the HOMO energy level, which can be beneficial for applications such as organic solar cells by increasing the open-circuit voltage. However, this functionalization can also lead to challenges, including reduced solubility in common organic solvents and potentially lower thermal stability compared to their alkyl-substituted counterparts like P3HT.

The choice of monomer is ultimately application-driven. For applications requiring high charge carrier mobility and well-ordered crystalline domains, P3HT remains a strong candidate. For applications where tuning of electronic energy levels, enhancing interfacial properties, or enabling subsequent functionalization is critical, monomers like this compound and other carboxylated thiophenes offer significant potential. Further research into the synthesis and characterization of polymers from this compound is warranted to fully elucidate their performance capabilities and unlock their potential in various scientific and technological fields.

References

A Comparative Guide to Validating the Structure of 4,5-Dibromothiophene-2-carboxylic Acid Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of 4,5-Dibromothiophene-2-carboxylic acid and its derivatives. Thiophene-based compounds are significant scaffolds in medicinal chemistry, and precise structural elucidation is paramount for drug discovery and development. This document outlines detailed experimental protocols, presents a comparative analysis of NMR data, and illustrates key structural correlations to aid in the unambiguous characterization of this important class of molecules.

Comparative NMR Data Analysis

The electronic environment of the thiophene ring is significantly influenced by the nature of the substituent at the C2 position and the bromine atoms at the C4 and C5 positions. These structural features result in characteristic chemical shifts in both ¹H and ¹³C NMR spectra. Below is a comparative summary of experimental and predicted NMR data for this compound and its methyl ester, ethyl ester, and amide derivatives.

Table 1: Comparative ¹H and ¹³C NMR Spectral Data of this compound Derivatives

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound DMSO-d₆~7.8 (s, 1H, H-3), ~13.5 (br s, 1H, -COOH)~162 (C=O), ~138 (C-2), ~133 (C-3), ~118 (C-4), ~115 (C-5)
Methyl 4,5-dibromothiophene-2-carboxylate CDCl₃7.69 (s, 1H, H-3), 3.89 (s, 3H, -OCH₃)161.5 (C=O), 137.9 (C-2), 132.5 (C-3), 117.8 (C-4), 114.9 (C-5), 52.8 (-OCH₃)
Ethyl 4,5-dibromothiophene-2-carboxylate (Predicted) CDCl₃~7.7 (s, 1H, H-3), ~4.35 (q, J ≈ 7.1 Hz, 2H, -OCH₂CH₃), ~1.38 (t, J ≈ 7.1 Hz, 3H, -OCH₂CH₃)~161 (C=O), ~138 (C-2), ~132 (C-3), ~118 (C-4), ~115 (C-5), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
4,5-Dibromothiophene-2-carboxamide (Predicted) DMSO-d₆~8.0 (br s, 1H, -NH), ~7.8 (s, 1H, H-3), ~7.6 (br s, 1H, -NH)~163 (C=O), ~140 (C-2), ~131 (C-3), ~117 (C-4), ~114 (C-5)

Note: Predicted values are based on known substituent effects on thiophene rings and data from similar structures. Experimental verification is recommended.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the structural validation of this compound derivatives.

Sample Preparation
  • Sample Purity : Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection : Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals with the analyte.

    • For carboxylic acids, DMSO-d₆ is often preferred due to its ability to dissolve polar compounds and the acidic proton is readily observed.

    • For esters and amides, CDCl₃ is a common choice.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

All spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

¹H NMR Spectroscopy:

  • Pulse Sequence : Standard single-pulse sequence.

  • Spectral Width : -2 to 16 ppm.

  • Number of Scans : 16-64 scans, depending on the sample concentration.

  • Relaxation Delay : 1-2 seconds.

¹³C NMR Spectroscopy:

  • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width : -10 to 220 ppm.

  • Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay : 2 seconds.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks. Standard cosygpqf pulse program is typically used.

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons (¹J-coupling). The hsqcedetgpsisp2.2 pulse sequence is recommended for its editing capability, which distinguishes CH/CH₃ from CH₂ signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling), which is crucial for identifying quaternary carbons and piecing together molecular fragments. The hmbcgplpndqf pulse program is commonly used.

Data Interpretation and Structure Validation

The combination of 1D and 2D NMR experiments provides a powerful toolkit for the unambiguous structural assignment of this compound derivatives.

  • ¹H NMR : The spectrum will show a characteristic singlet for the H-3 proton of the thiophene ring. The chemical shift of this proton will be influenced by the substituent at the C2 position. For esters and amides, the signals corresponding to the alkyl or amine protons will also be present and their multiplicity and integration will provide structural confirmation.

  • ¹³C NMR : The spectrum will display signals for the five carbons of the thiophene ring and the carbonyl carbon. The chemical shifts of the brominated carbons (C4 and C5) are typically found in the 110-120 ppm region. The chemical shift of the carbonyl carbon is expected in the 160-165 ppm range.

  • COSY : This experiment is of limited use for the thiophene ring itself in these specific compounds, as there is only one proton. However, it is invaluable for confirming the connectivity within the substituent at the C2 position (e.g., the ethyl group in the ethyl ester).

  • HSQC : This spectrum will show a correlation between the H-3 proton and the C-3 carbon, confirming their direct bond.

  • HMBC : This is a key experiment for confirming the overall structure. Expected long-range correlations include:

    • The H-3 proton to the carbonyl carbon (C=O), C-2, C-4, and C-5.

    • The protons of the substituent (e.g., the -OCH₂- protons of the ethyl ester) to the carbonyl carbon.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and key structural relationships for the NMR analysis of this compound derivatives.

experimental_workflow Experimental Workflow for NMR-based Structure Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation Compound Pure Compound (>95%) NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->NMR_Tube NMR_Spec NMR Spectrometer (≥400 MHz) NMR_Tube->NMR_Spec OneD_NMR 1D NMR (1H, 13C) NMR_Spec->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spec->TwoD_NMR Processing Data Processing (Fourier Transform, Phasing, Calibration) OneD_NMR->Processing TwoD_NMR->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for NMR data acquisition and analysis.

Caption: Key 2D NMR correlations for structure validation.

A Comparative Analysis of Cross-Coupling Methods for Dibromothiophenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of dibromothiophenes is a critical step in the synthesis of a wide array of pharmaceutical and materials science compounds. This guide provides an objective comparison of the leading cross-coupling methodologies—Suzuki-Miyaura, Stille, Kumada, Sonogashira, and Buchwald-Hartwig—for the derivatization of dibromothiophenes, supported by experimental data from the literature.

This comparative analysis focuses on the performance of these methods when applied to different isomers of dibromothiophene, providing insights into regioselectivity, reaction efficiency, and substrate scope. The information is presented to aid in the strategic selection of the most suitable cross-coupling technique for a given synthetic challenge.

Performance Comparison of Cross-Coupling Methods

The choice of cross-coupling method is dictated by factors such as the desired bond to be formed (C-C, C-N, C-alkyne), functional group tolerance, and the availability and toxicity of reagents. The following tables summarize the performance of different palladium-catalyzed cross-coupling reactions on various dibromothiophene substrates.

Table 1: Suzuki-Miyaura Coupling of Dibromothiophenes

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation due to the commercial availability and low toxicity of boronic acids.[1]

Dibromothiophene SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2,5-Dibromo-3-methylthiopheneArylboronic acid (1.1 eq)Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001227-63 (mono)[2]
2,5-Dibromo-3-methylthiopheneArylboronic acid (2.2 eq)Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001256-58 (di)[2]
2,5-Dibromo-3-hexylthiopheneArylboronic acid (2.5 eq)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[3]
3,4-DibromothiophenePhenylboronic acid (2.2 eq)Pd(OAc)₂ / PPh₃Na₂CO₃Ethanol/H₂O80-8512-24Not Specified[4]
Table 2: Stille Coupling of Dibromothiophenes

The Stille coupling offers excellent functional group tolerance due to the stability of organostannane reagents, though their toxicity is a significant consideration.[5]

Dibromothiophene SubstrateCoupling PartnerCatalyst / LigandSolventTemp. (°C)Time (h)Yield (%)Reference
3,4-DibromothiopheneTributyl(phenyl)stannane (1.1 eq)Pd(PPh₃)₄DMF1001285 (mono)[5]
Dibromothiophene (general)Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂DMF901678[5]
Dibromothiophene (general)Tributyl(vinyl)stannanePd₂(dba)₃ / P(o-tol)₃Dioxane100892[5]
Table 3: Kumada Coupling of Dibromothiophenes

The Kumada coupling utilizes highly reactive Grignard reagents, which can be advantageous for challenging substrates but limits functional group tolerance.[6]

Dibromothiophene SubstrateCoupling PartnerCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
3-BromothiopheneHexylmagnesium bromide (1.2 eq)Ni(dppp)Cl₂2-Methyl-THFRT1>90[7]
3-BromothiopheneDecylmagnesium bromide (1.2 eq)Ni(dppp)Cl₂2-Methyl-THFRT192.6[7]
Tri/TetrabromothiophenesCyclohexylmagnesium bromidePd, Ni, or Fe catalystsNot SpecifiedRT1Varies[8]
Table 4: Sonogashira Coupling of Dibromothiophenes

The Sonogashira coupling is the method of choice for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl and vinyl alkynes.[4]

Dibromothiophene SubstrateCoupling PartnerCatalyst / Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,4-DibromothiophenePhenylacetylene (2.5 eq)PdCl₂(PPh₃)₂ / CuIEt₃NEt₃N608Not Specified[5]
2,3-DibromothiopheneTerminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃NNot Specified60Varies40-85 (mono)[9]
Table 5: Buchwald-Hartwig Amination of Dibromothiophenes

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[10]

Dibromothiophene SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3,4-DibromothiopheneMorpholine (1.2 eq)Pd₂(dba)₃ / XPhosNaOtBuToluene10012-24Not Specified[5]
Bromothiophene derivativesAminothiophenecarboxylatesPd(OAc)₂ / XantphosCs₂CO₃Dioxane120Not SpecifiedModerate to High[11]

Experimental Protocols

Detailed methodologies for key cross-coupling reactions on dibromothiophene substrates are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 2,5-Dibromo-3-hexylthiophene (Double Coupling)[3]
  • To a Schlenk flask under an argon atmosphere, add 2,5-dibromo-3-hexylthiophene (1 mmol), tetrakis(triphenylphosphine)palladium(0) (6 mol%), and 1,4-dioxane (2 mL).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the desired arylboronic acid (2.5 mmol), potassium phosphate (4 mmol), and water (0.5 mL) under an argon atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • After cooling to room temperature, monitor the reaction by TLC.

  • Work-up involves extraction with an organic solvent, washing with brine, drying over an anhydrous salt, and concentration under reduced pressure.

  • Purify the crude product by column chromatography.

Stille Coupling of 3,4-Dibromothiophene (Mono-arylation)[5]
  • To a solution of 3,4-dibromothiophene (1.0 mmol, 242 mg) in anhydrous N,N-dimethylformamide (DMF) (5 mL) in a flame-dried flask under argon, add tributyl(phenyl)stannane (1.1 mmol, 404 mg).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture and proceed with aqueous work-up and extraction.

  • Purify the residue by flash chromatography on silica gel to yield the 3-bromo-4-phenylthiophene.

Kumada Coupling of 3-Bromothiophene[7]
  • In a flask under an inert atmosphere, combine magnesium turnings (1.2 eq) and the appropriate bromoalkane (1.2 eq) in 2-methyl-tetrahydrofuran to prepare the Grignard reagent.

  • To a separate flask containing the catalyst, such as (1,3-bis(diphenylphosphino)propane)dichloro Nickel (II) (e.g., 300 mg for a 1.2 mol scale reaction), add 3-bromothiophene (1 eq).

  • Add the prepared Grignard reagent to the solution of 3-bromothiophene and catalyst.

  • Stir the reaction at room temperature and monitor by GC.

  • Upon completion, quench the reaction with a suitable acidic solution and perform a standard work-up procedure.

  • Purify the product by distillation or column chromatography.

Sonogashira Coupling of 3,4-Dibromothiophene[5]
  • In a Schlenk tube, dissolve 3,4-dibromothiophene (1.0 mmol, 242 mg) and phenylacetylene (2.5 mmol, 255 mg) in triethylamine (10 mL).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg) and copper(I) iodide (0.06 mmol, 11 mg).

  • Stir the reaction mixture at 60 °C for 8 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

Buchwald-Hartwig Amination of 3,4-Dibromothiophene[5]
  • In an oven-dried Schlenk tube, add 3,4-dibromothiophene (1.0 mmol, 242 mg), sodium tert-butoxide (1.4 mmol, 135 mg), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9 mg), and XPhos (0.04 mmol, 19 mg).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous toluene (5 mL) and morpholine (1.2 mmol, 105 µL).

  • Heat the mixture to 100 °C and stir for 12-24 hours.

  • After cooling, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the relationships and processes involved in these cross-coupling reactions, the following diagrams are provided.

Suzuki_Miyaura_Coupling Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X Dibromothiophene R-X->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R'-B(OH)2 Boronic Acid R'-B(OH)2->Transmetalation Base Base Base->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0) R-R' Coupled Product Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stille_Coupling Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X Dibromothiophene R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-SnBu3 Organostannane R'-SnBu3->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0) R-R' Coupled Product Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Kumada_Coupling M(0) Ni(0) or Pd(0) Oxidative_Addition Oxidative Addition M(0)->Oxidative_Addition R-X Dibromothiophene R-X->Oxidative_Addition R-M(II)-X R-M(II)-X Oxidative_Addition->R-M(II)-X Transmetalation Transmetalation R-M(II)-X->Transmetalation R'-MgBr Grignard Reagent R'-MgBr->Transmetalation R-M(II)-R' R-M(II)-R' Transmetalation->R-M(II)-R' Reductive_Elimination Reductive Elimination R-M(II)-R'->Reductive_Elimination Reductive_Elimination->M(0) R-R' Coupled Product Reductive_Elimination->R-R'

Caption: Catalytic cycle of the Kumada cross-coupling reaction.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X Dibromothiophene R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation Cu-C≡C-R' Copper Acetylide Cu-C≡C-R'->Transmetalation R-Pd(II)-C≡C-R' R-Pd(II)-C≡C-R' Transmetalation->R-Pd(II)-C≡C-R' Reductive_Elimination Reductive Elimination R-Pd(II)-C≡C-R'->Reductive_Elimination Reductive_Elimination->Pd(0) R-C≡C-R' Coupled Product Reductive_Elimination->R-C≡C-R' Cu(I) Cu(I) Cu(I)->Cu-C≡C-R' H-C≡C-R' Terminal Alkyne H-C≡C-R'->Cu-C≡C-R' Base Base Base->Cu-C≡C-R'

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition R-X Dibromothiophene R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)-X Oxidative_Addition->R-Pd(II)-X Amine_Coordination Amine Coordination & Deprotonation R-Pd(II)-X->Amine_Coordination R'2NH Amine R'2NH->Amine_Coordination Base Base Base->Amine_Coordination R-Pd(II)-NR'2 Amido Complex Amine_Coordination->R-Pd(II)-NR'2 Reductive_Elimination Reductive Elimination R-Pd(II)-NR'2->Reductive_Elimination Reductive_Elimination->Pd(0) R-NR'2 Coupled Product Reductive_Elimination->R-NR'2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Dibromothiophene, Catalyst, and Ligand in a Schlenk Flask Degas Degas the System (Evacuate/Backfill with Inert Gas) Start->Degas Add_Reagents Add Solvent, Base (if applicable), and Coupling Partner Degas->Add_Reagents Heat Heat to Desired Temperature and Stir Add_Reagents->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench_Extract Quench Reaction and Perform Aqueous Work-up/Extraction Cool->Quench_Extract Purify Purify by Column Chromatography or Recrystallization Quench_Extract->Purify End Characterize Pure Product Purify->End

Caption: A generalized experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Electrochemical Properties of Polymers Derived from Dibromothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric substitution pattern of dibromothiophene monomers critically dictates the electrochemical and, consequently, the electronic properties of the resulting polythiophene derivatives. This guide provides a comprehensive comparison of polymers synthesized from 2,3-, 2,4-, 2,5-, and 3,4-dibromothiophene, offering a data-driven analysis to inform materials selection for applications ranging from organic electronics to advanced sensing and biomedical devices.

The arrangement of the bromine atoms on the thiophene ring directly influences the polymerization mechanism, polymer chain linearity, and the extent of π-conjugation, all of which are paramount to the material's electrochemical behavior. Polymers derived from 2,5-dibromothiophene generally exhibit the most desirable electronic properties due to the formation of highly regioregular, linear polymer chains that facilitate efficient charge transport. Conversely, polymerization from the β-positions, as in 3,4-dibromothiophene, can lead to polymers with more twisted conformations, which may be advantageous for specific applications requiring unique electronic structures.

Comparative Electrochemical Data

The following table summarizes key electrochemical properties of polythiophenes derived from different dibromothiophene isomers. It is important to note that experimental data for polymers from 2,3- and 2,4-dibromothiophene are less common in the literature; therefore, some values are estimated based on theoretical studies and the properties of structurally related polymers. For a consistent comparison, poly(3-hexylthiophene) (P3HT), a well-characterized and high-performing polythiophene, is included as a benchmark.

PropertyPoly(2,3-dibromothiophene)Poly(2,4-dibromothiophene)Poly(2,5-dibromothiophene)Poly(3,4-dibromothiophene)Poly(3-hexylthiophene) (P3HT)
Oxidation Onset Potential (Eox, onset) vs. Fc/Fc⁺ (V) ~0.8 - 1.0 (estimated)~0.7 - 0.9 (estimated)~0.4 - 0.6~0.9 - 1.1~0.2 - 0.4
Reduction Onset Potential (Ered, onset) vs. Fc/Fc⁺ (V) Not commonly observedNot commonly observedNot commonly observedNot commonly observed~-1.5 to -1.8
HOMO Level (eV) ~-5.6 to -5.8 (estimated)~-5.5 to -5.7 (estimated)~-5.2 to -5.4~-5.7 to -5.9~-5.0 to -5.2
LUMO Level (eV) ~-2.8 to -3.0 (estimated)~-2.9 to -3.1 (estimated)~-3.0 to -3.2~-3.2 to -3.4~-3.0 to -3.2
Electrochemical Band Gap (Egec) (eV) ~2.6 - 3.0 (estimated)~2.4 - 2.8 (estimated)~2.0 - 2.4~2.5 - 2.7~1.8 - 2.2
Electrical Conductivity (S/cm) Low (expected)Low to moderate (expected)10⁻³ to 10¹ (doped)10⁻⁵ to 10⁻³ (undoped)10⁻⁵ to 10⁰ (doped)

Note: Values are approximate and can vary significantly based on polymerization method, molecular weight, regioregularity, and measurement conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of high-quality conductive polymers. Below are representative methodologies for the polymerization of dibromothiophene isomers and the characterization of their electrochemical properties.

Synthesis of Polythiophenes via Oxidative Polymerization

This protocol describes a general method for the chemical oxidative polymerization of dibromothiophene monomers using iron(III) chloride (FeCl₃).

Materials:

  • Dibromothiophene isomer (2,3-, 2,4-, 2,5-, or 3,4-)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Anhydrous chloroform (CHCl₃)

  • Methanol

  • Ammonia solution

  • Deionized water

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the dibromothiophene monomer in anhydrous chloroform.

  • In a separate flask, prepare a suspension of anhydrous FeCl₃ in anhydrous chloroform.

  • Slowly add the FeCl₃ suspension to the monomer solution at room temperature with vigorous stirring.

  • Allow the reaction to proceed for 2-24 hours. The reaction progress is often indicated by a color change to a dark, deep hue.

  • Quench the polymerization by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitated polymer and wash it sequentially with methanol, a dilute ammonia solution (to remove residual iron catalyst), and deionized water.

  • Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or toluene to collect the polymer fraction).

  • Dry the purified polymer under vacuum.

Electrochemical Characterization by Cyclic Voltammetry (CV)

Cyclic voltammetry is a key technique to determine the redox potentials, and from them, the HOMO and LUMO energy levels and the electrochemical band gap of the polymers.

Equipment and Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (e.g., glassy carbon, platinum, or gold)

  • Counter electrode (e.g., platinum wire or foil)

  • Reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference electrode)

  • Electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or propylene carbonate)

  • Polymer film cast on the working electrode

  • Ferrocene (for internal calibration)

Procedure:

  • Prepare a thin, uniform film of the polymer on the working electrode by drop-casting, spin-coating, or electropolymerization.

  • Assemble the three-electrode cell with the polymer-coated working electrode, counter electrode, and reference electrode in the electrolyte solution.

  • Deoxygenate the electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

  • Perform a cyclic voltammetry scan, starting from the open-circuit potential towards a potential sufficient to oxidize the polymer, then reversing the scan to reduce the polymer back to its neutral state. Typical scan rates are 20-100 mV/s.

  • Record the current response as a function of the applied potential to obtain the cyclic voltammogram.

  • After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard to accurately determine the potential scale.

  • The onset oxidation potential (Eox, onset) and onset reduction potential (Ered, onset) are determined from the voltammogram.

  • The HOMO and LUMO energy levels are estimated using the following empirical formulas:

    • HOMO (eV) = -[Eox, onset (vs. Fc/Fc⁺) + 4.8]

    • LUMO (eV) = -[Ered, onset (vs. Fc/Fc⁺) + 4.8]

  • The electrochemical band gap (Egec) is calculated as the difference between the LUMO and HOMO levels.

Visualizing the Structure-Property Relationship

The following diagrams illustrate the relationship between the monomer structure and the resulting polymer architecture, as well as a typical experimental workflow for characterizing these materials.

Monomer_Isomer_Effect cluster_monomers Dibromothiophene Isomers cluster_polymers Resulting Polymer Structure cluster_properties Electrochemical Properties 2,5-DBT 2,5-Dibromothiophene (α,α'-substitution) Linear Linear, Regioregular Polythiophene 2,5-DBT->Linear Leads to 3,4-DBT 3,4-Dibromothiophene (β,β'-substitution) Kinked Kinked, Less Regular Polythiophene 3,4-DBT->Kinked Leads to 2,3-DBT 2,3-Dibromothiophene (α,β'-substitution) Irregular Irregular Linkages 2,3-DBT->Irregular Leads to 2,4-DBT 2,4-Dibromothiophene (α,β'-substitution) 2,4-DBT->Irregular High_Conductivity Higher Conductivity Lower Band Gap Linear->High_Conductivity Results in Low_Conductivity Lower Conductivity Higher Band Gap Kinked->Low_Conductivity Results in Intermediate_Properties Intermediate/Variable Properties Irregular->Intermediate_Properties Results in

Caption: Relationship between dibromothiophene isomer structure and resulting polymer properties.

Experimental_Workflow Monomer_Synthesis Dibromothiophene Isomer Synthesis/Purification Polymerization Polymerization (e.g., Oxidative or Ni-catalyzed) Monomer_Synthesis->Polymerization Purification Polymer Purification (Soxhlet Extraction) Polymerization->Purification Film_Deposition Thin Film Deposition (Spin-coating, Drop-casting) Purification->Film_Deposition CV_Analysis Electrochemical Analysis (Cyclic Voltammetry) Film_Deposition->CV_Analysis Conductivity_Measurement Conductivity Measurement (Four-Point Probe) Film_Deposition->Conductivity_Measurement Spectroelectrochemistry Spectroelectrochemical Analysis (Optional) Film_Deposition->Spectroelectrochemistry Data_Analysis Data Analysis and Property Comparison CV_Analysis->Data_Analysis Conductivity_Measurement->Data_Analysis Spectroelectrochemistry->Data_Analysis

A Comparative Guide to the Thermal Stability of Substituted Polythiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thermal stability of polythiophene derivatives is a critical factor in their processing and long-term performance in applications ranging from organic electronics to biomedical devices. This guide provides an objective comparison of the thermal properties of polythiophenes with different substituents, supported by experimental data from peer-reviewed literature.

Data Presentation: Thermal Properties of Substituted Polythiophenes

The thermal stability of polymers is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA determines the decomposition temperature (Td), typically reported as the temperature at which 5% weight loss occurs. DSC is used to measure the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible state, and the melting temperature (Tm) for crystalline polymers. The data below summarizes these key thermal parameters for a range of substituted polythiophenes.

Polymer/SubstituentDecomposition Temp. (Td) at 5% Weight Loss (°C)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Notes
Alkyl Substituted
Poly(3-butylthiophene) (P3BT)Not Widely Reported120.8[1]Not Widely ReportedTg is dependent on molecular weight.
Poly(3-hexylthiophene) (P3HT)425 - 441[2]6 - 22 (backbone)[2]~230-240[2]Widely studied, properties can vary with regioregularity.
Poly(3-dodecylthiophene) (P3DDT)Not Widely Reported118[1]Not Widely ReportedLonger alkyl chains can decrease Tg.
Aryl and Heterocyclic Substituted
Poly(3-phenylthiophene) (P3PhT)Not Widely ReportedNot Widely ReportedNot Widely ReportedAryl substitution can increase rigidity.
Polythiophenes with Pyrazoline side groupsup to 590[3][4]Not Widely ReportedNot Widely ReportedHigh thermal stability observed.[3][4]
Polythiophenes with Benzo[d]thiazole heterocycle~500 (complete decomposition)[5]Not Widely ReportedNot Widely ReportedGood thermal stability.[5]
Complex Architectures
PTB7-Th~383[2]Not Clearly Observed by DSCNot Applicable (Amorphous)A donor-acceptor copolymer.
F8T2 (Poly(9,9-dioctylfluorene-co-bithiophene))~420[2]~110[2]249 and 323[2]Copolymer with fluorene units.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and comparative analysis of the thermal stability of substituted polythiophenes.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_data Data Analysis and Comparison s1 Monomer Selection (e.g., 3-alkylthiophene, 3-arylthiophene) s2 Polymerization Method (e.g., KCTP, Oxidative Polymerization) s1->s2 s3 Purification and Characterization (e.g., NMR, GPC) s2->s3 a1 Sample Preparation (Drying, Weighing) s3->a1 Polymer Samples a2 Thermogravimetric Analysis (TGA) a1->a2 a3 Differential Scanning Calorimetry (DSC) a1->a3 d1 Determine Td (5% weight loss) a2->d1 d2 Determine Tg and Tm a3->d2 d3 Tabulate and Compare Data d1->d3 d2->d3 d4 Structure-Property Relationship Analysis d3->d4

Workflow for comparing polythiophene thermal stability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized based on common practices reported in the literature for the analysis of conjugated polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature (Td) and char yield of the polymer.

Instrumentation: A thermogravimetric analyzer.

Sample Preparation:

  • Ensure the polymer sample is thoroughly dried to remove any residual solvent.

  • Accurately weigh 5-10 mg of the polymer sample into a TGA crucible (e.g., alumina).

Experimental Conditions:

  • Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate, commonly 10 °C/min.

Data Analysis:

  • Plot the sample weight as a function of temperature.

  • The decomposition temperature (Td) is often determined as the temperature at which 5% weight loss of the initial sample mass has occurred.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Instrumentation: A differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-10 mg of the dried polymer sample into a DSC pan (e.g., aluminum).

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

Experimental Conditions:

  • Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a constant flow rate.

  • Temperature Program: A heat-cool-heat cycle is commonly used to erase the thermal history of the sample.

    • First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature.

    • Second Heating Scan: Perform a second heating scan at the same rate as the first.

Data Analysis:

  • The Tg is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

  • The Tm is identified as the peak maximum of the endothermic melting event in the heating scan.

References

A Benchmark Study of Catalytic Systems for Suzuki Coupling Reactions on Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of thiophene-containing molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the palladium catalyst and associated ligands is critical, profoundly influencing reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of thiophene derivatives, supported by experimental data to facilitate catalyst selection and methods optimization.

Comparative Performance of Palladium Catalyst Systems

The efficiency of a Suzuki coupling reaction on a thiophene substrate is highly dependent on the palladium source, the nature of the phosphine or N-heterocyclic carbene (NHC) ligand, the base, and the solvent system. Below is a summary of the performance of several common catalyst systems in the coupling of various bromothiophene and dibromothiophene substrates.

Catalyst SystemThiophene SubstrateCoupling PartnerCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2,5-dibromo-3-hexylthiopheneArylboronic acid6K₃PO₄1,4-Dioxane/H₂O9012Moderate to Good[1]
Pd(PPh₃)₄2,5-dibromo-3-methylthiopheneArylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedLow to Moderate[1]
Pd(dppf)Cl₂General DihaloareneArylboronic acid3Na₂CO₃ (2M aq.)Toluene110-11512-18Not Specified[1]
Pd(OAc)₂ / SPhos2-ChlorotoluenePhenylboronic acid1.0 (Pd)K₃PO₄TolueneRT298
Pd(OAc)₂ / XPhos4-ChlorotoluenePhenylboronic acid0.5 (Pd)K₃PO₄TolueneRT0.1799
Pd(OAc)₂2,5-dibromothiophene2-ethyl-4-methylthiazole0.5KOAcDMA1402079 (diarylation)[2]
PdCl(C₃H₅)(dppb)2,5-dibromothiopheneThiophene-2-carbonitrile2KOAcDMA14020Moderate[2]
Pd(dtbpf)Cl₂2-bromothiopheneAniline boronic acids2Et₃NKolliphor EL/H₂O/Toluene600.25-1up to 98[3]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and adaptation of Suzuki coupling reactions. Below are representative experimental protocols for different catalyst systems.

Protocol 1: General Suzuki Coupling of Dibromothiophenes using Pd(PPh₃)₄[1]

This protocol is a widely used and robust method for various Suzuki coupling reactions.

Materials:

  • Dibromothiophene (1.0 mmol)

  • Arylboronic acid (2.2-2.5 mmol)

  • Potassium phosphate (K₃PO₄) (4.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-6 mol%)

  • Degassed 1,4-dioxane and water (4:1 ratio)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add the dibromothiophene, arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of Dibromothiophenes using Pd(dppf)Cl₂[1]

This catalyst system is often favored for its high activity and stability, particularly with more challenging substrates.

Materials:

  • Dibromothiophene (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

  • Toluene

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere, dissolve the dibromothiophene and the arylboronic acid in toluene.

  • Add the aqueous solution of sodium carbonate.

  • Add the palladium catalyst, Pd(dppf)Cl₂.

  • Seal the tube or heat the flask to 110-115 °C and stir vigorously for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through celite to remove the catalyst.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sulfate.

  • Concentrate the solvent and purify the residue by column chromatography.

Protocol 3: Micellar Suzuki Cross-Coupling of Bromothiophenes[3]

This protocol offers an environmentally friendly approach using a surfactant in an aqueous medium.

Materials:

  • Bromothiophene (0.5 mmol)

  • Aniline boronic acid or ester (0.6 mmol)

  • 1,1'-Bis(di-tert-butylphosphino)ferrocene palladium dichloride [Pd(dtbpf)Cl₂] (0.01 mmol)

  • Triethylamine (Et₃N) (1 mmol)

  • Kolliphor EL (1.97% in H₂O)/toluene 9:1 mixture (2 mL)

Procedure:

  • Prepare the Kolliphor EL/toluene mixture by premixing with an Ultra-Turrax at 20,000 rpm for 5 minutes.

  • In a reaction vessel, combine the bromothiophene, aniline boronic acid/ester, Pd(dtbpf)Cl₂, and triethylamine.

  • Add the prepared Kolliphor EL/toluene solvent mixture.

  • Stir the reaction mixture (500 rpm) at 60 °C for the specified time (typically 15 minutes to 1 hour).

  • Upon completion, add ethanol (approximately 10 mL) until the reaction mixture becomes homogeneous.

  • Remove the solvents under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

To better understand the reaction mechanism and experimental processes, the following diagrams are provided.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs pd0 Pd(0)L_n pd_ox R¹-Pd(II)L_n-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L_n-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product r1x R¹-X (Thiophene Halide) r1x->pd_ox r2b R²-B(OR)₂ (Boronic Acid/Ester) r2b->pd_trans base Base base->pd_trans

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Thiophene Halide - Boronic Acid - Base - Pd Catalyst & Ligand - Solvent start->setup inert Establish Inert Atmosphere (e.g., Ar, N₂) setup->inert reaction Heating and Stirring inert->reaction monitoring Reaction Monitoring (TLC, GC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

A generalized experimental workflow for Suzuki coupling reactions.

Conclusion

The selection of an optimal catalyst system for the Suzuki-Miyaura coupling of thiophenes is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and environmental considerations. While traditional catalysts like Pd(PPh₃)₄ remain effective for many applications, modern bulky phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene ligands often provide superior activity, especially for challenging substrates.[4] Furthermore, innovative approaches such as micellar catalysis offer green and highly efficient alternatives to conventional methods.[3] For the synthesis of complex molecules, a systematic screening of catalysts, ligands, bases, and solvents is often the most effective strategy to identify the ideal conditions for a given transformation.

References

comparative yield analysis for different 4,5-Dibromothiophene-2-carboxylic acid synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies, Yields, and Experimental Protocols

4,5-Dibromothiophene-2-carboxylic acid is a crucial building block in the synthesis of various pharmaceuticals and functional organic materials. The strategic placement of bromine atoms and a carboxylic acid group on the thiophene ring provides a versatile scaffold for further chemical modifications. This guide offers a comparative analysis of different synthetic routes to this valuable compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthesis Yields

Synthesis RouteStarting MaterialKey ReagentsReported Yield
Route 1: Direct Bromination 2-Thiophenecarboxylic AcidBromine, Acetic AcidHigh (Analogous reactions report up to 86%)[1]
Route 2: Carboxylation via Grignard Reagent 3,4-DibromothiopheneMagnesium, Carbon DioxideModerate to High
Route 3: Selective Debromination & Carboxylation 2,3,5-TribromothiopheneZinc, Acetic Acid, followed by carboxylationVariable

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to this compound.

Figure 1: Synthetic pathway for Route 1 (Direct Bromination).

G start 2-Thiophenecarboxylic Acid reagents Bromine (Br2) Acetic Acid (AcOH) start->reagents product This compound reagents->product

Figure 2: Synthetic pathway for Route 2 (Carboxylation).

G start 3,4-Dibromothiophene grignard_formation 1. Magnesium (Mg) 2. Carbon Dioxide (CO2) start->grignard_formation product This compound grignard_formation->product

Figure 3: Synthetic pathway for Route 3 (Debromination).

G start 2,3,5-Tribromothiophene debromination Zinc (Zn) Acetic Acid (AcOH) start->debromination intermediate Dibromothiophene intermediate debromination->intermediate carboxylation Carboxylation intermediate->carboxylation product This compound carboxylation->product

Detailed Experimental Protocols

Route 1: Direct Bromination of 2-Thiophenecarboxylic Acid

This method is a straightforward approach that involves the direct electrophilic substitution of 2-thiophenecarboxylic acid with bromine. The carboxylic acid group is a deactivating group, but the high reactivity of the thiophene ring allows for the introduction of two bromine atoms at the 4 and 5 positions.

Protocol:

  • Dissolve 2-thiophenecarboxylic acid in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The amount of bromine should be slightly in excess of two molar equivalents.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water to remove any remaining acid and bromine.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Discussion: This route is attractive due to its simplicity and the use of readily available starting materials. The yield is expected to be good, potentially reaching up to 86% as seen in analogous reactions.[1] However, the use of elemental bromine requires appropriate safety precautions.

Route 2: Carboxylation of 3,4-Dibromothiophene via Grignard Reagent

This route involves the formation of a Grignard reagent from 3,4-dibromothiophene, followed by quenching with carbon dioxide to introduce the carboxylic acid group at the 2-position.

Protocol:

Detailed protocols for this specific transformation are not prevalent in the searched literature, but the general procedure for a Grignard reaction followed by carboxylation is well-established.

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 3,4-dibromothiophene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings. Gentle heating may be required to initiate the reaction.

  • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), cool the reaction mixture in a dry ice/acetone bath.

  • Bubble dry carbon dioxide gas through the solution or pour the Grignard solution over crushed dry ice.

  • Allow the mixture to warm to room temperature and then quench with a dilute acid (e.g., HCl).

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization.

Discussion: This method offers a regioselective way to introduce the carboxylic acid group. The yield can be moderate to high, but the success of the reaction is highly dependent on anhydrous conditions to prevent the quenching of the Grignard reagent.

Route 3: Selective Debromination of 2,3,5-Tribromothiophene followed by Carboxylation

This route starts with a more heavily brominated thiophene and involves a selective debromination step to generate a dibromothiophene intermediate, which is then carboxylated.

Protocol:

The literature provides a method for the debromination of 2,3,5-tribromothiophene to 3-bromothiophene using zinc dust in acetic acid. A similar principle could be applied to selectively remove one bromine atom to form a dibromothiophene, which can then be carboxylated.

  • Debromination:

    • In a round-bottom flask, suspend 2,3,5-tribromothiophene and zinc dust in glacial acetic acid.

    • Heat the mixture to reflux with vigorous stirring for several hours.

    • Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the dibromothiophene intermediate.

    • Once the desired intermediate is formed, cool the reaction mixture and filter to remove excess zinc.

    • Extract the product with a suitable organic solvent.

  • Carboxylation:

    • The isolated dibromothiophene intermediate can then be subjected to carboxylation as described in Route 2 .

Discussion: The main challenge in this route is controlling the selectivity of the debromination step to obtain the desired dibromothiophene isomer. The overall yield will be dependent on the efficiency of both the debromination and carboxylation steps. This route may be advantageous if 2,3,5-tribromothiophene is a more readily available or cost-effective starting material.

Conclusion

The synthesis of this compound can be achieved through several synthetic strategies. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the experimental capabilities of the laboratory.

  • Direct bromination (Route 1) appears to be the most straightforward and potentially high-yielding method, although it requires handling of elemental bromine.

  • Carboxylation via a Grignard reagent (Route 2) offers good regioselectivity but necessitates stringent anhydrous conditions.

  • Selective debromination followed by carboxylation (Route 3) provides an alternative pathway but may require careful optimization to control the selectivity of the debromination step.

Researchers are encouraged to consider these factors and the detailed protocols provided in this guide to make an informed decision for their synthetic endeavors. Further optimization of the reaction conditions for each route may lead to improved yields and purity of the final product.

References

Navigating the Electronic Landscape of Thiophene-Based Polymeric Semiconductors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of comprehensive research on the electronic properties of 4,5-dibromothiophene-based materials currently exists within publicly available scientific literature. This guide, therefore, pivots to a comparative analysis of more extensively characterized thiophene-based donor-acceptor copolymers. These materials, which form the bedrock of many organic electronic devices, offer a rich landscape for understanding structure-property relationships.

This guide provides a comparative overview of the electronic properties of several key thiophene-based donor-acceptor copolymers, with a focus on their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, optical bandgaps, and charge carrier mobilities. The data presented is crucial for the design and optimization of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other organic electronic devices.

Comparative Analysis of Electronic Properties

The electronic characteristics of conjugated polymers are intrinsically linked to their molecular structure, particularly the combination of electron-donating and electron-accepting moieties along the polymer backbone. The following table summarizes key electronic parameters for a selection of thiophene-based copolymers, providing a snapshot of their performance in electronic applications.

Polymer/MaterialHOMO (eV)LUMO (eV)Optical Bandgap (Eg) (eV)Hole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)
P1 -5.17-3.741.43--
P2 -5.20-3.761.44--
PTBTT -5.68-3.911.77Not ReportedNot Reported
PHTBTHT -5.71-3.721.99Not ReportedNot Reported
PFBTF -5.61-4.041.57Not ReportedNot Reported
PTTBTTT -5.51-3.711.80Not ReportedNot Reported
PDPP-TVT Not ReportedNot ReportedNot Reported> 2.0Not Reported
P-29-DPPDTSE Not ReportedNot ReportedNot Reported0.45Not Reported

Experimental Protocols

The characterization of the electronic properties of these conjugated polymers relies on a suite of precise experimental techniques. Below are detailed methodologies for the key experiments cited.

Cyclic Voltammetry (CV) for HOMO/LUMO Level Determination

Cyclic voltammetry is an electrochemical technique used to determine the frontier molecular orbital energy levels (HOMO and LUMO) of a material.

  • Working Electrode: A thin film of the polymer is drop-casted or spin-coated onto a glassy carbon or platinum electrode.

  • Reference Electrode: A standard calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is used.

  • Counter Electrode: A platinum wire is typically employed.

  • Electrolyte Solution: A solution of a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.

  • Procedure: The potential of the working electrode is scanned towards positive and negative values. The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the resulting voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:

    • EHOMO = -e (Eox + 4.4) (eV)

    • ELUMO = -e (Ered + 4.4) (eV) The value 4.4 V is the potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple relative to the vacuum level.

UV-Visible Spectroscopy for Optical Bandgap Determination

UV-Vis spectroscopy is used to determine the optical bandgap of a material by measuring its absorption of light at different wavelengths.

  • Sample Preparation: A dilute solution of the polymer is prepared in a suitable solvent (e.g., chloroform, chlorobenzene) or a thin film is cast on a transparent substrate (e.g., quartz).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample over a range of wavelengths.

  • Procedure: The absorption spectrum is recorded, and the optical bandgap (Eg) is estimated from the onset of the absorption edge (λonset) using the following equation:

    • Eg = 1240 / λonset (eV)

Organic Field-Effect Transistor (OFET) Fabrication and Characterization for Charge Carrier Mobility Measurement

The charge carrier mobility of a semiconducting polymer is determined by fabricating and testing an OFET. A common device architecture is the bottom-gate, top-contact configuration.

  • Substrate and Gate Electrode: A heavily doped silicon wafer serves as the gate electrode with a thermally grown layer of silicon dioxide (SiO₂) acting as the gate dielectric.

  • Dielectric Surface Treatment: The SiO₂ surface is often treated with a hydrophobic layer, such as octadecyltrichlorosilane (OTS), to improve the morphology of the polymer film.

  • Active Layer Deposition: A solution of the polymer is deposited onto the treated dielectric surface via spin-coating, drop-casting, or other solution-processing techniques. The film is then typically annealed to improve its crystallinity and molecular ordering.

  • Source and Drain Electrodes: Gold source and drain electrodes are thermally evaporated onto the polymer film through a shadow mask to define the channel length (L) and width (W).

  • Electrical Characterization: The OFET is characterized in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer. The transfer and output characteristics are measured. The field-effect mobility (μ) is calculated from the transfer characteristics in the saturation regime using the following equation:

    • IDS = (μ * W * Ci / 2L) * (VG - VT)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and VT is the threshold voltage.

Visualizing Synthesis and Application

The following diagrams illustrate a generalized synthetic pathway for thiophene-based donor-acceptor copolymers and a conceptual workflow for their application in organic field-effect transistors.

G cluster_synthesis Generalized Synthetic Pathway 4,5-Dibromothiophene 4,5-Dibromothiophene Stille_Coupling Stille or Suzuki Coupling Polymerization 4,5-Dibromothiophene->Stille_Coupling Acceptor_Monomer Acceptor Monomer (e.g., Benzothiadiazole, DPP) Acceptor_Monomer->Stille_Coupling DA_Copolymer Donor-Acceptor Copolymer Stille_Coupling->DA_Copolymer

A generalized synthetic route to donor-acceptor copolymers.

G cluster_workflow OFET Fabrication and Characterization Workflow Polymer_Synthesis Polymer Synthesis Solution_Prep Solution Preparation Polymer_Synthesis->Solution_Prep Film_Deposition Thin Film Deposition (e.g., Spin-Coating) Solution_Prep->Film_Deposition Electrode_Deposition Source/Drain Electrode Deposition Film_Deposition->Electrode_Deposition OFET_Device OFET Device Electrode_Deposition->OFET_Device Electrical_Meas Electrical Measurement OFET_Device->Electrical_Meas Mobility_Calc Mobility Calculation Electrical_Meas->Mobility_Calc

Workflow for OFET fabrication and mobility determination.

Safety Operating Guide

Proper Disposal of 4,5-Dibromothiophene-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like 4,5-Dibromothiophene-2-carboxylic acid is paramount. This guide provides a detailed operational plan for its disposal, ensuring the protection of personnel and the environment.

Hazard Assessment and Waste Identification

This compound (CAS No. 6324-10-3) is classified as a hazardous substance.[1] Due to its chemical structure, which includes bromine atoms, any waste containing this compound must be treated as halogenated organic waste .[2] This classification is critical for proper segregation and final disposal, which typically involves high-temperature incineration.[2][3] The waste is considered hazardous and must be disposed of in accordance with European Directives and local regulations.[1]

Table 1: Hazard and Disposal Information Summary

ParameterDescriptionSource(s)
Chemical Name This compound[1]
CAS Number 6324-10-3[1]
Hazard Class Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[4]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[4]
Waste Classification Hazardous Waste, Halogenated Organic Waste[1][2]
Primary Disposal Route Incineration by a licensed hazardous waste contractor.[2][5]
Incompatible Materials Strong oxidizing agents, Strong bases.[6][7]
Environmental Note Should not be released into the environment or drains.[1][8][9] Low water solubility suggests it is not likely to be mobile in the environment.[1][8]

Step-by-Step Disposal Protocol

This protocol outlines the essential procedures for safely handling and disposing of waste containing this compound.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

  • A lab coat or long-sleeved clothing.[4][10]

  • Safety goggles that meet EN166 standards or a face shield.[1][4]

  • Chemical-resistant gloves (e.g., nitrile gloves, which should be inspected before use).[10][11]

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and to ensure cost-effective, compliant disposal.[12]

  • Designate a Specific Waste Stream: As a brominated compound, this chemical waste must be collected in a container designated for halogenated organic waste .[2]

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic solvents, strong acids or bases, or strong oxidizing agents.[2][7][12]

  • Solid Waste: Collect unused solid chemical, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container.[10] The container should be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.[10][13]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste bag.[10]

Labeling

Clear and accurate labeling is mandatory for safety and regulatory compliance. The waste container label must include:

  • The words "Hazardous Waste" .[13][14]

  • The full chemical name: "this compound" .[13] Do not use abbreviations or chemical formulas.[14]

  • The approximate quantity or percentage of the waste.[13]

  • The date when the first drop of waste was added to the container (waste generation date).[10]

  • Associated hazard information (e.g., "Irritant").[13]

Storage

Waste must be stored safely in a designated satellite accumulation area pending collection.[10][15]

  • Location: The storage area must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Container Integrity: Keep waste containers tightly closed at all times, except when actively adding waste.[1][14]

  • Environment: Store the sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

Final Disposal
  • Professional Collection: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][13]

  • Regulatory Adherence: Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[1][16]

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Ensure Safety: Alert personnel in the immediate area and ensure the location is well-ventilated.[13]

  • Wear PPE: Don appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves before addressing the spill.[10]

  • Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[1] For liquid spills, use an inert absorbent material such as vermiculite or sand to contain the spill.[10][13] Do not use combustible materials like paper towels.[13]

  • Cleanup: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[10][13]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[10] Collect all cleaning materials as hazardous waste.[10][13]

  • Reporting: Report the spill to your institution's EHS department.[13]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Container Management cluster_3 Step 3: Storage & Final Disposal start Start: Generate Waste (this compound) is_solid Waste Form? start->is_solid collect_solid Collect in Solid Halogenated Waste Container is_solid->collect_solid Solid collect_liquid Collect in Liquid Halogenated Waste Container is_solid->collect_liquid Liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & Hazards collect_solid->label_container collect_liquid->label_container store_waste Store Sealed Container in Designated Satellite Area label_container->store_waste contact_ehs Arrange Pickup via EHS or Licensed Contractor store_waste->contact_ehs disposal Final Disposal (e.g., Incineration) contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4,5-Dibromothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4,5-Dibromothiophene-2-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment.

Safety Data Summary

The following table summarizes the known hazard information for this compound and related compounds. Due to the limited availability of specific toxicological data for this compound, information for the closely related 2-Thiophenecarboxylic acid and the hazardous component, Bromine, are included for a more comprehensive risk assessment.

ParameterThis compound2-Thiophenecarboxylic acid (Analog)Bromine
Physical Form SolidSolidLiquid/Gas
GHS Pictogram GHS07 (Irritant, Harmful)GHS07 (Irritant, Harmful)GHS05 (Corrosion), GHS06 (Toxic), GHS08 (Health Hazard), GHS09 (Environmental Hazard)
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH314: Causes severe skin burns and eye damageH330: Fatal if inhaled
Signal Word WarningWarningDanger
Acute Toxicity (Oral) Category 4LD50 (Rat): 1500 mg/kg-
Acute Toxicity (Dermal) Not availableLD50 (Rabbit): 1400 mg/kg-
Occupational Exposure Limits (8-hour TWA) Not establishedNot establishedOSHA PEL: 0.1 ppmNIOSH REL: 0.1 ppmACGIH TLV: 0.1 ppm[1]
Short-Term Exposure Limit (STEL) Not establishedNot establishedNIOSH: 0.3 ppm (15 min)ACGIH: 0.2 ppm (15 min)[1]

Operational Plan: Safe Handling

1. Engineering Controls:

  • All work with this compound solid or its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and an emergency shower are readily accessible in the immediate work area.[2][3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn in conjunction with goggles when there is a risk of splashing.[2][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[4] Inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A lab coat is required.[6] When handling larger quantities, a chemical-resistant apron should also be worn.[2]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

3. Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific area within the fume hood for the handling of this compound.

    • Ensure all necessary equipment (spatulas, glassware, etc.) is clean and readily available.

    • Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizer for acids) available in the fume hood.[2]

  • Weighing and Transfer:

    • Handle the solid compound with care to avoid generating dust.[2]

    • Use a spatula for transfers.

    • If preparing a solution, slowly add the solid to the solvent with stirring. Be aware that dissolving some organic acids can be exothermic.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water for at least 15 minutes.[2] Use an emergency shower if the contact area is large. Seek medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For small spills within the fume hood, use an appropriate absorbent material and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, absorbent pads) must be placed in a designated, sealed hazardous waste container for halogenated organic solids.

  • Solutions containing this compound must be collected in a separate, clearly labeled hazardous waste container for halogenated organic liquids.

  • Do not mix halogenated waste with non-halogenated waste streams.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the approximate concentration and quantity of the waste.

3. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secondary containment area.

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Workflow for Safe Handling and Disposal

Safe Handling and Disposal of this compound prep Preparation - Work in Fume Hood - Verify Emergency Equipment ppe Don Personal Protective Equipment (PPE) - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron prep->ppe handling Chemical Handling - Weighing and Transfer - Prepare Solution (if needed) ppe->handling decon Decontamination - Clean Glassware and Surfaces - Wash Hands handling->decon solid_waste Solid Waste Segregation - Contaminated PPE, paper, etc. - Place in 'Halogenated Solid Waste' container handling->solid_waste liquid_waste Liquid Waste Segregation - Unused solutions, rinsates - Place in 'Halogenated Liquid Waste' container handling->liquid_waste decon->solid_waste label_waste Label Waste Containers - 'Hazardous Waste' - Full Chemical Name solid_waste->label_waste liquid_waste->label_waste storage Waste Storage - Designated, Ventilated Area - Secondary Containment label_waste->storage disposal Final Disposal - Contact EHS for Pickup storage->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dibromothiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4,5-Dibromothiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.